molecular formula C28H31N2O3.Cl<br>C28H31ClN2O3 B3434810 C.I. Pigment Violet 1 CAS No. 64381-98-2

C.I. Pigment Violet 1

Cat. No.: B3434810
CAS No.: 64381-98-2
M. Wt: 479.0 g/mol
InChI Key: PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics.
Rhodamine B is an organic chloride salt having N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium as the counterion. An amphoteric dye commonly used as a fluorochrome. It has a role as a fluorochrome, a fluorescent probe and a histological dye. It is an organic chloride salt and a xanthene dye. It contains a rhodamine B(1+).
Rhodamine is a class of xanthene derivatives with fluorescent properties that are used as tracer dyes in a wide variety of industrial and laboratory applications.
D&C Red No. 19 can cause cancer according to The Food and Drug Administration (FDA).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
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InChI

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H
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InChI Key

PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
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Molecular Formula

C28H31ClN2O3
Record name C.I. FOOD RED 15
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Related CAS

14728-79-1
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID6042369
Record name Rhodamine B
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Molecular Weight

479.0 g/mol
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Physical Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder.
Record name C.I. FOOD RED 15
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Solubility

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE
Record name RHODAMINE B
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Color/Form

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID

CAS No.

81-88-9
Record name C.I. FOOD RED 15
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Foundational & Exploratory

C.I. Pigment Violet 1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of C.I. Pigment Violet 1, a prominent member of the triarylcarbonium class of pigments. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the pigment's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that govern its performance.

Core Identification and Chemical Structure

This compound is a synthetic organic pigment prized for its brilliant reddish-purple hue.[1][2] It is formally identified by the Colour Index as C.I. 45170:2 and has a CAS Registry Number of 1326-03-0.[3][4]

Chemically, Pigment Violet 1 is a complex salt. The chromophore, the part of the molecule responsible for its color, is a xanthene-based cationic dye known as C.I. Basic Violet 10 or Rhodamine B.[3][5] This organic cation is rendered insoluble and thus transformed into a stable pigment through a process called "laking," where it is precipitated with a complex inorganic acid, typically phosphotungstomolybdic acid.[3][6] This process results in a stable, insoluble pigment suitable for a variety of applications.

The core structure of the organic cation is characterized by a triarylcarbonium framework, which is responsible for its vibrant color.[7][8] The extensive system of conjugated double bonds within this structure allows for strong absorption of light in the visible spectrum, resulting in its characteristic violet color.[9]

Due to the complex and sometimes variable nature of the inorganic precipitating acid, the precise molecular formula and weight can differ. However, the fundamental organic cation is consistently C₂₈H₃₁N₂O₃⁺.[3]

This compound Structure cluster_cation Organic Cation (Rhodamine B) cluster_anion Inorganic Anion cation Xanthene Core (C₂₈H₃₁N₂O₃⁺) anion Phosphotungstomolybdic Acid Complex [P(W₃O₁₀)₄]³⁻ / [P(Mo₃O₁₀)₄]³⁻ (representative) cation->anion Ionic Bond (Laking Process)

Caption: Generalized structure of this compound.

Physicochemical and Spectroscopic Properties

The performance of this compound in various applications is dictated by its physical and chemical properties. A summary of these key characteristics is presented in the table below.

PropertyValueReference(s)
C.I. Name Pigment Violet 1[3]
C.I. Number 45170:2[3][4]
CAS Number 1326-03-0[3][4]
Chemical Class Triarylcarbonium (Xanthene)[2][7]
Molecular Formula Cation: C₂₈H₃₁N₂O₃⁺[3]
Appearance Violet powder[10]
Solubility Slightly soluble in water; soluble in ethanol and cellosolve.[3]
Heat Resistance ~140-150 °C[2][4]
Light Fastness (1-8) 4-5[2]
Acid Resistance (1-5) 4[2]
Alkali Resistance (1-5) 2[2]
Oil Absorption 40-55 g/100g [4]
UV-Vis λmax ~543-558 nm (for Rhodamine B chromophore)[11][12]

The UV-Visible absorption spectrum of the Rhodamine B cation, the chromophore of Pigment Violet 1, shows a strong absorption peak in the green-yellow region of the visible spectrum (approximately 543-558 nm), which is responsible for the pigment's brilliant violet appearance.[11][12] The insolubility of the laked pigment makes obtaining a solution spectrum challenging, but reflectance spectra of the solid pigment confirm this absorption range.

Synthesis Methodology

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the soluble dye, Rhodamine B, followed by the second stage, which is the precipitation or "laking" of this dye to form the insoluble pigment.

Stage 1: Synthesis of Rhodamine B (C.I. Basic Violet 10)

The most common method for synthesizing the Rhodamine B cation is through the acid-catalyzed condensation of 3-(diethylamino)phenol with phthalic anhydride.[3]

Experimental Protocol:

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 3-(diethylamino)phenol and phthalic anhydride in a 2:1 molar ratio.

  • Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid. The sulfuric acid acts as a dehydrating agent and facilitates the Friedel-Crafts acylation reaction.

  • Heating and Condensation: Heat the mixture, typically to around 180-200°C. The reaction is a condensation reaction where water is eliminated. The reaction progress can be monitored by observing the cessation of water evolution.

  • Alkali Fusion and Solubilization: After the condensation is complete, the reaction mass is treated with a sodium hydroxide solution (alkali fusion) to open the lactone ring of the intermediate.

  • Acidification and Crystallization: The resulting solution is then acidified with a mineral acid like hydrochloric acid, which re-forms the xanthene structure and precipitates the Rhodamine B dye.[3]

  • Isolation and Purification: The precipitated Rhodamine B is isolated by filtration, washed with water to remove residual acid and salts, and then dried.

Synthesis_Workflow cluster_stage1 Stage 1: Rhodamine B Synthesis cluster_stage2 Stage 2: Laking Process Reactants 3-(diethylamino)phenol + Phthalic Anhydride Condensation Acid-Catalyzed Condensation (H₂SO₄, ~180-200°C) Reactants->Condensation Alkali_Fusion Alkali Fusion (NaOH solution) Condensation->Alkali_Fusion Acidification Acidification & Crystallization (HCl) Alkali_Fusion->Acidification Rhodamine_B Rhodamine B (Soluble Dye) Acidification->Rhodamine_B Precipitation Precipitation / Laking Rhodamine_B->Precipitation Laking_Agent Phosphotungstomolybdic Acid Solution Laking_Agent->Precipitation Pigment_Violet_1 This compound (Insoluble Pigment) Precipitation->Pigment_Violet_1 Filtration_Washing Filtration, Washing, & Drying Pigment_Violet_1->Filtration_Washing Final_Product Finished Pigment Violet 1 Filtration_Washing->Final_Product

Caption: Synthesis workflow for this compound.

Stage 2: Laking Process

In this stage, the water-soluble Rhodamine B is converted into the insoluble this compound.

Experimental Protocol:

  • Solution Preparation: Prepare an aqueous solution of the synthesized Rhodamine B.

  • Precipitant Preparation: In a separate vessel, prepare a solution of the laking agent, typically a complex acid such as phosphotungstomolybdic acid.

  • Precipitation: Under controlled temperature and pH, slowly add the laking agent solution to the Rhodamine B solution with vigorous stirring. This causes the precipitation of the insoluble pigment complex.

  • Digestion: The resulting pigment slurry may be heated for a period (digested) to allow for crystal growth and stabilization, which can improve the pigment's properties.

  • Isolation and Finishing: The precipitated this compound is isolated by filtration. It is then thoroughly washed with water to remove any unreacted starting materials and soluble salts.

  • Drying and Milling: The washed pigment is dried and then milled to achieve the desired particle size distribution for its intended application.

Applications

The vibrant color and moderate fastness properties of this compound make it suitable for a range of applications where high-performance characteristics are not the primary requirement. Its main uses include:

  • Printing Inks: It is widely used in various types of printing inks, including offset, water-based, and solvent-based inks for packaging and publications.[2][4]

  • Coatings: It finds application in industrial paints and coatings.[2]

  • Textile Printing: this compound is also used in the coloration of textiles.[2]

  • Plastics: It can be used as a colorant in some plastic applications.[2]

Safety and Toxicology

As with any chemical substance, proper handling and safety precautions are essential when working with this compound.

  • Hazards Identification: The pigment is a violet powder that may cause eye, skin, and respiratory tract irritation.[13] Ingestion of large amounts may cause gastrointestinal issues.[13] As a fine organic powder, it can also pose a dust explosion hazard under certain conditions.[13]

  • Handling and Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area.[13] Appropriate PPE, including safety glasses, gloves, and respiratory protection (especially when handling the powder), should be worn to minimize exposure.[10]

  • Toxicological Information: Acute oral toxicity (LD50) in rats is reported to be greater than 4900 mg/kg, indicating low acute toxicity.[13] There is limited data on long-term toxicological effects.[10][14]

  • Ecotoxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[10] Therefore, release into the environment should be avoided, and disposal must be in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-established triarylcarbonium pigment that offers a bright, reddish-violet color. Its synthesis, based on the laking of Rhodamine B, is a classic example of converting a soluble dye into an insoluble pigment. While it may not possess the highest fastness properties compared to more modern high-performance pigments, its cost-effectiveness and vibrant shade ensure its continued use in a variety of applications, particularly in the printing ink industry. A thorough understanding of its chemical structure, properties, and synthesis is crucial for its effective and safe application in scientific research and industrial processes.

References

  • World of Dyes. (2012, December 10). Pigment Violet 1. Retrieved from [Link]

  • J-Stage. (n.d.). Thermal Stability of Organic Pigment (III). Retrieved from [Link]

  • Society of Dyers and Colourists. (n.d.). Toxicology and toxicological testing of colorants. Retrieved from [Link]

  • ResearchGate. (2019, May 26). Py-GC/MS OF SOME TRIARYLCARBONIUM PIGMENTS: CHARACTERISATION AND IDENTIFICATION IN FELT-TIP PENS. Retrieved from [Link]

  • VIBFAST PIGMENTS PVT. LTD. (n.d.). MATERIAL SAFETY DATA SHEET - Pigment Violet 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of triarylcarbonium pigments with breaking points highlighted. Retrieved from [Link]

  • Chemical Effects in Biological Systems. (n.d.). This compound (1326-03-0). Retrieved from [Link]

  • Pharos. (n.d.). This compound. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN100368480C - Preparation process of pigment violet.
  • ChemBK. (2024, April 9). Pigment Violet 1. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-VIS absorption spectra of rhodamine B (RB; 1.75×10−3 g L−1) and.... Retrieved from [Link]

  • Art is Creation. (n.d.). The Color of Art Pigment Database: Pigment Violet - PV. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of rhodamine B. Retrieved from [Link]

  • PubMed. (2013). Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of different pigments. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Vis spectrum of Rhodamine b for the different dye concentration. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]

  • PubMed. (1983). Inorganic phosphate determination: colorimetric assay based on the formation of a rhodamine B-phosphomolybdate complex. Retrieved from [Link]

  • Google Patents. (n.d.). EP0468821A1 - Process for the preparation of rhodamines.
  • MDPI. (n.d.). A Study on the Adsorption of Rhodamine B onto Adsorbents Prepared from Low-Carbon Fossils: Kinetic, Isotherm, and Thermodynamic Analyses. Retrieved from [Link]

  • Handprint. (n.d.). synthetic organic pigments. Retrieved from [Link]

  • ResearchGate. (2023, September 6). Comparative Study of Rhodamine B Treatment: Assessing of Efficiency Processes and Ecotoxicity of By-Products. Retrieved from [Link]

  • Springer. (2020, September 15). Rhodamine B dye staining for visualizing microplastics in laboratory-based studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Pigment Violet 1

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining C.I. Pigment Violet 1

This compound (Colour Index No. 45170:2) is a brilliant, red-shade violet organic pigment prized for its high color strength and vivid fluorescence.[1] Chemically, it belongs to the xanthene class of colorants.[2] Unlike many dyes that are soluble in their application medium, Pigment Violet 1 is an insoluble salt, a characteristic achieved through a process known as "laking." The core of the pigment is the cationic water-soluble dye C.I. Basic Violet 10 (commonly known as Rhodamine B), which is rendered insoluble by precipitation with a complex inorganic heteropoly acid, phosphomolybdic acid.[3][4] This conversion from a soluble dye to an insoluble pigment is crucial for its applications in printing inks, paints, and plastics where bleed resistance is paramount.[1]

This guide provides a comprehensive, technically-grounded framework for the synthesis and purification of this compound on a laboratory scale. It is designed for researchers and chemists, emphasizing the chemical principles, procedural causality, and analytical validation required to produce a high-purity product.

Section 1: The Chemical Foundation of Synthesis

The preparation of this compound is a fascinating two-stage process that first builds the chromophore (the colored molecule) and then transforms it into a stable, insoluble pigment.

Stage 1: Synthesis of the Xanthene Chromophore (C.I. Basic Violet 10)

The vibrant color of the pigment originates from its xanthene core structure. This is synthesized via an acid-catalyzed condensation reaction between phthalic anhydride and two equivalents of an electron-rich m-aminophenol derivative, specifically 3-(diethylamino)phenol.[2][5] This reaction is a classic example of a Friedel-Crafts acylation.

The Mechanism:

  • Activation: In the presence of a strong acid and dehydrating agent like concentrated sulfuric acid, a carbonyl group on the phthalic anhydride is protonated, activating it for electrophilic attack.

  • First Acylation: An electron-rich 3-(diethylamino)phenol molecule attacks the activated carbonyl group. This is an electrophilic aromatic substitution.

  • Second Acylation & Cyclization: The intermediate product undergoes an intramolecular Friedel-Crafts-type reaction, followed by reaction with a second molecule of 3-(diethylamino)phenol. Subsequent dehydration and cyclization, driven by the acidic conditions and heat, form the characteristic three-ring xanthene system.[6]

The resulting molecule, C.I. Basic Violet 10 or Rhodamine B, possesses a positive charge delocalized across the conjugated system, making it a cationic dye.[7]

Stage 2: Laking - The Conversion to an Insoluble Pigment

The term "laking" refers to the precipitation of a soluble dye molecule with an inorganic precipitating agent. For cationic dyes like Rhodamine B, this involves forming an ion-pair with a large, complex anion.[3] In the case of this compound, the precipitant is phosphomolybdic acid (H₃[PMo₁₂O₄₀]).[8]

The Rationale: The large, multivalent phosphomolybdate anion effectively neutralizes the positive charge of the Rhodamine B cation.[9] The resulting salt is a large, charge-neutral complex with significantly reduced polarity and affinity for water, causing it to precipitate from the aqueous solution as a stable, insoluble pigment. This insolubility is the key property that distinguishes the pigment from the dye.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn. All procedures should be performed within a certified chemical fume hood.

Protocol 1: Synthesis of Crude C.I. Basic Violet 10 (Rhodamine B)

This protocol details the acid-catalyzed fusion to create the soluble dye intermediate.

Materials:

  • Phthalic Anhydride (1.5 g, ~10 mmol)

  • 3-(Diethylamino)phenol (3.6 g, ~22 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 10% w/v

Procedure:

  • Reactant Preparation: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine phthalic anhydride (1.5 g) and 3-(diethylamino)phenol (3.6 g).

  • Acid Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid. The mixture will become viscous and generate heat.

  • Thermal Condensation: Place the flask in a pre-heated oil bath at 180-190°C. Maintain vigorous stirring. The mixture will darken and become a thick, reddish-purple melt. Continue heating with stirring for 2-3 hours. The reaction is complete when the evolution of water vapor ceases.

  • Quenching and Dissolution: Remove the flask from the oil bath and allow it to cool to approximately 80-90°C. Caution: This step should be performed carefully in the back of the fume hood. Slowly and cautiously add 50 mL of hot deionized water to the reaction mass while stirring. The solidified mass will begin to break up and dissolve, forming a deep reddish-purple solution.

  • Precipitation: Heat the aqueous solution to boiling for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature. Slowly add 10% sodium hydroxide solution with stirring until the solution is slightly basic (pH ~8-9). The crude Rhodamine B will precipitate as a dark solid.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 30 mL portions of cold deionized water to remove most of the inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60°C overnight.

Protocol 2: Laking of Rhodamine B to Yield this compound

This protocol converts the water-soluble dye into the final insoluble pigment.

Materials:

  • Crude C.I. Basic Violet 10 (from Protocol 1)

  • Hydrochloric Acid (HCl), 1 M

  • Phosphomolybdic Acid Hydrate (PMA)

  • Deionized Water

Procedure:

  • Dye Solution Preparation: Prepare a stock solution of the dye by dissolving 1.0 g of the crude Rhodamine B in 200 mL of deionized water containing 5 mL of 1 M HCl. Stir until fully dissolved to ensure the dye is in its cationic form.[3]

  • Precipitant Solution Preparation: In a separate beaker, prepare the laking agent solution by dissolving 1.5 g of phosphomolybdic acid in 50 mL of deionized water.

  • Precipitation (Laking): While vigorously stirring the dye solution, slowly add the phosphomolybdic acid solution dropwise over 15-20 minutes. A voluminous, bright violet precipitate will form immediately.

  • Digestion: Gently heat the suspension to 50-60°C and maintain stirring for 1 hour. This "digestion" step helps to improve the particle size and filterability of the pigment.

  • Isolation and Washing: Allow the suspension to cool to room temperature. Collect the pigment by vacuum filtration. Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless and the pH is neutral. This removes unreacted starting materials and excess laking agent.

  • Drying: Dry the purified pigment in an oven at 80-100°C to a constant weight. The final product is a fine, deep violet powder.

Section 3: High-Purity Purification

For applications requiring exceptional purity and performance, the pigment obtained from the initial washing may require further purification to remove residual organic impurities.

Soxhlet Extraction: Soxhlet extraction is a highly effective method for removing trace soluble impurities.[3]

  • Place the dried, crude pigment from Protocol 2 into a cellulose extraction thimble.

  • Place the thimble into a Soxhlet extractor.

  • Use a suitable solvent, such as ethanol or acetone, in the boiling flask.

  • Continuously extract the pigment for 12-24 hours. The solvent will cycle through the pigment, dissolving and removing any soluble contaminants.

  • After extraction, carefully remove the thimble and dry the purified pigment powder in a vacuum oven at 80°C to remove all residual solvent.

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques is recommended.

Analytical Technique Parameter Expected Result / Rationale
UV-Visible Spectroscopy λmax (in Ethanol)A strong absorption peak around 550-560 nm, characteristic of the Rhodamine B chromophore. This confirms the electronic structure of the colorant.
FTIR Spectroscopy Wavenumber (cm⁻¹)- ~1700-1720: C=O stretch from the benzoic acid moiety. - ~1590 & ~1480: C=C stretching within the aromatic rings. - ~1340: C-N stretching of the tertiary amine groups. - ~1180: Asymmetric C-O-C stretch of the xanthene ether linkage. - ~900-1100: Broad, strong bands corresponding to P-O and Mo-O bonds from the phosphomolybdate anion.
Optical Microscopy Particle MorphologyVisual inspection of particle size, shape, and degree of aggregation. A high-quality pigment should appear as fine, uniformly sized particles.

Section 5: Safety and Handling

  • 3-(Diethylamino)phenol: Harmful if swallowed and causes skin and eye irritation. Handle with gloves and eye protection.

  • Phthalic Anhydride: Causes severe skin burns and eye damage. Respiratory irritant. Handle only in a fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Add acid to other reagents slowly and carefully.

  • Phosphomolybdic Acid: Corrosive. Causes skin and eye irritation.

  • General Precautions: Avoid creating dust from the final pigment powder. Handle all chemicals in a well-ventilated area, preferably a chemical fume hood.[11] Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Chemical Synthesis Pathway

Synthesis Fig 1: Synthesis of C.I. Basic Violet 10 (Rhodamine B) cluster_product Product PA Phthalic Anhydride plus + DEAP 3-(Diethylamino)phenol RB C.I. Basic Violet 10 DEAP->RB H₂SO₄, 180°C two 2 x

Caption: Reaction scheme for the synthesis of the Rhodamine B chromophore.

Experimental Workflow

Workflow Fig 2: Overall laboratory workflow for this compound. cluster_synthesis Stage 1: Chromophore Synthesis cluster_laking Stage 2: Laking cluster_purification Stage 3: Purification & Analysis reactants 1. Mix Phthalic Anhydride & 3-(Diethylamino)phenol acid 2. Add conc. H₂SO₄ reactants->acid heat 3. Heat to 180°C acid->heat quench 4. Quench & Precipitate Crude Rhodamine B heat->quench dissolve 5. Dissolve Crude Dye in Acidic Water quench->dissolve Crude Dye precipitate 7. Mix to Precipitate Pigment dissolve->precipitate pma 6. Prepare PMA Solution pma->precipitate wash 8. Filter & Wash with Hot Deionized Water precipitate->wash Crude Pigment dry 9. Dry Crude Pigment wash->dry extract 10. Soxhlet Extraction (Optional, High Purity) dry->extract analyze 11. Characterize (UV-Vis, FTIR) extract->analyze

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of C.I. Pigment Violet 1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C.I. Pigment Violet 1 is a synthetic organic pigment belonging to the triarylmethane (xanthene) class of colorants.[1] It is known for its brilliant reddish-purple hue and is utilized in various applications, including printing inks, plastics, paints, and textile printing.[1] The pigment's chemical structure is the same as C.I. Basic Violet 10, existing as a salt, often with phosphomolybdic or phosphotungstic molybdic acid.[2] Understanding the spectroscopic properties of this compound is paramount for quality control, product formulation, and research and development within the industries it serves. This guide provides a comprehensive overview of the characterization of this compound using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.

From a safety perspective, this compound is a violet powder that may cause mechanical irritation to the eyes and skin upon prolonged contact.[3] It is advisable to handle the pigment in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator if dust generation is significant.[3][4]

Molecular Structure and Physicochemical Properties

  • Chemical Name: this compound[3]

  • CAS Number: 1326-03-0[2][3]

  • Molecular Formula: C₂₈H₃₁N₂O₃⁺ (for the cationic dye component)[2]

  • Molecular Weight: 443.36 g/mol (for the cationic dye component)[2]

  • Appearance: Violet powder[3][5]

  • Solubility: Soluble in water and ethanol, slightly soluble in acetone.[2]

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the color properties of pigments. It provides insights into the electronic transitions within the molecule, which are responsible for its absorption of light in the visible region.[6]

Principle

The chromophores within the this compound molecule, specifically the extensive system of conjugated double bonds in its xanthene structure, absorb light at specific wavelengths in the visible spectrum.[7] This absorption excites electrons from lower to higher energy states. The wavelength of maximum absorbance (λmax) is directly related to the perceived color of the pigment.

Experimental Protocol: UV-Visible Transmittance Spectroscopy

A dilute solution of the pigment is prepared to measure its absorbance spectrum.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Reagents:

  • This compound

  • Ethanol (or other suitable solvent in which the pigment is soluble)[2]

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of ethanol to prepare a concentrated stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of standards with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 400 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.

  • Sample Measurement: Fill a quartz cuvette with the most dilute pigment solution and place it in the sample beam.

  • Data Acquisition: Record the absorbance spectrum. The peak absorbance should ideally be within the linear range of the instrument (typically below 1.0). If the absorbance is too high, use a more dilute solution.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). For C.I. Acid Violet 1, a similar compound, the λmax is observed around 560 nm.[8]

Diagram of the UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Weigh Pigment dissolve Dissolve in Solvent start->dissolve dilute Serial Dilutions dissolve->dilute blank Measure Blank dilute->blank Transfer to Cuvette sample Measure Sample blank->sample acquire Acquire Spectrum sample->acquire identify_lambda Identify λmax acquire->identify_lambda FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation place_sample Place Powder on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec identify_peaks Identify Functional Group Peaks sample_spec->identify_peaks

Caption: Workflow for ATR-FT-IR analysis of this compound.

III. Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for the analysis of organic pigments.

Principle

A monochromatic laser source is directed at the sample. Most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecules. The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).

Experimental Protocol: Dispersive Raman Spectroscopy

Instrumentation:

  • Raman microscope with a laser excitation source (e.g., 785 nm) [9]* Microscope slides

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the this compound powder onto a microscope slide.

  • Instrument Setup: Turn on the Raman spectrometer and laser. Select the appropriate laser wavelength and power. A 785 nm laser is often used to minimize fluorescence. [9]3. Focusing: Place the microscope slide on the stage and bring the pigment sample into focus under the microscope objective.

  • Data Acquisition: Acquire the Raman spectrum. The spectral range, acquisition time, and number of accumulations will need to be optimized for the specific sample and instrument. [10]5. Data Processing: The raw spectrum may require baseline correction to remove fluorescence background.

Diagram of the Raman Spectroscopy Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation mount_sample Mount Powder on Slide focus Focus Under Microscope mount_sample->focus acquire_raman Acquire Raman Spectrum focus->acquire_raman process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_raman->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks

Caption: Workflow for Raman analysis of this compound.

Expected Spectroscopic Data and Interpretation

The following table summarizes the expected key spectroscopic features for this compound based on its chemical structure and data from related compounds.

Spectroscopic Technique Expected Features Interpretation
UV-Vis λmax ≈ 560 nm [8]Corresponds to the π → π* electronic transitions within the conjugated xanthene ring system, responsible for the violet color.
FT-IR ~3000-2850 cm⁻¹C-H stretching vibrations of the ethyl groups.
~1600-1450 cm⁻¹C=C aromatic ring stretching vibrations.
~1350-1000 cm⁻¹C-N and C-O stretching vibrations.
Raman Strong bands in the 1600-1300 cm⁻¹ regionAromatic ring stretching modes.
Bands related to the triarylmethane skeletonProvides a characteristic fingerprint for the pigment structure.

Conclusion

The comprehensive spectroscopic characterization of this compound using UV-Vis, FT-IR, and Raman spectroscopy provides a robust methodology for its identification, quality control, and the study of its physicochemical properties. Each technique offers unique and complementary information about the electronic and vibrational characteristics of the pigment's molecular structure. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently analyze and understand the properties of this important industrial pigment.

References

  • World Dye Variety. Pigment Violet 1. [Link]

  • VIBFAST PIGMENTS PVT. LTD. MATERIAL SAFETY DATA SHEET: Pigment Violet 1. [Link]

  • Sinoever. China Biggest Pigment Violet 1 Suppliers & Manufacturers & Factory - MSDS Sheet. [Link]

  • SY Chemical Co., Ltd. Pigment Violet 1. [Link]

  • Koch Color. Safety Data Sheet: Pigment Dispersion. [Link]

  • West & Senior Ltd. SAFETY DATA SHEET. [Link]

  • ResearchGate. UV-vis spectra of C.I. Acid violet I before (a) and after treatment (b) by Aspergillus flavus. [Link]

  • L COLOR. pigment violet 1 (pv1). [Link]

  • SOPRANO. An exhaustive collection of Raman spectra obtained on synthetic organic pigments. [Link]

  • University of Tartu. Pigments - Database of ATR-FT-IR spectra of various materials. [Link]

  • MDPI. Historical Pigments and Paint Layers: Raman Spectral Library with 852 nm Excitation Laser. [Link]

  • ResearchGate. The Characterization of Cobalt Violet Pigments | Request PDF. [Link]

  • MDPI. Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Link]

  • OPUS. Il presente lavoro è stato pubblicato su Microchemical Journal, 129, 2016, 123-132 con doi. [Link]

Sources

An In-depth Technical Guide to C.I. Pigment Violet 1: Chemical Identity, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of C.I. Pigment Violet 1, a synthetic dye with significant applications across various industries. Authored for researchers, scientists, and drug development professionals, this document delves into the pigment's chemical identity, synthesis, key properties, and diverse applications, with a focus on the scientific principles that underpin its utility.

Core Chemical Identity and Nomenclature

This compound is a xanthene-based colorant that is chemically closely related to Rhodamine B.[1][2] The nomenclature and associated CAS numbers can be complex, arising from the distinction between the parent dye and its laked pigment form.

A critical point of clarification is the relationship between this compound, Basic Violet 10, and Rhodamine B. Essentially, Rhodamine B is the parent dye, a cationic fluorochrome.[1][3] this compound is the designation for the laked version of this dye, often as a phosphotungstomolybdic acid salt, which enhances its stability and insolubility for pigment applications.[4] Basic Violet 10 is another common synonym for the parent dye.[1][5]

This guide will primarily focus on the chemical entity often referred to interchangeably by these names, with a focus on its pigmentary form.

CAS Numbers and Chemical Identifiers

There are several CAS numbers associated with this compound and its related compounds, which can be a source of confusion. The most relevant are:

  • 1326-03-0: This CAS number is frequently assigned to this compound, representing the laked pigment form.[4][6][7]

  • 81-88-9: This is the CAS number for Rhodamine B, the parent dye.[1][5]

  • 64381-98-2: This CAS number has also been associated with this compound.[3]

For the purpose of this guide, we will consider the properties and applications associated with all these designations, while acknowledging the subtle chemical distinctions.

Molecular Structure and Formula

The chemical structure of the parent dye, Rhodamine B, is characterized by a xanthene core with two diethylamino groups and a 2-carboxyphenyl substituent.[1] The positive charge on the iminium group is balanced by a chloride counter-ion in the dye form.

  • Molecular Formula (Rhodamine B): C₂₈H₃₁ClN₂O₃[1][5]

  • Molecular Formula (this compound cation): C₂₈H₃₁N₂O₃⁺[4]

  • Molecular Weight (Rhodamine B): 479.02 g/mol [1][5]

The structural formula of the Rhodamine B cation is depicted below:

Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-(Diethylamino)phenol 3-(Diethylamino)phenol Condensation Condensation Reaction 3-(Diethylamino)phenol->Condensation Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Condensation Alkali_Fusion Alkali Fusion Condensation->Alkali_Fusion Acid_Treatment Acid Treatment (H₂SO₄, HCl) Alkali_Fusion->Acid_Treatment Laking Laking with Phosphorus Molybdenum Acid Acid_Treatment->Laking This compound This compound Laking->this compound

Caption: Simplified synthesis workflow for this compound.

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for various applications.

PropertyDescriptionCitation(s)
Appearance Typically a fine powder with a deep violet or reddish-violet hue.[3][7]
Solubility Insoluble in water, but the parent dye (Rhodamine B) is soluble in water, ethanol, and other polar solvents. The pigment form is dispersible in organic solvents.[3][5]
Lightfastness Exhibits excellent resistance to fading when exposed to light.[3]
Heat Stability Maintains stability at elevated temperatures encountered during industrial processing.[3]
Fluorescence The parent dye, Rhodamine B, is strongly fluorescent and is often used as a tracer dye.[1][5]

Industrial and Research Applications

The vibrant color and stability of this compound have led to its use in a wide array of applications.

  • Inks: It is extensively used in printing inks, including water-based, solvent-based, and offset inks, due to its brilliant red-light purple shade. [2][3][8]* Plastics and Coatings: Its thermal stability makes it a suitable colorant for various polymer formulations and paints. [3][9]* Textile Industry: Used for dyeing and printing on textiles. [1][8]* Tracer Dye: The parent dye, Rhodamine B, is widely used as a tracer in water to study flow rates and direction due to its high fluorescence. [1][5]* Biological Staining: In biology, Rhodamine B is used as a fluorescent stain, sometimes in combination with other dyes like auramine O, for identifying acid-fast organisms such as Mycobacterium. [1][10]* Biotechnology: Its fluorescent properties are leveraged in techniques like fluorescence microscopy, flow cytometry, and ELISA. [1][5]

Safety and Handling

While widely used, it is important to handle this compound with appropriate safety precautions.

  • Irritation: It may cause eye, skin, and respiratory tract irritation. [11]* Ingestion: Ingestion of large amounts may lead to gastrointestinal irritation. [11]* Carcinogenicity: Some studies have raised concerns about the carcinogenic potential of related triphenylmethane dyes, and as such, a complete safety assessment for its use in cosmetics is still pending further data. [12]* Environmental Fate: It is considered a water pollutant, and its removal from wastewater is an area of active research. [13]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a respirator when handling the powder to avoid irritation. [11][14]* Ventilation: Ensure adequate ventilation to minimize dust exposure. [11]* Storage: Store in a cool, dry, and well-ventilated area away from ignition sources. [7]* Spill Cleanup: In case of a spill, dampen the solid material with a suitable solvent like toluene to prevent dust generation and transfer it to a sealed container for disposal. [7]

Conclusion

This compound, in its various forms and under different names, is a versatile and commercially significant colorant. Its brilliant violet hue, combined with good stability and, in its parent dye form, strong fluorescence, has secured its place in a multitude of applications, from industrial coloring to advanced scientific research. A thorough understanding of its chemical identity, particularly the distinction between the dye and the pigment, is crucial for its appropriate and safe application. As with any chemical, adherence to recommended safety and handling procedures is paramount to mitigate potential risks.

References

  • World Dye Variety. (2012). Pigment Violet 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 1. Retrieved from [Link]

  • World Dye Variety. (2012). Basic Violet 1. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigments Violet. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake. Retrieved from [Link]

  • Paint & Coatings. (n.d.). This compound by Hangzhou Shine Chemical Co., Ltd.. Retrieved from [Link]

  • Sinoever. (n.d.). China Biggest Pigment Violet 1 Suppliers & Manufacturers & Factory - MSDS Sheet. Retrieved from [Link]

  • Vibfast Pigments Pvt. Ltd. (n.d.). Material Safety Data Sheet - Pigment Violet 1. Retrieved from [Link]

  • HUPC GLOBAL CHEMICAL. (n.d.). Pigment Violet 1|Fast Rose Toner-TDS,Applocation. Retrieved from [Link]

  • Loba Chemie. (n.d.). RHODAMINE B. Retrieved from [Link]

  • OOPS COLOR. (n.d.). Pigment violet 1|Rhodamine b|CAS NO:1326-03-0. Retrieved from [Link]

  • Pharos. (n.d.). This compound. Retrieved from [Link]

  • Final Report on the Safety Assessment of Basic Violet 1, Basic Violet 3, and Basic Violet 4. (2008). International Journal of Toxicology, 27 Suppl 2, 63-78. Retrieved from [Link]

Sources

Solubility and dispersion characteristics of C.I. Pigment Violet 1 in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Dispersion Characteristics of C.I. Pigment Violet 1 in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a prominent member of the xanthene pigment family, offers a vibrant reddish-purple hue utilized across various industries, including printing inks, coatings, and plastics.[1][2][3] Its performance is intrinsically linked to its interaction with the formulation medium, specifically its solubility and dispersion characteristics in organic solvents. This guide provides a comprehensive technical examination of these properties, grounded in theoretical principles and practical experimental methodologies. We will explore the chemical nature of this compound, delve into the predictive power of Hansen Solubility Parameters (HSP), and present detailed protocols for evaluating its behavior, enabling researchers and formulators to optimize its use for superior end-product quality.

Introduction: Defining this compound

This compound (C.I. 45170:2) is not a singular molecular entity but is fundamentally a "laked" pigment.[1][2] The process begins with a water-soluble dye, C.I. Basic Violet 10 (commonly known as Rhodamine B), which is then precipitated onto an inert binder or reacted with a complex inorganic acid, such as phosphotungstomolybdic acid (PTMA), to form an insoluble pigment.[4] This transformation from a soluble dye to an insoluble pigment is critical for its application in systems requiring high durability and resistance to migration.

The final properties of the pigment, including its exact shade, thermal stability, and solvent resistance, are highly dependent on the manufacturing and laking process.[4] It is characterized as a brilliant red-light purple powder.[4]

Table 1: General Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
C.I. Name Pigment Violet 1[1][2]
C.I. Number 45170:2[1][2]
CAS Number 1326-03-0[1][2][3]
Chemical Class Xanthene / Rhodamine Lake[1][2]
Appearance Violet Powder[1][2]
Molecular Formula C28H32N2O3 (base dye component)[2]
Applications Water-based inks, solvent-based inks (NC, PA, PP), offset inks, paints, coatings, textile printing[1][2][3]
Light Fastness 4-5 (on a scale of 1-8)[2]
Heat Resistance ~140 °C[2]
Water Resistance 4 (on a scale of 1-5)[2]
Oil Resistance 3-4 (on a scale of 1-5)[2]

Theoretical Framework: Solubility vs. Dispersion

A common point of confusion is the distinction between solubility and dispersion.

  • Solubility is a thermodynamic process where a solute (pigment) dissolves in a solvent to form a homogenous molecular-level solution. For true pigments like PV1, solubility is extremely low and generally undesirable as it can lead to bleeding and migration.

  • Dispersion is a kinetic process of breaking down pigment agglomerates into smaller, primary particles and distributing them evenly within a liquid medium. A stable dispersion is crucial for achieving optimal color strength, gloss, and rheology.

Hansen Solubility Parameters (HSP): A Predictive Tool

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[5] This model posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and polymer—and pigment—can be assigned three HSP values (δD, δP, δH).[6] These values define a point for the material in a 3D "Hansen space". A polymer or pigment will be soluble or highly compatible with solvents that have similar HSP values. This compatibility can be visualized as a "solubility sphere" in Hansen space; solvents whose coordinates fall within this sphere are considered "good" solvents or dispersants.[7]

The distance (Ra) between two substances (e.g., a pigment and a solvent) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

For a given pigment, a Radius of Interaction (R₀) defines its solubility sphere. If Ra < R₀, the solvent is likely to be effective. While specific, verified HSP values for this compound are not readily published, they can be determined experimentally (see Protocol 1). This data is invaluable for screening and selecting optimal solvents and resin systems for stable dispersions, minimizing trial-and-error.[8]

Solubility Profile of this compound

As a laked pigment, this compound is designed to be largely insoluble. However, slight solubility can occur in aggressive or very compatible solvents, which can be detrimental. Conversely, some degree of interaction with the solvent is necessary for proper wetting of the pigment surface, the first step in creating a stable dispersion.

The literature indicates that PV1 is generally soluble in water and ethanol with strong fluorescence (referring to the base dye), slightly soluble in acetone, and soluble in cellosolve.[4] Its resistance to alcohols is generally poor.[2]

Table 2: Qualitative Solubility and Resistance of this compound

Solvent / ReagentSolubility / Resistance RatingSource(s)
Water Insoluble (Pigment form)[9]
Ethanol Poor Resistance (Rating: 1/5)[2]
Acetone Slightly Soluble[4]
Cellosolve (2-Ethoxyethanol) Soluble[4]
Acetic Acid Soluble with strong fluorescence[10]
Benzene Soluble (Base dye)[9]
Alkali (Sodium Hydroxide) Poor Resistance (Rating: 2/5)[2]
Acid Good Resistance (Rating: 4/5)[2]

Dispersion Characteristics and Methodologies

Achieving a stable, high-quality dispersion of this compound is paramount for its effective use. The process involves wetting the pigment surface, breaking down agglomerates (deagglomeration) with mechanical energy (e.g., media milling), and preventing reagglomeration (stabilization) using dispersants or resins.

The quality of a dispersion directly impacts several key properties:

  • Color Strength: Finer particles lead to better light absorption and higher tinting strength.

  • Gloss: A well-dispersed pigment results in a smoother coating surface, enhancing gloss.[11]

  • Viscosity & Rheology: Poorly dispersed pigments can lead to high viscosity and undesirable flow characteristics.

  • Transparency/Opacity: Particle size is a key determinant of whether a film is transparent or opaque.[11]

Diagram: The Hansen Solubility Sphere Concept

The following diagram illustrates the concept of using the Hansen Solubility Sphere to select appropriate solvents for pigment dispersion.

Diagram: Hansen Solubility Sphere for Solvent Selection cluster_HSP 3D Hansen Space cluster_legend Legend pigment s1 s2 s3 s4 s5 p1 p2 p3 p4 pigment_label Pigment HSP good_solvent_label Good Solvents (Inside Sphere, Ra < R₀) bad_solvent_label Bad Solvents (Outside Sphere, Ra > R₀)

Caption: Conceptual model of a pigment's Hansen Solubility Sphere.

Experimental Protocols

Protocol 1: Experimental Determination of Hansen Solubility Parameters

This protocol describes a method to determine the HSP of this compound.

Objective: To identify the center (δD, δP, δH) and radius (R₀) of the pigment's solubility sphere.

Materials:

  • This compound powder.

  • A set of 20-30 diverse organic solvents with known HSP values (e.g., alkanes, ketones, alcohols, esters, aromatic solvents).[8]

  • Glass vials with screw caps.

  • Vortex mixer.

  • Centrifuge.

  • UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: Add a small, consistent amount of this compound (e.g., 10 mg) to a series of vials. Add a fixed volume (e.g., 10 mL) of each test solvent to its respective vial.

  • Equilibration: Tightly cap the vials and agitate them on a vortex mixer for 2 minutes. Allow the samples to equilibrate at a constant temperature for 24 hours to ensure saturation.

  • Separation: Centrifuge the vials to sediment all undissolved pigment particles.

  • Analysis: Carefully extract the supernatant (the clear, colored liquid). Measure the absorbance of the supernatant at the pigment's λ_max using a UV-Vis spectrophotometer. The absorbance is proportional to the amount of dissolved pigment.

  • Classification: Based on the absorbance values, classify each solvent as "good" (high absorbance/solubility) or "bad" (low to no absorbance/solubility). A threshold must be defined (e.g., >1 g/L solubility is "good").[8]

  • Data Processing: Input the known HSP values for each solvent and its classification ("good" or "bad") into specialized software (e.g., HSPiP). The software calculates the best-fit sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "bad" solvents, providing the pigment's HSP (sphere center) and interaction radius (R₀).

Protocol 2: Assessment of Dispersion Quality and Stability

Objective: To evaluate the quality of a this compound dispersion in a given solvent/resin system.

Materials:

  • Pigment dispersion to be tested.

  • Fineness of grind gauge (Hegman gauge).

  • Glossmeter.

  • Drawdown bar and substrate (e.g., Leneta card).

  • Spectrophotometer for color measurement.

  • Viscometer.

Procedure:

  • Fineness of Grind:

    • Place a few drops of the dispersion at the deep end of the Hegman gauge.[12]

    • Using the scraper blade, draw the dispersion down the length of the gauge with firm, uniform pressure.

    • Immediately observe the gauge at a low angle to identify the point where pigment particles or streaks become visible in the groove. The reading at this point indicates the fineness of grind.[12] A higher Hegman value signifies a finer dispersion.

  • Gloss and Color Strength Measurement:

    • Use a drawdown bar to apply a uniform film of the dispersion onto a substrate.

    • Allow the film to dry completely under controlled conditions.

    • Measure the 60° gloss using a glossmeter. Higher values typically indicate better dispersion.[11]

    • Measure the color coordinates (e.g., Lab*) using a spectrophotometer to quantify color strength and shade.

  • Stability Test (Accelerated Aging):

    • Measure the initial viscosity of the dispersion.

    • Store a sealed sample in an oven at a controlled temperature (e.g., 50°C) for a set period (e.g., 7 days).

    • After aging, allow the sample to return to room temperature.

    • Re-measure the viscosity. A significant increase in viscosity suggests poor stability and potential pigment flocculation.

    • Visually inspect for signs of settling or separation.

Diagram: Experimental Workflow for Dispersion Assessment

Diagram: Workflow for Pigment Dispersion Quality Assessment start Start: Prepare Pigment Dispersion Sample grind Measure Fineness of Grind (Hegman) start->grind Immediate Test drawdown Create Film Drawdown on Substrate start->drawdown viscosity_initial Measure Initial Viscosity start->viscosity_initial analysis Analyze Data: Compare Initial vs. Final Properties grind->analysis dry Dry/Cure Film drawdown->dry gloss Measure Gloss (Glossmeter) dry->gloss color Measure Color Strength (Spectro.) dry->color gloss->analysis color->analysis stability Perform Accelerated Aging Test (Heat) viscosity_final Measure Final Viscosity stability->viscosity_final viscosity_initial->stability viscosity_final->analysis end End: Determine Dispersion Quality analysis->end

Sources

Subject: An In-Depth Analysis of the Thermal Stability and Degradative Mechanisms of C.I. Pigment Violet 1 (C.I. 45170:2)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

**Abstract

This technical guide provides a comprehensive examination of the thermal stability and potential degradation pathways of C.I. Pigment Violet 1 (C.I. 45170:2), a xanthene-based organic pigment. Recognizing the critical role of thermal resilience in high-temperature applications such as plastics, coatings, and specialized inks, this document synthesizes available data with established analytical principles.[1][2][3] We will explore the quantitative assessment of thermal limits through instrumental analysis and propose logical degradation mechanisms based on the pigment's molecular structure and the behavior of analogous compounds. This guide is intended for researchers, material scientists, and formulation chemists engaged in the development and quality control of products incorporating this vibrant violet colorant.

Introduction to this compound

This compound is a brilliant, reddish-purple organic pigment belonging to the xanthene chemical class.[2][4] Its structure is fundamentally that of C.I. Basic Violet 10 (Rhodamine B), which is rendered insoluble and more stable for pigmentary applications through a "laking" process, typically with phosphomolybdic acid (PMA) or phosphotungstomolybdic acid (PTMA).[4] This transformation from a soluble dye to an insoluble pigment is crucial for its use in solid media where migration and bleeding are undesirable.

The core molecular structure features a xanthene chromophore with diethylamino functional groups, which are responsible for its characteristic color and fluorescence.[4] Its high color strength and vivid shade make it a popular choice for printing inks (offset, water-based, and solvent-based), plastics, and paints.[2][3] However, like many organic pigments, its performance is intrinsically linked to its stability under thermal stress, a factor that dictates its suitability for various processing techniques like extrusion or high-temperature curing.[1]

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound is provided below.

PropertyValue / DescriptionSource(s)
C.I. Name Pigment Violet 1 (P.V. 1)[2][3]
C.I. Number 45170:2[3][4][5]
CAS Number 1326-03-0[3][4][5]
Chemical Class Xanthene / Rhodamine Lake[2][4]
Molecular Formula C₂₈H₃₁N₂O₃⁺ (cation); complex with PMA/PTMA[4]
Appearance Violet Powder[3][5]
Primary Applications Printing Inks, Plastics, Paints & Coatings, Textiles[1][2][3]

Thermal Stability Assessment

The thermal stability of a pigment is not a single value but a profile of its behavior as a function of temperature. While supplier technical datasheets often provide a single "heat resistance" temperature, this value typically corresponds to the point where a noticeable color shift occurs under specific test conditions (e.g., a 30-minute dwell time).[6] A more rigorous, scientific evaluation requires advanced thermal analysis techniques.

Reported Heat Resistance Values

Published data for this compound indicate a moderate level of heat resistance, generally suitable for applications not exceeding 160°C.

ParameterReported ValueSource(s)
Heat Resistance 140 °C[2]
Heat Resistance 150 °C[3]
Heat Resistance 160 °C (min)[5]

These values serve as a practical guideline for formulators. However, for demanding applications or to understand the fundamental decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable.[7][8][9]

Advanced Thermal Analysis Workflow

The synergistic use of TGA and DSC provides a comprehensive understanding of a pigment's thermal behavior. TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal events, indicating whether decomposition is endothermic or exothermic.[8][9]

Experimental Protocol: TGA-DSC Analysis of this compound

Objective: To determine the precise decomposition onset temperature (Tonset), quantify mass loss stages, and characterize the energetic nature of the thermal degradation of this compound.

1. Instrumentation:

  • A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently, or separate calibrated TGA and DSC instruments.

2. Sample Preparation:

  • Ensure the pigment sample is dry and homogenous by placing it in a desiccator for 24 hours prior to analysis.

  • Accurately weigh 5–10 mg of the pigment into a ceramic or aluminum crucible. Record the initial mass precisely.

3. TGA Experimental Parameters:

  • Atmosphere: High-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation. A parallel experiment in Air (50 mL/min) is recommended to assess oxidative stability.[10]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This controlled rate allows for the clear separation of thermal events.

  • Data to Collect: Mass (%), Derivative of Mass (%/°C), Temperature (°C).

4. DSC Experimental Parameters:

  • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data to Collect: Heat Flow (mW/mg), Temperature (°C).

5. Data Analysis & Interpretation:

  • TGA Thermogram: Determine the Tonset, defined as the temperature at which the initial significant mass loss begins. Identify the temperatures of maximum decomposition rates from the derivative curve peaks. Quantify the percentage of mass lost in each distinct stage.

  • DSC Thermogram: Identify endothermic or exothermic peaks corresponding to the mass loss events observed in the TGA data. Exothermic peaks typically indicate bond-breaking and decomposition.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Dry Pigment Sample (24h, Desiccator) p2 Weigh 5-10 mg into Crucible p1->p2 tga TGA Analysis (N₂ Atmosphere, 10°C/min) p2->tga dsc DSC Analysis (N₂ Atmosphere, 10°C/min) d1 Determine T-onset & Mass Loss % (TGA) tga->d1 d2 Identify Exo/Endothermic Events (DSC) dsc->d2 d3 Correlate TGA & DSC Events d1->d3 d2->d3 d4 Define Thermal Stability Profile d3->d4

Caption: Workflow for Thermal Stability Profiling.

Proposed Thermal Degradation Pathways

Pathway 1: N-Dealkylation The initial degradation step is likely the cleavage of the ethyl groups from the nitrogen atoms. This process, known as N-de-ethylation, would break down the diethylamino functionalities, leading to a significant change in the electronic structure of the chromophore and a loss of color. This is a common degradation route for compounds with N-alkyl groups.[11]

Pathway 2: Chromophore Cleavage At higher temperatures, the core xanthene ring system, which is responsible for the pigment's color, will undergo fragmentation.[10] The ether linkage within the xanthene structure and the bonds connecting the phenyl group are susceptible to scission. This irreversible cleavage of the conjugated system results in complete and permanent color loss, breaking the molecule into smaller aromatic and aliphatic fragments.

Pathway 3: Decomposition of Laking Agent Since this compound is a laked pigment, the inorganic counter-ion (e.g., phosphomolybdic acid) will also decompose at elevated temperatures. This decomposition may catalyze or occur concurrently with the degradation of the organic dye component.

These proposed pathways suggest a multi-stage decomposition process, which would be observable in a TGA thermogram as distinct mass loss steps. The initial, lower-temperature mass loss would likely correspond to N-dealkylation, followed by a more significant mass loss at higher temperatures due to the catastrophic cleavage of the chromophore.

G cluster_pathways Initial Thermal Stress (Lower Temp) cluster_pathways2 Sustained Thermal Stress (Higher Temp) cluster_pathway3 Concurrent Process PV1 This compound (Intact Molecule) Dealkylation Pathway 1: N-Dealkylation PV1->Dealkylation Lake Pathway 3: Laking Agent Decomposition PV1->Lake Fragment1 Loss of Ethyl Groups + Color Shift Dealkylation->Fragment1 Initiates Degradation Cleavage Pathway 2: Chromophore Cleavage Fragment1->Cleavage Further Heating Fragment2 Aromatic & Aliphatic Fragments Cleavage->Fragment2 Catastrophic Failure Fragment3 Inorganic Oxides Lake->Fragment3

Caption: Proposed Thermal Degradation Pathways for this compound.

Conclusion and Future Work

This compound exhibits moderate thermal stability, with reported heat resistance values in the range of 140-160 °C. For applications requiring a more detailed understanding of its thermal limits, a systematic approach using TGA and DSC is mandated. The proposed degradation pathways—initiating with N-dealkylation followed by chromophore cleavage—provide a scientifically grounded hypothesis for the mechanism of its thermal failure.

Further research, particularly using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would be invaluable to empirically identify the specific fragmentation products generated during thermal decomposition. This would validate the proposed pathways and provide a more complete picture of the degradation chemistry, enabling more precise formulation and processing decisions for materials scientists and chemists.

References

  • EvitaChem. This compound (EVT-3571581) | 64381-98-2.
  • WorldOfDyes. Pigment Violet 1.
  • Separation Science. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • AZoM.
  • SY Chemical Co., Ltd. Pigment Violet 1.
  • J-Stage. Thermal Stability of Organic Pigment (III).
  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Violet 1 | Fast Rose Lake.
  • NBchao.Com.
  • Sinoever. China Biggest Pigment Violet 1 Suppliers & Manufacturers & Factory - MSDS Sheet.
  • ResearchGate. Structure of dioxazine pigments with breaking points highlighted.
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Historical context and development of xanthene pigments like C.I. Pigment Violet 1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Historical Context and Development of Xanthene Pigments, with a Focus on C.I. Pigment Violet 1

Abstract

Xanthene-based colorants are a significant class of synthetic organic compounds, renowned for their brilliant, vibrant hues and strong fluorescent properties.[1][2] First discovered in the latter half of the 19th century, their development marked a pivotal moment in the burgeoning synthetic dye industry. This guide provides a detailed technical overview of the historical evolution of xanthene pigments, from their foundational chemistry to their modern applications. We will use this compound, a prominent member of this family, as a central case study to explore the critical transition from soluble dyes to insoluble pigments through the laking process, detailing its synthesis, properties, and principal applications.

Historical Foundation: The Dawn of Synthetic Color

The trajectory of xanthene pigments is inextricably linked to the revolution in organic chemistry that began in the mid-1800s. Prior to this era, all colorants were derived from natural sources, often with laborious extraction processes and inconsistent results.[3] The landscape shifted dramatically with William Henry Perkin's accidental synthesis of mauveine from coal tar in 1856, an event that catalyzed the global synthetic dye industry. This new field spurred chemists to explore the chromophoric potential of aromatic compounds, setting the stage for the invention of entirely new classes of colorants.

It was within this fertile scientific environment that the German chemist Johann Friedrich Wilhelm Adolf von Baeyer made his seminal contributions.[4][5] In 1871, von Baeyer reported the condensation of phthalic anhydride with resorcinol, which produced a highly fluorescent yellow-green substance he named "fluorescein".[1][6][7] This synthesis established the core xanthene structure, a heterocyclic system that would become the chromophore for an entire family of dyes and pigments.[1][6] Von Baeyer's work on organic dyes and hydroaromatic compounds was so foundational that it earned him the Nobel Prize in Chemistry in 1905.[4][5][7]

From Dye to Pigment: The Rise of Rhodamines and Laking

While fluorescein was a groundbreaking discovery, its high solubility in water limited its application. The next major advancement came with the development of the rhodamines, a subset of xanthene dyes characterized by the introduction of amino groups.[2] These derivatives produce brilliant, fluorescent shades ranging from pink to bluish-red.[8] The most commercially significant of these was Rhodamine B (C.I. Basic Violet 10), which became a benchmark for chromatic intensity.[8]

However, like fluorescein, Rhodamine B is a soluble dye. To be used in applications such as printing inks or paints, it needed to be converted into an insoluble, stable particle—a pigment. This is achieved through a process known as "laking." A lake pigment is created by precipitating a soluble dye onto an inert, insoluble binder or by reacting it with a metallic salt or complex acid to form an insoluble compound.[9][10]

This compound (C.I. 45170:2) is the direct result of this process. It is the phosphotungstomolybdic acid (PTMA) salt of the Rhodamine B dye.[11][12] By precipitating the cationic Rhodamine B dye with a large, complex heteropolyanion like PTMA, an insoluble pigment with the dye's brilliant color is formed. This innovation allowed the exceptional vibrancy of xanthene dyes to be harnessed in a wide array of new applications.

G cluster_history Historical Development Timeline b1 1871: Adolf von Baeyer synthesizes Fluorescein b2 Late 19th Century: Rhodamine B (a soluble dye) is developed b1->b2 b3 Early 20th Century: Laking process is applied to Rhodamine B b2->b3 b4 This compound is commercialized b3->b4 caption Logical progression from discovery to pigment. G cluster_0 Stage 1: Dye Synthesis cluster_1 Stage 2: Laking Process start 3-(Diethylamino)phenol + Phthalic Anhydride process1 Condensation (H₂SO₄, Heat) start->process1 result1 Soluble Rhodamine B Dye (C.I. Basic Violet 10) process1->result1 start2 Rhodamine B Solution result1->start2 Dissolution in Water process2 Precipitation & Digestion start2->process2 reagent PTMA Solution reagent->process2 result2 Insoluble Pigment (this compound) process2->result2 caption General manufacturing workflow for this compound.

Figure 2: A flowchart showing the two primary stages in the production of this compound.

Technical Properties and Applications

This compound is prized for its exceptionally brilliant, clean, reddish-violet hue and very high color strength. [11][13]However, these desirable chromatic properties are balanced by significant limitations, primarily its poor lightfastness.

PropertyDescription / ValueSource(s)
C.I. Name Pigment Violet 1[11][13]
C.I. Number 45170:2[11][13]
Chemical Class Xanthene / Rhodamine Lake[11][14]
CAS Number 1326-03-0[11][15]
Molecular Formula C₂₈H₃₁N₂O₃⁺ (cation)[11]
Hue Bright, reddish-violet[11][13]
Lightfastness IV (Fugitive) to Poor[12]
Heat Resistance ~140-150°C[13][16]
Solvent Resistance Poor resistance to polar solvents like alcohols; better in non-polar media.[13][15]
Opacity Transparent[8]

Causality Behind Properties:

  • Brilliance and Color Strength: The rigid, conjugated xanthene structure of the Rhodamine B cation is an efficient chromophore, absorbing light strongly in the green-yellow part of the spectrum to produce the intense violet color.

  • Poor Lightfastness: The same electronic structure that makes the pigment brilliant also makes it susceptible to degradation by UV radiation. The energy from UV light can break down the conjugated system, leading to a rapid loss of color. This is a characteristic weakness of many basic dye-laked pigments. [8][17]* Transparency: The pigment particles are typically very fine and have a refractive index close to that of many binders, resulting in high transparency, which is advantageous for printing inks. [8] Primary Applications:

Due to its poor lightfastness, this compound is unsuitable for applications requiring high durability, such as automotive paints or outdoor coatings. Its use is concentrated in areas where its brilliant color is paramount and light exposure is limited:

  • Printing Inks: Widely used in flexographic and gravure inks for packaging, where its vibrancy provides significant shelf appeal. [13][16]* Paints: Used in some interior decorative paints and specialty coatings where permanence is not the primary requirement. [13]* Textile Printing: Employed in printing on textiles for specific applications. [13][16]

Conclusion and Future Outlook

The development of xanthene colorants, from von Baeyer's academic synthesis of fluorescein to the industrial production of this compound, encapsulates a key chapter in the history of synthetic chemistry. It demonstrates the critical innovation of the laking process, which bridged the gap between soluble dyes and high-performance pigments. While this compound's poor lightfastness has led to its replacement by more durable pigments (like quinacridones) in many demanding applications, its unparalleled brilliance ensures its continued use in specific sectors of the ink and coatings industries.

Contemporary research into xanthene chemistry is less focused on traditional pigments and more on leveraging their unique photophysical properties. The high fluorescence quantum yields of rhodamine derivatives make them indispensable tools in biotechnology and life sciences, where they are used as fluorescent labels, probes, and biological stains in techniques like fluorescence microscopy and flow cytometry. [2][18][19]This modern evolution ensures that the legacy of von Baeyer's discovery continues to find new and advanced applications far beyond the original scope of textile and paper dyeing.

References

  • Title: this compound (EVT-3571581)
  • Source: WorldOfChemicals.
  • Title: Pigment Violet 1 Source: ChemBK URL
  • Title: Rhodamine B: Applications, toxicity and metabolism Source: ChemicalBook URL
  • Title: Xanthene Dyes Source: ResearchGate URL
  • Title: Pigment Violet 1 | 1326-03-0 Source: ChemicalBook URL
  • Title: PR 173 - rhodamine B Source: Cultural Heritage Science Open Source URL
  • Title: Rhodamine (Organic Pigment) - A.H.
  • Source: SY Chemical Co., Ltd.
  • Title: Xanthene | chemical compound Source: Britannica URL: [Link]

  • Title: Rhodamine Source: Wikipedia URL: [Link]

  • Title: Rhodamine – Knowledge and References Source: Taylor & Francis URL
  • Source: Hangzhou Epsilon Chemical Co.
  • Title: How to make Lake Pigments Source: Lost in Colours URL
  • Title: Easy How-To Make A Lake Pigment Source: Botanical Colors URL
  • Title: Making lake pigments Source: Rebecca Desnos URL
  • Title: Xanthene Dyes | Request PDF Source: ResearchGate URL
  • Title: Making Pigment From Plants Source: Visual Communication Technical Resource URL
  • Title: Lake Pigment Making Deep Dive Source: Plants & Colour URL
  • Title: The Color of Art Pigment Database: Pigment Violet - PV Source: Art Is Creation URL: [Link]

  • Title: Adolf von Baeyer Source: Jewish Virtual Library URL: [Link]

  • Title: Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist... Source: Redalyc URL: [Link]

  • Title: Adolf von Baeyer: Winner of the Nobel Prize for Chemistry 1905 Source: ResearchGate URL
  • Title: Johann Friedrich Wilhelm Adolf von Baeyer Source: Michigan State University Chemistry Department URL: [Link]

  • Title: Process for the manufacture of a violet organic pigment, C.I.
  • Title: Preparation process of pigment violet Source: Google Patents URL
  • Title: Xanthene Source: Wikipedia URL: [Link]

  • Title: History of pigments Source: Winsor & Newton URL: [Link]

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Harnessing the Photon: A Technical Guide to the Quantum Yield and Fluorescence Properties of C.I. Pigment Violet 1 Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Violet 1, a brilliant violet colorant from the xanthene class, serves as a foundational scaffold for a new generation of advanced fluorescent probes.[1][2] Its inherent photophysical properties, born from a rigid, conjugated structure, make it an attractive candidate for chemical modification. This guide provides a comprehensive technical overview of the principles and methodologies for developing this compound derivatives with tailored quantum yields and fluorescence characteristics. We will explore the key structural-photophysical relationships, detail robust experimental protocols for synthesis and characterization, and discuss the profound implications for applications ranging from high-performance materials to next-generation diagnostics and theranostics in drug development.[3][4]

Introduction: The Xanthene Core as a Privileged Fluorophore

This compound is the phosphotungstomolybdic acid salt of C.I. Basic Violet 10, which is structurally identical to Rhodamine B.[1] Its core is a xanthene heterocycle, a planar and highly conjugated system responsible for its strong absorption of visible light and potent fluorescence.[1][5] The molecule's intrinsic rigidity and the presence of electron-donating diethylamino groups are critical to its performance as a luminophore.[6]

However, the true potential of this pigment lies not in its native form, but in its capacity for chemical derivatization. By strategically modifying its structure, we can modulate its electronic properties to fine-tune its fluorescence emission, enhance its quantum yield, and impart sensitivity to its local environment. This unlocks a vast design space for creating bespoke molecular tools for advanced applications.

Defining Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield (Φ) is the single most important metric for quantifying the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8]

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield approaching unity (Φ ≈ 1) indicates that nearly every absorbed photon results in the emission of a fluorescent photon, signifying a highly efficient and bright fluorophore. Conversely, a low quantum yield suggests that the majority of the absorbed energy is lost through non-radiative decay pathways, such as heat dissipation through molecular vibrations or intersystem crossing.[9][10][11]

The Causality of Fluorescence: Engineering Derivatives for Optimal Performance

Modifying the this compound scaffold allows for the direct manipulation of the factors governing fluorescence efficiency. Understanding these relationships is paramount to rational fluorophore design.

Structural Rigidity and Non-Radiative Decay

A primary cause of poor quantum yield is the loss of energy through molecular motion (vibrations and rotations).[11][12] Flexible components within a fluorophore act like "loose bolts," dissipating the excited-state energy non-radiatively and quenching fluorescence.[10]

  • Expert Insight: By introducing chemical modifications that increase the overall rigidity of the this compound structure, we can suppress these non-radiative pathways. For instance, replacing the flexible N,N-diethyl groups with more constrained cyclic amines or incorporating the pendant 2-carboxyphenyl group into a rigid lactone ring system can significantly enhance quantum yield by forcing the absorbed energy to be released as light.

The Role of Solvent and Environment (Solvatochromism)

The polarity of the fluorophore's immediate environment can profoundly impact its emission spectrum and quantum yield.[9][13] Polar solvents can stabilize the more polar excited state of the fluorophore relative to its ground state, leading to a shift in the emission to longer wavelengths (a "red shift").[13][14]

  • Application in Drug Discovery: This sensitivity can be exploited. A derivative of Pigment Violet 1 designed to be non-fluorescent in aqueous environments but highly fluorescent in the non-polar interior of a protein or lipid membrane can act as a "turn-on" probe to report on drug binding or cellular localization.[9][15] The quantum yield of the ANS probe, for example, increases from a mere 0.002 in water to ~0.4 when bound to serum albumin.[9]

Substituent Effects: Pushing and Pulling Electrons

The electronic nature of substituents added to the xanthene or phenyl rings can modulate the energy levels of the molecule.

  • Electron-donating groups (e.g., -OH, -NH2) generally increase fluorescence intensity.[6]

  • Electron-withdrawing groups (e.g., -NO2, -COOH) often decrease or completely quench fluorescence.[6]

This principle allows for the fine-tuning of both the color (emission wavelength) and brightness (quantum yield) of the derivatives.

Aggregation-Induced Emission (AIE): Overcoming a Fundamental Limitation

A common challenge with many dyes is Aggregation-Caused Quenching (ACQ), where fluorescence is diminished at high concentrations or in the solid state. AIE is a powerful counter-concept where molecular aggregation enhances light emission.[16][17] This phenomenon is typically observed in molecules with rotatable peripheral groups (like the phenyl rings in tetraphenylethylene). In dilute solutions, these rotors dissipate energy non-radiatively, leading to low fluorescence. In an aggregated state, the physical constraint of neighboring molecules restricts these intramolecular rotations (RIR), closing the non-radiative decay channel and forcing the molecule to fluoresce brightly.[18][19]

  • Design Strategy: By attaching moieties known to induce AIE to the this compound core, it is possible to create derivatives that are highly emissive in the solid state or when bound in clusters within a biological system, opening up novel applications in materials science and bio-imaging.

cluster_structure This compound Core & Derivatization cluster_properties Tunable Photophysical Properties Core Xanthene Core (Rigid, Conjugated) R1 Site 1: Amine Alkyl Groups Core->R1 Modify for Solubility/Rigidity R2 Site 2: Pendant Carboxyphenyl Group Core->R2 Modify for Conjugation/AIE R3 Site 3: Xanthene Ring Substituents Core->R3 Modify for Electronic Tuning QY Quantum Yield (Φ) (Brightness) R1->QY Solvato Solvatochromism (Environmental Sensing) R1->Solvato R2->QY AIE Aggregation-Induced Emission (Solid-State Emission) R2->AIE Wavelength Emission Wavelength (Color) R3->Wavelength

Caption: Potential modification sites on the this compound core and their influence on key photophysical properties.

Experimental Protocols: A Self-Validating Workflow

Scientific integrity demands robust and reproducible methodologies. The following protocols represent a standard workflow for the synthesis and photophysical characterization of novel fluorophores.

Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes the synthesis of an amide derivative from the Rhodamine B base, a common precursor.

Objective: To conjugate a functional moiety (e.g., a biomolecule linker) to the carboxyphenyl group, enhancing its utility as a probe.

Materials:

  • Rhodamine B (base form)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Primary amine of interest (R-NH₂)

  • Triethylamine (TEA)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Rhodamine B (1 eq.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise. The formation of the acyl chloride is often accompanied by a color change.

    • Allow the reaction to stir at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).

    • Remove the excess SOCl₂ and DCM under reduced pressure. The resulting acyl chloride is highly reactive and typically used immediately without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the primary amine (1.5 eq.) and triethylamine (2.0 eq., as an HCl scavenger) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., DCM/Methanol gradient) to isolate the pure amide derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality: The two-step process ensures efficient amide bond formation. Activating the carboxylic acid to an acyl chloride makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. TEA is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.

Measurement of Relative Fluorescence Quantum Yield

The comparative method, using a well-characterized fluorescent standard, is the most reliable technique for determining quantum yield.[8]

Principle: If a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. To account for different solvents and ensure linearity, a gradient-based approach is used.[7][8]

Equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts x and st denote the test sample and the standard, respectively.

G Workflow for Relative Quantum Yield Measurement prep 1. Prepare Stock Solutions (Standard & Test) series 2. Create Dilution Series (Abs < 0.1) prep->series abs_spec 3. Measure Absorbance Spectra (UV-Vis Spectrophotometer) series->abs_spec fluo_spec 4. Measure Fluorescence Spectra (Fluorometer) - Same λex - Identical settings series->fluo_spec plot 6. Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate 5. Integrate Fluorescence Intensity (Area under the curve) fluo_spec->integrate integrate->plot gradient 7. Calculate Gradient (Slope) for Standard & Test plot->gradient calc 8. Calculate Quantum Yield (Using comparative formula) gradient->calc

Caption: Step-by-step workflow for the determination of relative fluorescence quantum yield using the comparative method.

Detailed Protocol:

  • Select a Standard: Choose a standard with a known, well-documented quantum yield that absorbs and emits in a similar spectral region to the test compound. (See Table 2).

  • Prepare Solutions: Prepare five concentrations for both the standard and the test sample in the same spectroscopic-grade solvent. The concentrations should be dilute enough that the absorbance at the excitation wavelength is between 0.01 and 0.1.

    • Trustworthiness: Keeping absorbance below 0.1 is critical to avoid inner-filter effects, where the sample reabsorbs its own fluorescence, leading to erroneously low intensity readings and inaccurate quantum yields.[8]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution.

  • Measure Fluorescence:

    • Set the excitation wavelength (λₑₓ) to the absorbance maximum.

    • Record the fluorescence emission spectrum for each solution using identical instrument settings (e.g., excitation/emission slit widths).

  • Data Processing:

    • Integrate the area under the emission curve for each spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for each data set to obtain the slope (Gradient).

  • Calculation: Use the gradients and the refractive indices of the solvents in the master equation to calculate the quantum yield of the test sample.

Data Presentation & Analysis

Clear presentation of photophysical data is essential for comparison and analysis.

Table 1: Photophysical Properties of Hypothetical this compound Derivatives in Ethanol

Compoundλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)Notes
Parent PV1 555578230.65High intrinsic fluorescence.
Derivative A 560585250.85Increased rigidity from cyclization.
Derivative B 550610600.15Exhibits AIE; Φ in solid state is 0.70.
Derivative C 570595250.05Quenched by electron-withdrawing group.

Table 2: Common Quantum Yield Standards

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φ)
Quinine Sulfate[9]0.1 M H₂SO₄3504500.60
Rhodamine 101[20]Ethanol5505750.91
Cresyl Violet[20]Ethanol5806200.58
DCM[20]Ethanol4706400.44

Conclusion and Future Outlook

This compound and its derivatives represent a versatile and powerful class of fluorophores. Through rational chemical design, it is possible to manipulate their core structure to achieve a wide range of desired photophysical properties. By focusing on principles such as structural rigidity, environmental sensitivity, and aggregation-induced emission, researchers can develop novel probes and materials with exceptional performance. These advanced derivatives are poised to make significant contributions in drug discovery, enabling real-time tracking of therapeutics, probing complex biological environments, and forming the basis for new theranostic agents that merge diagnostics and treatment into a single, elegant molecular platform.[4]

References

  • World Of Dyes. (2012, December 10). Pigment Violet 1. [Link]

  • Wikipedia. Quantum yield. [Link]

  • SY Chemical Co., Ltd. Pigment Violet 1. [Link]

  • Hangzhou Shine Chemicals Co.,Ltd. (2024, January 15). Application of Fluorescent Pigments. [Link]

  • Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore?[Link]

  • Homework.Study.com. How the following factors affect fluorescence quantum efficiency. [Link]

  • World dye variety. (2012, July 12). Direct Violet 1. [Link]

  • YouTube. (2018, March 9). Factors affecting Fluorescence. [Link]

  • ChemBK. (2024, April 9). Pigment Violet 1. [Link]

  • PubMed. Recent advances of fluorescent technologies for drug discovery and development. [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

  • MDPI. (2025, November 13). Applications and Development of Fluorescent Nanomaterials in Biomedical Imaging. [Link]

  • ACEMC. (2025, March 17). What are the different types of drugs available for Fluorophore-conjugated therapeutics?[Link]

  • National Institutes of Health (NIH). (2022, November 30). The Role of Intermolecular Interaction on Aggregation-Induced Emission Phenomenon and OLED Performance. [Link]

  • Chalcogenide Letters. (2011, March 14). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. [Link]

  • ResearchGate. The solubility of violet pigment (100 mg/L) in different types of solvent. [Link]

  • Semantic Scholar. (1956, April 1). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. [Link]

  • Chemical Science International Journal. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. [Link]

  • ResearchGate. The relation between concentration and relative quantum yield of Violet 1dye doped polymer thin films and nanofibers at 310 °K. [Link]

  • AIR Unimi. UNCORRECTED PROOF. [Link]

  • Google Patents.
  • Google Patents. Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23.
  • ACS Publications. (2022, September 2). What Leads to Aggregation-Induced Emission?[Link]

  • Semantic Scholar. Aggregation-induced emission: fundamental understanding and future developments. [Link]

  • PubMed. (2021, May 6). What Leads to Aggregation-Induced Emission?[Link]

  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Art is Creation. The Color of Art Pigment Database: Pigment Violet - PV. [Link]

  • CNR-IRIS. Molecular Fluorescence Imaging Spectroscopy for Mapping Low Concentrations of Red Lake Pigments. [Link]

  • National Institutes of Health (NIH). (2018, August 1). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • ResearchGate. (2025, August 6). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. [Link]

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An In-depth Guide to the Safe Handling of C.I. Pigment Violet 1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the essential health and safety considerations for handling C.I. Pigment Violet 1 in a research and development laboratory environment. It is intended for an audience of trained researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.

Introduction and Physicochemical Properties

This compound is a synthetic organic pigment belonging to the triarylcarbonium chemical class.[1] It is widely utilized in various industrial applications, including inks and coatings, due to its vibrant violet hue.[2] In a laboratory setting, it is typically supplied as an odorless, violet powder that is dispersible in water.[1] Understanding the fundamental properties of this pigment is the first step in a thorough risk assessment.

A critical, yet often overlooked, characteristic of finely milled organic powders like Pigment Violet 1 is the potential for dust explosions.[1][3] While not readily ignitable in its bulk form, when dispersed in the air as a fine dust, it can form an explosive mixture, particularly in the presence of an ignition source.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1326-03-0[1]
Chemical Formula Triarylcarbonium[1]
Appearance Violet Powder[1][5]
Odor Odorless[1]
Solubility in Water Dispersible / Slightly Soluble[1][5]
Flash Point Not Determined[1]
Auto-ignition Temp. Can burn at temperatures > 250 °C[1][3]
Hazard Identification and Risk Assessment

While some safety data sheets state that this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008, it is crucial to recognize that "not classified" does not mean "without risk".[4] The primary hazards associated with this pigment in a lab setting stem from its physical form as a fine powder and the potential for inhalation and contact.

Potential Health Effects:

  • Inhalation: Inhalation of dust may cause irritation to the mucous membranes and respiratory tract.[1][6] Prolonged or excessive exposure could aggravate pre-existing respiratory conditions.[3]

  • Eye Contact: The powder is considered a mechanical irritant to the eyes.[1] Direct contact can cause redness and discomfort.[7]

  • Skin Contact: While generally not irritating, prolonged or repeated contact may lead to skin irritation in sensitive individuals.[1][8]

  • Ingestion: Ingestion of large amounts may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[1][3]

It is important to note that no specific occupational exposure limits have been assigned for this compound by major regulatory bodies like Safe Work Australia.[6] In the absence of a specific limit, it is best practice to adhere to the general principles of minimizing exposure to any chemical agent.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered approach to risk mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the pigment is not feasible. However, substituting the powder with a less dusty form, such as a paste or dispersion, should be considered if the experimental design allows.

  • Engineering Controls: This is the most critical layer for handling powders. All weighing and handling of this compound powder should be performed within a certified chemical fume hood or a ventilated balance enclosure.[9] This ensures that any airborne dust is captured at the source, preventing inhalation.

  • Administrative Controls: Standard Operating Procedures (SOPs) for the safe handling of the pigment must be established and strictly followed. This includes designating specific areas for handling, providing thorough training to all personnel, and ensuring proper labeling of all containers.[10] Always wash hands thoroughly after handling and before leaving the lab.[6]

  • Personal Protective Equipment (PPE): PPE is the final line of defense and should never be used as the primary means of protection. The required PPE for handling this compound includes:

    • Eye Protection: Wear safety glasses with side shields or tightly fitting safety goggles.[1][9]

    • Hand Protection: PVC or other chemically resistant gloves are recommended for hygiene reasons and to prevent skin contact.[1][3]

    • Body Protection: A lab coat or apron should be worn to protect clothing.[6]

    • Respiratory Protection: In situations where engineering controls are insufficient or during the cleanup of large spills, a respirator (e.g., FFP2 or equivalent) should be worn to prevent inhalation of dust.[1][3]

Standard Operating Protocol: Safe Weighing of this compound Powder

This protocol outlines the step-by-step methodology for safely weighing this compound powder, integrating the hierarchy of controls.

  • Preparation:

    • Ensure you are wearing the appropriate PPE: safety glasses with side shields, gloves, and a lab coat.

    • Verify that the chemical fume hood or ventilated enclosure is functioning correctly.

    • Designate a specific area within the hood for the weighing procedure.

    • Place a disposable weigh boat on the analytical balance.

  • Handling:

    • Carefully open the container of this compound, keeping the opening pointed away from your breathing zone.

    • Use a spatula to gently transfer the desired amount of pigment to the weigh boat. Avoid any actions that could generate dust, such as scooping quickly or tapping the container.

    • If a small amount of dust is generated, allow the ventilation to capture it before proceeding.

    • Once the desired weight is achieved, securely close the pigment container.

  • Cleanup:

    • Carefully remove the weigh boat from the balance.

    • Wipe down the spatula and any surfaces within the hood that may have been contaminated with a damp cloth or paper towel to prevent dust from becoming airborne.

    • Dispose of the contaminated wipes and weigh boat in a properly labeled waste container.

  • Post-Procedure:

    • Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Response Workflow:

Caption: A stepwise workflow for responding to a laboratory spill of this compound.

For a small spill:

  • Clear the immediate area of unprotected personnel.[6]

  • Wear appropriate PPE, including a respirator if necessary.

  • Gently cover the spill with a damp absorbent material like sand or vermiculite to prevent dust generation.[6]

  • Sweep or vacuum the material into a properly labeled container for disposal. Avoid dry sweeping, which can create dust.[6]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If symptoms like irritation persist, seek medical advice.[1][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. It is a sensible precaution to seek medical advice in all cases of eye contamination.[6][7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with running water. If irritation occurs, seek medical assistance.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Conclusion

This compound does not present acute, severe toxicological hazards in a laboratory setting. However, the primary risks are associated with its physical form as a fine, airborne powder. By understanding its properties, conducting a thorough risk assessment, and implementing a robust safety strategy based on the hierarchy of controls, researchers can handle this pigment safely and effectively. Adherence to established protocols for handling, storage, and emergency response is paramount to ensuring a safe laboratory environment for all personnel.

References

Methodological & Application

Unlocking Cellular Insights: Transforming C.I. Pigment Violet 1 into a Novel Fluorescent Nanomarker for Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C.I. Pigment Violet 1, a xanthene-based colorant, is traditionally confined to applications in inks and plastics due to its insolubility. This application note details a transformative approach to repurpose this pigment into a sophisticated tool for biological imaging. By formulating this compound into fluorescent nanoparticles (PV1-NPs), we overcome its inherent insolubility, creating a stable, bright, and biocompatible fluorescent marker for advanced cellular imaging. This guide provides a comprehensive rationale, detailed protocols for nanoparticle synthesis and surface modification, characterization methodologies, and protocols for cytotoxicity assessment and live-cell imaging.

Introduction: From Industrial Pigment to Biological Probe

The quest for novel fluorescent probes is a driving force in biological and biomedical research. These tools are essential for visualizing cellular structures, tracking dynamic processes, and understanding disease mechanisms. While a plethora of fluorescent markers exists, the development of new probes with unique photophysical properties and enhanced stability remains a priority.

This compound is a "lake" pigment, where the fluorescent dye, structurally related to Rhodamine B, is precipitated onto an inert metallic salt binder.[1][2] This process renders it insoluble in aqueous solutions, precluding its direct use in biological systems. However, the inherent fluorescence of its core xanthene structure presents an untapped potential.

This guide introduces a novel strategy: the formulation of this compound into fluorescent nanoparticles. This approach encapsulates the pigment's fluorescent core within a biocompatible matrix, creating a stable, water-dispersible probe for cellular imaging. By leveraging the principles of nanotechnology, we can unlock the fluorescent potential of this common industrial pigment for cutting-edge biological research.

The Nanoparticle Advantage: Overcoming Limitations

The conversion of an insoluble pigment into a fluorescent nanoparticle offers several key advantages for biological imaging:

  • Biocompatibility and Stability: Encapsulation within a polymer shell, followed by surface modification with polyethylene glycol (PEG), can shield cells from the potential toxicity of the core dye and prevent aggregation in biological media.[3][4]

  • Enhanced Brightness: Nanoparticles can encapsulate a large number of dye molecules, leading to a significantly brighter fluorescent signal compared to individual dye molecules.

  • Tunable Properties: The size, surface charge, and surface chemistry of the nanoparticles can be precisely controlled to optimize their interaction with cells and tissues.

  • Photostability: The polymer matrix can protect the encapsulated dye from photobleaching, allowing for longer imaging experiments.

Physicochemical and Spectroscopic Properties of PV1-Nanoparticles

The following table summarizes the expected properties of the synthesized PV1-Nanoparticles based on the known characteristics of Rhodamine B and typical nanoparticle formulations.[5][6]

PropertyExpected Value
Core Material This compound
Encapsulating Polymer Poly(lactic-co-glycolic acid) (PLGA)
Surface Coating Polyethylene glycol (PEG)
Mean Particle Size 80 - 150 nm
Zeta Potential -15 mV to -25 mV (after PEGylation)
Excitation Maximum (λex) ~545 nm
Emission Maximum (λem) ~566 nm
Appearance Violet powder (pigment), Opalescent suspension (nanoparticles)
Solubility Insoluble (pigment), Dispersible in aqueous buffers (nanoparticles)

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, and application of PV1-Nanoparticles.

Protocol 1: Synthesis of PV1-Nanoparticles by Nanoprecipitation

This protocol describes the encapsulation of this compound in PLGA nanoparticles using the nanoprecipitation method.[7][8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of PLGA and 1 mg of this compound in 2 mL of acetone.

  • Dispersion: Sonicate the mixture for 5 minutes to ensure uniform dispersion of the pigment.

  • Aqueous Phase Preparation: In a separate beaker, place 10 mL of 2% PVA solution.

  • Nanoprecipitation: While stirring the PVA solution vigorously on a magnetic stirrer, add the organic phase dropwise. An opalescent suspension should form immediately.

  • Solvent Evaporation: Continue stirring for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water. Repeat the centrifugation and washing steps two more times to remove excess PVA and unencapsulated pigment.

  • Final Resuspension: Resuspend the final nanoparticle pellet in a desired volume of sterile phosphate-buffered saline (PBS) for storage at 4°C.

Workflow for PV1-Nanoparticle Synthesis:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoparticle Formation & Purification PLGA PLGA Dissolve Dissolve & Sonicate PLGA->Dissolve PV1 This compound PV1->Dissolve Acetone Acetone Acetone->Dissolve Nanoprecipitation Nanoprecipitation (Dropwise Addition) Dissolve->Nanoprecipitation PVA 2% PVA Solution PVA->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Final_NP PV1-Nanoparticles in PBS Centrifugation->Final_NP

Caption: Nanoparticle Synthesis Workflow

Protocol 2: Surface Modification with mPEG-NHS Ester

This protocol details the surface coating of the prepared nanoparticles with methoxy-polyethylene glycol (mPEG) to enhance biocompatibility and stability.[9][10]

Materials:

  • PV1-Nanoparticle suspension from Protocol 1

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Nanoparticle Preparation: Adjust the concentration of the PV1-Nanoparticle suspension to 1 mg/mL in PBS.

  • PEGylation Reaction: Add a 50-fold molar excess of mPEG-NHS to the nanoparticle suspension.

  • Incubation: Incubate the mixture for 4 hours at room temperature with gentle shaking.

  • Purification: Transfer the reaction mixture to a centrifugal filter unit and centrifuge at 5,000 x g for 15 minutes to remove unreacted mPEG-NHS.

  • Washing: Wash the nanoparticles by adding fresh PBS to the filter unit and centrifuging again. Repeat this washing step three times.

  • Final Product: Resuspend the PEGylated PV1-Nanoparticles (PV1-PEG-NPs) in sterile PBS to the desired concentration.

Workflow for Nanoparticle PEGylation:

G PV1_NP PV1-Nanoparticles Reaction PEGylation Reaction (4h, RT) PV1_NP->Reaction mPEG mPEG-NHS mPEG->Reaction Purification Purification (Centrifugal Filtration) Reaction->Purification PV1_PEG_NP PEGylated PV1-NPs Purification->PV1_PEG_NP

Caption: PEGylation Workflow

Protocol 3: Characterization of PV1-PEG-NPs

This protocol outlines the key characterization steps to ensure the quality and consistency of the synthesized nanoparticles.[11][12]

Methods:

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential of the nanoparticles in PBS.

  • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).

  • Fluorescence Spectroscopy: Record the excitation and emission spectra using a spectrofluorometer to confirm the fluorescent properties and determine the peak wavelengths.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the biocompatibility of the PV1-PEG-NPs with a chosen cell line (e.g., HeLa cells).[6][13]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • PV1-PEG-NP suspension in sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of PV1-PEG-NPs (e.g., 0, 10, 25, 50, 100 µg/mL).

  • Incubation: Incubate the cells with the nanoparticles for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Workflow for MTT Cytotoxicity Assay:

G Seed Seed Cells in 96-well Plate Incubate24h_1 Incubate 24h Seed->Incubate24h_1 Treat Treat with PV1-PEG-NPs Incubate24h_1->Treat Incubate24h_2 Incubate 24h Treat->Incubate24h_2 Add_MTT Add MTT Solution Incubate24h_2->Add_MTT Incubate4h Incubate 4h Add_MTT->Incubate4h Add_DMSO Add DMSO Incubate4h->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Analyze Analyze Cell Viability Read->Analyze

Caption: MTT Assay Workflow

Protocol 5: Live-Cell Imaging

This protocol provides a general guideline for using the PV1-PEG-NPs to label and visualize live cells using fluorescence microscopy.[14][15]

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Complete cell culture medium

  • PV1-PEG-NP suspension

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish.

  • Labeling: Add the PV1-PEG-NP suspension to the cell culture medium at a final concentration of 25-50 µg/mL.

  • Incubation: Incubate the cells with the nanoparticles for 2-4 hours to allow for cellular uptake.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove free nanoparticles.

  • Imaging: Add fresh, pre-warmed culture medium to the dish and visualize the cells using a fluorescence microscope.

Expected Results and Troubleshooting

  • Successful Synthesis: The formation of a stable, opalescent nanoparticle suspension is indicative of successful synthesis. DLS measurements should confirm a particle size within the expected range and a negative zeta potential after PEGylation.

  • Fluorescence Confirmation: The nanoparticles should exhibit bright fluorescence when excited at ~545 nm, with an emission peak around 566 nm.

  • Biocompatibility: The MTT assay should demonstrate high cell viability (>80%) at the working concentrations for imaging, indicating good biocompatibility.

  • Cellular Uptake: Fluorescence microscopy should reveal the internalization of the PV1-PEG-NPs, typically observed as bright puncta within the cytoplasm.

Troubleshooting:

  • Nanoparticle Aggregation: Ensure adequate sonication during the organic phase preparation and vigorous stirring during nanoprecipitation. Insufficient PEGylation can also lead to aggregation in biological media.

  • Low Fluorescence: Optimize the concentration of this compound in the formulation. Ensure complete removal of acetone, which can quench fluorescence.

  • High Cytotoxicity: Confirm the purity of the starting materials. Ensure thorough washing to remove residual PVA and unreacted PEG.

Conclusion

The transformation of the industrial colorant this compound into a fluorescent nanomarker represents a novel and cost-effective approach to developing new tools for biological imaging. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and application of these nanoparticles. By embracing a multidisciplinary approach that combines materials science with cell biology, researchers can unlock the potential of unconventional materials to advance our understanding of complex biological systems.

References

  • BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG16-Mal.
  • BenchChem. (2025). Application Notes and Protocols: Surface Modification of Nanoparticles using m-PEG₂-Amino.
  • BenchChem. (2025). Surface Modification of Nanoparticles with Hydroxy-PEG12-acid: Application Notes and Protocols.
  • Bonaccorso, A., et al. (2017). mPEG-PLGA Nanoparticles Labelled with Loaded or Conjugated Rhodamine-B for Potential Nose-to-Brain Delivery. PubMed Central.
  • Gessner, A., & Mäder, K. (2012). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
  • Mourdikoudis, S., Pallares, R. M., & Thanh, N. T. K. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale.
  • Raghavan, C. V., et al. (2014). PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Reisch, A., et al. (2013). Self-assembled fluorescent organic nanoparticles for live-cell imaging. Chemistry.
  • Riedl, J., et al. (2020).
  • Sahoo, S. K., et al. (2005). Formulation and In vitro Interaction of Rhodamine-B Loaded PLGA Nanoparticles with Cardiac Myocytes. Frontiers in Pharmacology.
  • Wang, L., et al. (2018). Preparation of PEGylated and biodegradable fluorescent organic nanoparticles with aggregation-induced emission characteristics. Journal of the Taiwan Institute of Chemical Engineers.
  • Zalba, S., & Grijalvo, S. (2020). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
  • AAT Bioquest. (n.d.). Spectrum [Rhodamine B].
  • Oregon Medical Laser Center. (n.d.). Rhodamine B.
  • Van der Velde, J. H. M., et al. (2020). Full article: How to control fluorescent labeling of metal oxide nanoparticles for artefact-free live cell microscopy. Taylor & Francis Online.
  • Wahab, R., et al. (2015). Cytotoxicity measurement using MTT assay 3-(4,5- dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide) in Chinook salmon cells (CHSE-214) treated with titanium oxide nanoparticles.
  • The Color of Art Pigment Database. (n.d.). Pigment Violet - PV.
  • Pylam Dyes. (n.d.). LAKE PIGMENTS.

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Application Notes and Protocols for the Formulation of C.I. Pigment Violet 1 Based Inks for Inkjet Printing Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of C.I. Pigment Violet 1 in Advanced Inkjet Applications

The transition from dye-based to pigment-based inks in inkjet technology has been driven by the demand for greater durability, including enhanced water-fastness and lightfastness.[1][2] this compound, a triarylmethane xanthene derivative, presents a compelling option for researchers in materials science and drug development, offering a vibrant reddish-purple hue.[3][4][5] Its application extends to water-based, solvent-based, and offset inks, making it a versatile candidate for a range of inkjet printing applications.[3][5] However, the successful formulation of a stable and reliable pigmented inkjet ink is a complex process. The primary challenges lie in achieving and maintaining a fine, uniform dispersion of pigment particles to prevent nozzle clogging and ensure consistent print quality.[1][6]

This comprehensive guide provides a detailed protocol for the formulation of this compound based inks. It is designed for researchers, scientists, and professionals in drug development, offering both the practical steps and the scientific rationale behind each stage of the process. We will delve into the critical aspects of pigment dispersion, the selection of appropriate chemical components, and the essential characterization techniques required to validate the ink's performance.

Section 1: Understanding the Core Components of an Inkjet Ink Formulation

A stable and high-performance inkjet ink is a colloidal system where each component plays a crucial role.[7] The formulation is a delicate balance of various ingredients, each contributing to the final properties of the ink, such as viscosity, surface tension, drying time, and substrate adhesion.

1.1 The Pigment: this compound

  • Chemical Identity: this compound (CAS No. 1326-03-0) is an organic pigment known for its brilliant reddish-purple color.[3][4]

  • Key Properties: It is generally insoluble in water and most common solvents, a characteristic that contributes to the durability of the final print.[8] However, this insolubility also necessitates a robust dispersion process to create a stable ink.[9]

1.2 The Dispersion Strategy: Wetting and Stabilization

The cornerstone of a successful pigment-based ink is the dispersion of the pigment into fine, stable particles. This process involves three key steps:

  • Wetting: The initial step involves displacing air from the surface of the pigment particles and replacing it with the liquid vehicle.[9] This is facilitated by wetting agents, which are surfactants that lower the surface tension between the solid pigment and the liquid medium.[9][10]

  • Deagglomeration: Pigments in their dry form exist as large agglomerates. Mechanical energy, typically from a bead mill, is required to break these down into smaller aggregates and primary particles.[11][12]

  • Stabilization: Once the particles are deagglomerated, they must be prevented from re-agglomerating. This is achieved through the use of dispersants, which adsorb onto the pigment surface and provide either steric or electrostatic repulsion.[9][13][14] Polymeric dispersants are commonly used in aqueous systems to provide strong steric stabilization.[15][16]

1.3 The Ink Vehicle: A Multi-Component System

The ink vehicle is the liquid carrier for the pigment dispersion and is composed of several key components:

  • Co-solvents and Humectants: These are water-miscible organic solvents that play multiple roles. They help to prevent the ink from drying in the printhead nozzles (a role of humectants), control the ink's viscosity and surface tension, and influence the drying time on the substrate.[17][18][19][20] Common examples include glycols, glycerol, and 2-pyrrolidone.

  • Binders (Resins): Binders are polymers that provide adhesion of the pigment to the substrate and enhance the durability of the printed image.[21][22][23] Acrylic and polyurethane-based binders are often used in water-based inkjet inks.[21][23][24]

  • Surfactants: In addition to their role as wetting agents, surfactants are used to control the surface tension of the final ink, which is critical for proper droplet formation and interaction with the substrate.[14]

  • Other Additives: Biocides to prevent microbial growth, pH buffers to maintain a stable pH, and chelating agents may also be included in the formulation.[18]

Section 2: Experimental Protocol for Aqueous this compound Ink Formulation

This protocol outlines a laboratory-scale procedure for preparing a water-based this compound inkjet ink.

2.1 Materials and Equipment

Materials Purpose Example Supplier
This compound PowderColorantMajor Chemical Suppliers
Polymeric Dispersant (e.g., Styrene-acrylic copolymer)Pigment StabilizationSpecialty Chemical Suppliers
Wetting Agent (e.g., Acetylenic diol-based surfactant)Pigment WettingSpecialty Chemical Suppliers
Propylene GlycolCo-solvent / HumectantChemical Suppliers
GlycerolHumectantChemical Suppliers
Acrylic Resin Binder EmulsionAdhesion and DurabilitySpecialty Chemical Suppliers
Deionized (DI) WaterMain SolventLaboratory Water Purification System
pH Adjuster (e.g., 0.1M KOH or HCl)pH ControlChemical Suppliers
Equipment Purpose
High-Speed Disperser (e.g., Cowles-type)Pre-mixing
Laboratory Bead Mill with Zirconia beads (0.3-0.5 mm)Pigment Deagglomeration
Analytical BalanceWeighing Materials
pH MeterMeasuring pH
Viscometer (e.g., Brookfield or cone-and-plate)Measuring Viscosity
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)Measuring Surface Tension
Particle Size Analyzer (e.g., Dynamic Light Scattering)Measuring Particle Size Distribution
CentrifugeAssessing Dispersion Stability

2.2 Step-by-Step Formulation Procedure

Part A: Preparation of the Pigment Dispersion (Millbase)

  • Pre-mixing:

    • In a suitable vessel, combine the deionized water, polymeric dispersant, and wetting agent according to the formulation table below.

    • Mix at low speed with the high-speed disperser until all components are fully dissolved.

    • Slowly add the this compound powder to the liquid mixture while gradually increasing the mixing speed to form a homogenous slurry.

    • Continue mixing at high speed for 30 minutes to ensure thorough wetting of the pigment.[11]

  • Bead Milling:

    • Transfer the pre-mixed slurry to the laboratory bead mill charged with zirconia beads.

    • Mill the dispersion at a controlled temperature (e.g., 25-30°C) and rotor speed. The milling time will depend on the specific equipment and desired particle size.

    • Periodically take samples (e.g., every 30-60 minutes) and measure the particle size distribution.

    • Continue milling until the average particle size (D50) is below 200 nm and the D90 is below 300 nm, with a narrow particle size distribution.[25] An ideal particle size for inkjet applications is 0.5 µm or below.[1]

Part B: Let-down and Final Ink Formulation

  • Let-down:

    • Once the desired particle size is achieved in the millbase, separate the dispersion from the milling media.

    • In a separate vessel, combine the required amounts of deionized water, propylene glycol, glycerol, and the acrylic resin binder as specified in the formulation table. Mix until uniform.

    • Slowly add the pigment dispersion (millbase) to the let-down vehicle under gentle agitation.

  • Final Adjustments and Filtration:

    • Measure the pH of the final ink and adjust to the target range (typically 7.5-8.5 for aqueous inks) using a pH adjuster.

    • Measure the viscosity and surface tension of the ink. Make minor adjustments with DI water or surfactants if necessary to meet the target specifications for the intended printhead.

    • Filter the final ink through a 1 µm filter, followed by a 0.5 µm filter, to remove any remaining large particles or contaminants.

2.3 Example Formulation Table

Component Function Weight % (w/w)
Part A: Millbase
This compoundColorant15.0
Polymeric Dispersant (40% active)Dispersant10.0
Wetting AgentWetting1.0
Deionized WaterSolvent74.0
Part B: Let-down
Millbase (from Part A)Pigment Concentrate20.0
Propylene GlycolCo-solvent / Humectant15.0
GlycerolHumectant5.0
Acrylic Resin Binder (30% active)Binder10.0
Deionized WaterSolvent50.0
Final Ink (Approximate Composition)
This compoundColorant3.0
Polymeric DispersantDispersant1.6
Acrylic Resin BinderBinder3.0
Propylene GlycolCo-solvent / Humectant15.0
GlycerolHumectant5.0
Wetting Agent & Other AdditivesAdditives~0.5
Deionized WaterSolvent~71.9

Section 3: Visualization of the Formulation Workflow

The following diagram illustrates the key stages in the formulation of the this compound inkjet ink.

Ink_Formulation_Workflow cluster_0 Part A: Millbase Preparation cluster_1 Part B: Let-down & Finalization A Weigh Raw Materials (Pigment, Dispersant, Water) B Pre-mixing (High-Speed Disperser) A->B Combine C Bead Milling B->C Transfer Slurry D Particle Size Analysis C->D Sample Periodically D->C Continue Milling if Particle Size > Target F Combine Millbase and Vehicle D->F Add Millbase E Prepare Let-down Vehicle (Solvents, Binder) E->F G pH, Viscosity, Surface Tension Adjustment F->G Homogenize H Filtration (1µm -> 0.5µm) G->H I Final Ink H->I

Caption: Workflow for this compound Ink Formulation.

Section 4: Principles of Pigment Stabilization

The long-term stability of the pigment dispersion is critical for the shelf-life and jetting reliability of the ink. The following diagram illustrates the principle of steric stabilization provided by a polymeric dispersant.

Caption: Steric stabilization of pigment particles.

Section 5: Ink Characterization and Quality Control

Thorough characterization of the formulated ink is essential to predict its performance in an inkjet printer.

Parameter Target Range (Typical) Significance Measurement Method
Particle Size (D50) 50 - 200 nmAffects color strength, gloss, and nozzle clogging.[26]Dynamic Light Scattering (DLS)
Viscosity 2 - 10 cP (at jetting temp)Critical for proper droplet formation and jetting.[27][28]Rotational Viscometer
Surface Tension 25 - 40 mN/mInfluences droplet formation, wetting on the nozzle plate, and substrate interaction.[27]Tensiometer
pH 7.5 - 8.5Affects dispersion stability and compatibility with printhead components.pH Meter
Dispersion Stability No significant sedimentation over timeIndicates long-term shelf-life and prevents nozzle clogging.[29]Accelerated aging (heating cycles) followed by particle size analysis; Sedimentation analysis (e.g., Turbiscan).[29]

Section 6: Troubleshooting Common Formulation Issues

Problem Potential Cause(s) Suggested Solution(s)
Nozzle Clogging Large particles in the ink; Ink drying in the nozzle; Poor dispersion stability leading to agglomeration.[6][30]Improve filtration; Increase humectant concentration; Optimize dispersant type and concentration.
Poor Color Strength Insufficient pigment loading; Poor pigment dispersion (large particles).Increase pigment concentration in the millbase; Optimize milling process for smaller particle size.
Banding or Inconsistent Printing Inconsistent droplet formation due to incorrect viscosity or surface tension.Adjust co-solvent and surfactant concentrations to meet printhead specifications.
Poor Adhesion to Substrate Incompatible or insufficient binder; Poor wetting of the substrate.Select a different binder resin; Adjust surfactant to lower surface tension for better wetting.[21]
Ink Settling Over Time Inadequate stabilization of pigment particles.Increase dispersant concentration; Use a more effective polymeric dispersant; Ensure milling achieves a small, stable particle size.

Conclusion

The formulation of a high-quality this compound based inkjet ink is a multi-faceted process that requires a deep understanding of colloid science and fluid dynamics. By carefully selecting the appropriate dispersants, solvents, and binders, and by meticulously controlling the pigment dispersion process, it is possible to create stable, reliable, and vibrant violet inks suitable for a wide range of research and development applications. The protocols and guidelines presented here provide a solid foundation for researchers to develop their own customized ink formulations tailored to specific substrate and printer requirements.

References

  • Elvacite® Inkjet Ink Binders, Product Article - ChemPoint.com.
  • Pigment Dispersion | Dispersing Agents | Paint & Co
  • Basic Violet 1 - World dye variety.
  • Surfactant Basics 4 (Dispersants) - sanyo-chemical-solutions.
  • Lubrizol Introduces New Jettable Binder for Food Compliant Digital Inks.
  • The Basics of Inkjet Ink Formul
  • Pigment Violet 1 - SY Chemical Co., Ltd.
  • Pigment Violet 1.
  • Optimal Selection and Use of Pigment Dispersing Agents - SpecialChem.
  • How Wetting Agents Improve Pigment Stability - Allan Chemical Corpor
  • WHAT ARE THE COMMONLY USED INK BINDERS - Schem.net.
  • This compound by Hangzhou Shine Chemical Co., Ltd.
  • Use of Analytical Techniques to Characterise the Stability of Difficult Ink Jet Pigmented Systems - IS&T | Library.
  • Resin and Polymeric Binders for Inks - Gantrade Corpor
  • Wetting Agents & Stabilizers for Pigment Dispersions, Product Article - ChemPoint.com.
  • Inkjet Ink and its Important Additives - Wh
  • Pigment Violet 1 - ChemBK.
  • Buy this compound (EVT-3571581) | 64381-98-2 - EvitaChem.
  • Evaluation of pigmented ink formulations for jet printing onto textile fabrics.
  • WO2003048248A1 - Humectant set which improves maintenance of pigment or dye-pigment blend inks - Google P
  • Pigment Violet 1 - SY Chemical Co., Ltd.
  • Stability Issues and Test Methods for Ink Jet M
  • Case studies: Ink formulation's analytical str
  • EP1728837B1 - Pigment dispersion, inkjet ink using the pigment dispersion, method for preparing the pigment dispersion and image forming method using the inkjet ink - Google P
  • Classification of Printing Ink Quality based on Pigment Dispersion Process: A Case Study - IEOM.
  • Why Ink Fails to Dry: Formulation Issue or Substr
  • INK STABILITY AND PACKING DIFFERENCES BETWEEN PIGMENTS - Microtrac.
  • Ink composition comprising humectant blend - Justia P
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  • US8764161B2 - Printing fluids including a humectant - Google P
  • Pigmented inks in inkjet printing - Videojet.
  • UV/LED Inkjet Ink Formulation: Components & Challenges - SpecialChem.
  • some question about pigment ink:2024 - PANJET Digital Ink.
  • Formulating UV Inkjet Inks: Challenges and Solutions - SpecialChem.
  • Organic Pigments for Ink Jet Applications: Key Properties and Impact on Ink Performance - IS&T | Library.
  • Debunking The Myths Of Digital Inks - Marrutt.
  • Ink Problem Solving Guide Offset | PDF - Scribd.
  • US9085707B2 - Aqueous pigment dispersions and inkjet inks - Google P
  • Evaluation of Dye and Pigment Based Ink Jet Ink Sets - ScholarWorks
  • Unveiling the Role of Dispersing Agents in Aqueous Inkjet Printer Self-Dispersed Pigment Dispersions, Aqueous Inkjet Printer Self Dispersed Pigment Dispersions Agents, made in china.
  • The Study of Ink Pigment Dispersion Parameters - CORE.
  • Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption - Journal of Print and Media Technology Research.

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Application Notes and Protocols: Incorporation of C.I. Pigment Violet 1 into Polymer Films for Optical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Optical Potential of C.I. Pigment Violet 1 in Polymer Matrices

This compound, a member of the xanthene dye family and closely related to the well-studied rhodamine dyes, presents a compelling option for researchers and scientists exploring novel optical materials.[1][2] Its vibrant violet hue, a consequence of strong light absorption in the visible spectrum, coupled with its potential for fluorescence, makes it a candidate for applications ranging from color filters and fluorescent sensors to active media in optical devices.[3] The incorporation of this pigment into transparent polymer films offers a versatile platform for harnessing these optical properties in a stable, processable solid-state form.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into polymer films for optical analysis. We will delve into the critical aspects of material selection, pigment dispersion, film fabrication techniques, and subsequent optical characterization. The methodologies outlined herein are designed to provide a robust starting point for researchers in materials science, chemistry, and drug development, enabling them to create high-quality pigmented polymer films for their specific research needs.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is paramount for its effective use. Below is a summary of its key characteristics:

PropertyValue/DescriptionSource(s)
C.I. Name Pigment Violet 1[1][2]
C.I. Number 45170:2[1]
CAS Number 1326-03-0[1][2]
Chemical Class Xanthene / Triarylcarbonium[1][4]
Molecular Formula C₂₈H₃₂N₂O₃[1]
Molecular Weight ~444.57 g/mol [1]
Appearance Violet powder[4]
Solubility Dispersible in organic solvents; slightly soluble in acetone; soluble in ethanol.[2][3]
Optical Properties Strong absorption in the visible range, exhibits fluorescence.[3]
Heat Resistance Up to 140-150 °C[1][5]

Optimizing Pigment Dispersion: The Key to High-Quality Optical Films

Achieving a uniform dispersion of this compound within the polymer matrix is arguably the most critical step in preparing high-quality optical films. Agglomeration of pigment particles can lead to light scattering, reduced transparency, and inconsistent optical properties. The following workflow outlines the key considerations for achieving optimal dispersion.

G cluster_0 Dispersion Workflow start Select Appropriate Solvent System solvent_choice Consider pigment solubility and polymer compatibility (e.g., Toluene, Chloroform, THF) start->solvent_choice dispersion_method Employ Mechanical Agitation (e.g., Sonication, High-Shear Mixing) solvent_choice->dispersion_method stabilization Optional: Add a Dispersing Agent to Prevent Re-agglomeration dispersion_method->stabilization visual_check Visually Inspect for Aggregates stabilization->visual_check end Homogeneous Pigment Dispersion visual_check->end

Caption: Workflow for achieving a homogeneous dispersion of this compound.

For this compound, which is dispersible in organic solvents, a common approach is to first disperse the pigment in a suitable solvent before adding the polymer. Solvents such as chloroform, toluene, and tetrahydrofuran (THF) are often good starting points for polymers like poly(methyl methacrylate) (PMMA) and polystyrene (PS). The use of an ultrasonic bath is highly recommended to break down initial pigment agglomerates. For challenging dispersions, the addition of a dispersing agent can be beneficial. These are typically polymeric molecules with an anchoring group that adsorbs onto the pigment surface and a tail that is soluble in the solvent, providing steric stabilization.

Fabrication of Pigmented Polymer Films: Protocols and Methodologies

The choice of film fabrication technique depends on the desired film thickness, uniformity, and the scale of the experiment. Here, we provide detailed protocols for three common laboratory-scale methods: spin coating, solution casting, and drop casting.

Protocol 1: Spin Coating for Uniform Thin Films

Spin coating is ideal for producing highly uniform thin films with thicknesses ranging from nanometers to a few micrometers. The final film thickness is dependent on the solution viscosity (polymer and pigment concentration), solvent volatility, and the spin speed.

Materials and Equipment:

  • This compound

  • Polymer (e.g., PMMA, Polystyrene)

  • Solvent (e.g., Chloroform, Toluene)

  • Glass or silicon substrates

  • Spin coater

  • Ultrasonic bath

  • Hotplate

Step-by-Step Methodology:

  • Substrate Preparation: Thoroughly clean the substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol. Dry the substrates with a stream of nitrogen or clean, compressed air.

  • Pigment Dispersion:

    • Accurately weigh the desired amount of this compound and disperse it in a small volume of the chosen solvent.

    • Sonicate the pigment dispersion for at least 30 minutes to break up agglomerates. A visual inspection for suspended particles is recommended.

  • Polymer Solution Preparation:

    • In a separate container, dissolve the polymer in the solvent to the desired concentration (e.g., 5-10% w/v). Gentle heating and stirring may be required.

    • Allow the polymer solution to cool to room temperature.

  • Preparation of the Pigment-Polymer Solution:

    • Add the pigment dispersion to the polymer solution.

    • Thoroughly mix the combined solution, followed by a brief sonication (5-10 minutes) to ensure homogeneity.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the pigment-polymer solution onto the center of the substrate.

    • Start the spin coater. A two-step process is often effective: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Drying:

    • Carefully remove the coated substrate from the spin coater.

    • Place the film on a hotplate at a temperature below the boiling point of the solvent (e.g., 60-80°C) for 10-15 minutes to remove any residual solvent.

Guideline Spin Coating Parameters for PMMA in Toluene:

PMMA Concentration (w/v)Spin Speed (rpm)Approximate Film Thickness
5%1000~500 nm
5%2000~350 nm
10%1000~1 µm
10%2000~700 nm

Note: These are approximate values and will vary with the addition of the pigment and specific laboratory conditions. Empirical optimization is recommended.

Protocol 2: Solution Casting for Freestanding or Thicker Films

Solution casting is a simpler method suitable for producing thicker films or freestanding films. The control over film thickness and uniformity is less precise than with spin coating.

Materials and Equipment:

  • Same as for spin coating, with the addition of a flat, level casting surface (e.g., a petri dish or a glass plate with a casting ring).

Step-by-Step Methodology:

  • Prepare the Pigment-Polymer Solution: Follow steps 2-4 from the spin coating protocol. The solution viscosity may need to be higher for solution casting.

  • Casting:

    • Place the casting surface in a level, dust-free environment.

    • Pour the pigment-polymer solution onto the casting surface.

    • Gently tilt the surface to ensure the solution covers the desired area evenly.

  • Solvent Evaporation:

    • Cover the casting surface with a lid that has small openings to allow for slow, controlled solvent evaporation. This helps to prevent the formation of defects in the film.

    • Allow the solvent to evaporate completely. This may take several hours to a day, depending on the solvent and film thickness.

  • Film Removal and Drying:

    • Once the film is dry, it can be carefully peeled from the casting surface.

    • For complete solvent removal, the film can be placed in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours.

Protocol 3: Drop Casting for Rapid Screening and Small-Area Films

Drop casting is a quick and simple method for preparing small-area films, often used for rapid screening of materials. Film uniformity can be a challenge with this technique.

Materials and Equipment:

  • Same as for spin coating.

Step-by-Step Methodology:

  • Prepare the Pigment-Polymer Solution: Follow steps 2-4 from the spin coating protocol.

  • Deposition:

    • Place a cleaned substrate on a level surface.

    • Using a micropipette, carefully deposit a known volume of the pigment-polymer solution onto the substrate.

  • Drying:

    • Allow the solvent to evaporate at room temperature or on a hotplate at a low temperature.

Optical Characterization of Pigmented Polymer Films

Once the films are prepared, their optical properties can be characterized using various spectroscopic techniques. The following workflow illustrates the typical characterization process.

G cluster_1 Optical Characterization Workflow start_char Prepared Pigmented Polymer Film uv_vis UV-Vis Spectroscopy (Determine Absorption Spectrum and λmax) start_char->uv_vis fluorescence Fluorescence Spectroscopy (Determine Emission Spectrum, λem, and Quantum Yield) uv_vis->fluorescence microscopy Optional: Microscopy (e.g., Fluorescence Microscopy) (Assess Film Uniformity and Pigment Distribution) fluorescence->microscopy data_analysis Data Analysis and Interpretation microscopy->data_analysis end_char Characterized Optical Properties data_analysis->end_char

Caption: A typical workflow for the optical characterization of pigmented polymer films.

Protocol 4: UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum of the pigmented film, identifying the wavelength of maximum absorption (λmax).

Equipment:

  • UV-Vis Spectrophotometer with a solid-state sample holder.

Step-by-Step Methodology:

  • Baseline Correction: Obtain a baseline spectrum using a blank substrate (the same type used for the film) or a film of the pure polymer.

  • Sample Measurement:

    • Mount the pigmented polymer film in the sample holder.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

  • Data Analysis:

    • Identify the λmax and any other significant absorption features.

    • The absorbance at λmax can be used to assess the relative concentration of the pigment in the film, following the Beer-Lambert law for thin films.

Protocol 5: Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of the pigmented film, determining the wavelength of maximum emission (λem) and the fluorescence quantum yield.

Equipment:

  • Fluorometer with a front-face or solid-state sample holder.

Step-by-Step Methodology:

  • Sample Mounting: Mount the pigmented polymer film in the sample holder, typically at an angle to the excitation beam to minimize back-reflection.

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength, typically at or near the λmax determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Excitation Spectrum Acquisition (Optional):

    • Set the emission monochromator to the λem.

    • Scan the excitation spectrum. The resulting spectrum should resemble the absorption spectrum if a single emissive species is present.

  • Quantum Yield Measurement (Relative Method):

    • Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol) under the same experimental conditions.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the medium. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Expected Optical Properties and Troubleshooting

The optical properties of this compound in a polymer matrix are influenced by several factors, including the pigment concentration and the nature of the polymer host.

Expected Spectral Characteristics:

Polymer MatrixAbsorption λmax (approx.)Emission λem (approx.)Notes
PMMA 530 - 560 nm570 - 600 nmAt higher concentrations, a shoulder may appear around 495 nm in the absorption spectrum, and a red-shift in both absorption and emission may be observed.
Polystyrene 530 - 560 nm570 - 600 nmSimilar to PMMA, with potential for slight shifts due to the different polarity of the matrix.

Troubleshooting Common Issues:

  • Hazy or Opaque Films: This is often due to poor pigment dispersion or the use of an incompatible solvent. Revisit the dispersion protocol, try a different solvent, or consider using a dispersing agent.

  • Low Fluorescence Intensity: This could be due to concentration quenching (at high pigment concentrations), the presence of impurities, or an inappropriate polymer matrix. Try preparing films with a lower pigment concentration.

  • Inconsistent Spectra: This may result from non-uniform film thickness or inhomogeneous pigment distribution. Optimize the film fabrication method to improve uniformity.

Conclusion

The incorporation of this compound into polymer films provides a versatile and accessible method for creating novel optical materials. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can reliably produce high-quality pigmented films with tailored optical properties. The ability to control pigment dispersion, film thickness, and the choice of polymer matrix opens up a wide range of possibilities for fundamental studies and the development of advanced optical technologies.

References

  • Al-Ahmad, A. Y. (2015). Determination of optical constants and nonlinear optical coefficients of Violet 1-doped polyvinyl alcohol thin film. Pramana - Journal of Physics, 85(2), 337-347. Available from: [Link]

  • SY Chemical Co., Ltd. Pigment Violet 1. Available from: [Link]

  • Hangzhou Shine Chemical Co., Ltd. This compound. Available from: [Link]

  • World Dye Variety. (2012). Pigment Violet 1. Available from: [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Violet 1|Fast Rose Lake. Available from: [Link]

  • Hamid, L. A., & Hussein, A. M. (2021). Lifetime of Violet 1 Dye Doping the Polymer Nanostructured Optical Fibers and Thin Films for Biomedical applications. IOP Conference Series: Earth and Environmental Science, 790(1), 012083. Available from: [Link]

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Application Notes and Protocols for C.I. Pigment Violet 1 in the Fabrication of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Pigment in Modern Optoelectronics

For decades, C.I. Pigment Violet 1, a vibrant colorant belonging to the triarylmethane class of dyes, has found extensive application in printing inks, paints, and textiles.[1] Its robust chemical structure, characterized by a conjugated π-system, is responsible for its intense color. This very electronic structure, however, also suggests a potential, yet largely unexplored, role in the realm of organic electronics. These application notes serve as a detailed technical guide for researchers, scientists, and professionals in drug development and materials science, outlining the prospective application of this compound as a functional material in the fabrication of Organic Light-Emitting Diodes (OLEDs).

While direct reports on the use of this compound in OLEDs are not prevalent in current literature, its chemical kinship with rhodamine and other triarylmethane derivatives, which have shown promise as hole-transporting and emissive materials, provides a strong scientific rationale for its investigation.[2] This document will, therefore, provide a comprehensive theoretical framework, detailed experimental protocols for both solution-processing and vacuum deposition, and expected characterization workflows to explore this compound, particularly as a hole injection layer (HIL) in OLED devices.

Scientific Rationale: Why this compound is a Candidate for OLEDs

The performance of an OLED is critically dependent on the efficient injection and transport of charge carriers (holes and electrons) from the electrodes to the emissive layer.[3][4] A significant energy barrier between the anode (typically indium tin oxide, ITO) and the hole transport layer (HTL) can impede the injection of holes, leading to high driving voltages and low device efficiencies. A hole injection layer (HIL) is often introduced to mitigate this energy barrier.

This compound, with its triarylmethane core, possesses electronic properties that make it a compelling candidate for a HIL material. The delocalized π-electron system in triarylmethane dyes can facilitate charge transport. Furthermore, the estimated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of related rhodamine derivatives suggest that this compound could have a HOMO level intermediate between the work function of ITO and the HOMO level of common HTLs, thus reducing the hole injection barrier.

The proposed mechanism involves this compound forming a thin interlayer between the anode and the HTL. This layer can smooth the anode surface, improve interfacial contact, and provide a more energetically favorable pathway for holes to be injected into the organic stack.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is essential before its integration into a device.

PropertyValueSource
C.I. Name Pigment Violet 1[1]
CAS Number 1326-03-0[1]
Molecular Formula C₂₈H₃₂N₂O₃[1]
Molecular Weight 444.57 g/mol [1]
Chemical Class Triarylmethane (Xanthene derivative)[1]
Appearance Violet powder[1]
Solubility Soluble in water and ethanol with strong fluorescence; slightly soluble in acetone.[5]
Heat Resistance ~140 °C[6]

Experimental Protocols

Two primary methods for incorporating this compound into an OLED device are detailed below: solution processing via spin coating and vacuum thermal evaporation.

Protocol 1: Solution Processing of this compound as a Hole Injection Layer

This protocol is suitable for rapid screening and prototyping of devices.

1. Preparation of this compound Dispersion:

  • Objective: To create a stable, uniform dispersion of this compound nanoparticles suitable for spin coating.

  • Materials:

    • This compound powder

    • High-purity organic solvent (e.g., isopropanol, chloroform, or a blend)

    • Dispersing agent/surfactant (e.g., polyvinylpyrrolidone (PVP), oleic acid)

  • Procedure:

    • Prepare a stock solution of the dispersing agent in the chosen solvent (e.g., 1 wt%).

    • Add this compound powder to the solvent/dispersant solution to achieve the desired concentration (e.g., 1-5 mg/mL).

    • Sonicate the mixture in an ultrasonic bath for 1-2 hours to break down agglomerates and form a uniform dispersion.

    • Filter the dispersion through a 0.45 µm PTFE syringe filter to remove any remaining large particles.

2. OLED Fabrication with a Solution-Processed HIL:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10-15 minutes to improve its work function and enhance wettability.

  • Deposition of the this compound HIL:

    • Transfer the cleaned substrate to a spin coater.

    • Dispense the this compound dispersion onto the center of the ITO substrate.

    • Spin coat at a speed of 2000-4000 rpm for 30-60 seconds to achieve a thin, uniform film. The exact parameters will need to be optimized to control the film thickness.

    • Anneal the substrate on a hotplate at 80-100 °C for 10 minutes to remove residual solvent.

  • Deposition of Subsequent OLED Layers:

    • Deposit the hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and cathode (e.g., LiF/Al) using either solution processing (if orthogonal solvents are used) or, more commonly, vacuum thermal evaporation.

Workflow for solution-processed this compound HIL fabrication.
Protocol 2: Vacuum Thermal Evaporation of this compound

This method is preferred for achieving high-purity, uniform thin films with precise thickness control.

1. Source Preparation:

  • Objective: To prepare the this compound for evaporation.

  • Materials:

    • This compound powder

    • High-purity quartz or alumina crucible

  • Procedure:

    • Ensure the crucible is thoroughly cleaned.

    • Load the this compound powder into the crucible.

    • Outgas the material at a temperature below its evaporation point inside the vacuum chamber to remove any adsorbed moisture or volatile impurities.

2. OLED Fabrication with a Vacuum-Deposited HIL:

  • Substrate Preparation: Follow the same substrate cleaning procedure as in Protocol 1.

  • Deposition of the this compound HIL:

    • Mount the cleaned ITO substrate in the vacuum chamber.

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Heat the crucible containing this compound. Due to the organic nature of the pigment, a low-temperature evaporation source is recommended to prevent decomposition.

    • Deposit a thin film of this compound onto the ITO substrate at a controlled rate (e.g., 0.1-0.5 Å/s). The film thickness should be monitored in-situ using a quartz crystal microbalance. A typical HIL thickness is in the range of 5-20 nm.

  • Deposition of Subsequent OLED Layers:

    • Without breaking the vacuum, sequentially deposit the HTL, EML, ETL, and cathode layers.

Device_Architecture cluster_device Proposed OLED Device Structure Anode Anode (ITO) HIL HIL (this compound) Anode->HIL HTL HTL (e.g., NPB) HIL->HTL EML EML (e.g., Alq3:C545T) HTL->EML ETL ETL (e.g., Alq3) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

Proposed OLED device architecture with a this compound HIL.

Characterization:

Once fabricated, the devices should be characterized to evaluate their performance. Key performance metrics include:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements provide information on the turn-on voltage, driving voltage, and luminance of the device.

  • External Quantum Efficiency (EQE): This is a measure of the device's efficiency in converting electrical current into emitted photons.

  • Electroluminescence (EL) Spectrum: This shows the color of the light emitted from the device.

Expected Performance and Data Interpretation

Based on studies of OLEDs incorporating other pigment-based HILs and triarylamine-based HTLs, the introduction of a this compound HIL is anticipated to have the following effects:

Performance MetricExpected Outcome with this compound HILRationale
Turn-on Voltage DecreaseReduced hole injection barrier from the anode to the HTL.
Current Density (at a given voltage) IncreaseImproved hole injection efficiency.
Luminance (at a given voltage) IncreaseA higher current density and better charge balance can lead to increased recombination in the emissive layer.
External Quantum Efficiency (EQE) IncreaseImproved charge balance and more efficient recombination of charge carriers. [2]

A successful implementation of this compound as a HIL would be demonstrated by a clear improvement in these key performance indicators compared to a control device without a HIL.

Conclusion and Future Outlook

This compound, a well-established industrial pigment, holds untapped potential as a functional material in organic light-emitting diodes. Its triarylmethane chemical structure suggests favorable electronic properties for use as a hole injection layer. The protocols detailed in these application notes provide a clear roadmap for researchers to investigate this potential through both solution-based and vacuum deposition techniques. Successful demonstration of its efficacy could pave the way for the use of a new class of low-cost, readily available materials in the fabrication of high-performance OLEDs. Further research could also explore its application as a dopant in the emissive layer or as a component in the hole transport layer, expanding the horizon of this classic pigment into the realm of modern optoelectronics.

References

  • Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED. (n.d.). MDPI. Retrieved from [Link]

  • Pigment Violet 1. (2012, December 10). Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Retrieved from [Link]

  • Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. (n.d.). MDPI. Retrieved from [Link]

  • WO2017085707A1 - Rhodamine derivatives dyes and uses thereof. (n.d.). Google Patents.
  • Pigment Violet 1. (n.d.). SY Chemical Co., Ltd. Retrieved from [Link]

  • US6184379B1 - Rhodamine derivatives and the use thereof. (n.d.). Google Patents.
  • EP0962497B1 - Rhodamine derivates and their use in diagnostic systems. (n.d.). Google Patents.
  • Fluorescent Dyes (e.g., Rhodamine, Etc.) Patents and Patent Applications (Class 436/800). (n.d.). Justia Patents. Retrieved from [Link]

  • Narrow Bandwidth Top-Emitting OLEDs Designed for Rhodamine 6G Excitation in Biological Sensing Applications. (2015, November 25). MDPI. Retrieved from [Link]

  • Current density–voltage–luminance characteristics of (a) conventional... (n.d.). ResearchGate. Retrieved from [Link]

  • Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. (2022, February 22). ACS Publications. Retrieved from [Link]

  • FIG. 2. a Current density-voltage characteristics of OLEDs with various... (n.d.). ResearchGate. Retrieved from [Link]

  • The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. (2024, January 11). MDPI. Retrieved from [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Special Issue : Enhancement Strategies for High External Quantum Efficiency of Organic Light Emitting Diodes (OLEDs) and the Analyses. (n.d.). MDPI. Retrieved from [Link]

  • Highly efficient solution-processed host-free organic light-emitting diodes showing an external quantum efficiency of nearly 18% with a thermally activated delayed fluorescence emitter. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic light-emitting diodes with fluorescent and phosphorescent emitters. (2022, May 10). OSTI.GOV. Retrieved from [Link]

  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2025, February 8). MDPI. Retrieved from [Link]

  • (PDF) Small‐Molecule Emitters with High Quantum Efficiency: Mechanisms, Structures, and Applications in OLED Devices. (2018, July 27). ResearchGate. Retrieved from [Link]

  • Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. (2024, November 6). MDPI. Retrieved from [Link]

  • Typical hole transporting materials for OLED devices. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Hole Blocking Materials on the Performance of OLED. (n.d.). OUCI. Retrieved from [Link]

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Application Note & Protocols: C.I. Pigment Violet 1 as a Reference Standard in Colorimetric and Spectroscopic Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AP-PV1-CSS-2026-01

Abstract

This document provides a comprehensive guide for the characterization and application of C.I. Pigment Violet 1 (C.I. 45170:2) as a secondary, or in-house, reference standard for the performance verification of colorimetric and spectroscopic instrumentation. While not a primary standard certified by metrological institutes such as NIST, its chromatic stability, high tinting strength, and distinct spectral features make it a valuable tool for routine quality control and instrument validation in research, drug development, and industrial settings. This guide details the physicochemical properties of this compound, provides step-by-step protocols for its characterization, and outlines its use in verifying the accuracy and reproducibility of spectrophotometers and colorimeters.

Introduction: The Need for Chromatic Standards

In color science, materials science, and pharmaceutical development, the accuracy and consistency of color and spectral measurements are paramount. Spectrophotometers and colorimeters are fundamental to quantifying the appearance of materials, but their performance can drift over time due to lamp aging, detector fatigue, or optical misalignment. Therefore, routine performance verification using stable, reproducible reference materials is a critical component of a robust quality system.[1][2]

This compound, a laked salt of Rhodamine B, is a xanthene-class organic pigment known for its brilliant reddish-violet hue and strong fluorescence in solution.[3][4] Its chemical nature provides a distinct and complex spectral profile in the visible range, making it a suitable candidate for a secondary reference standard. This application note establishes the scientific rationale and provides the necessary protocols to qualify a specific batch of this compound and use it to ensure the long-term stability and accuracy of instrumental measurements.

Physicochemical Properties of this compound

A thorough understanding of the pigment's properties is essential for its proper handling and application as a reference material.

2.1 Chemical Identity

This compound is not a single, simple molecule but a complex salt. It is typically a phosphotungstomolybdic acid (PTMA) salt of C.I. Basic Violet 10 (Rhodamine B).[4] This laking process renders the water-soluble dye into a stable, insoluble pigment.[4]

PropertyValueSource(s)
C.I. Generic Name Pigment Violet 1[3]
C.I. Constitution No. 45170:2[4][5]
CAS Registry No. 1326-03-0[4]
Chemical Class Xanthene / Triarylcarbonium[5][6]
Synonyms Rhodamine B Lake, Fast Rose Lake, Basic Violet 10 PTMA[3][4]
Molecular Formula Varies (Complex Salt)[7]

2.2 Physical and Spectral Characteristics

The perceived color and measured spectral data of a pigment are highly dependent on its physical state, including particle size and dispersion medium.

PropertyDescriptionSource(s)
Appearance Fine, deep reddish-violet powder.[5][8]
Solubility Generally insoluble in water; dispersible in certain organic solvents and resin systems. The base dye, Rhodamine B, is soluble in ethanol.[3][8]
Spectral Features The base dye (Rhodamine B) exhibits a strong absorption maximum (λmax) around 550-552 nm in 50% ethanol. The pigment dispersion will have a characteristic reflectance curve.[9]
Heat Stability Moderate; typically stable up to ~140-150 °C.[5]
Lightfastness Moderate (BWS 4-5); not suitable for applications requiring high permanence but adequate for a laboratory standard stored in dark conditions.[5][7]
Particle Size A critical parameter affecting color. Average particle size can range from 50-200 nanometers, but distribution is key. Inhomogeneous distribution can alter the color shade.[6][10]

Protocol: Characterization of this compound as an In-House Standard

The cornerstone of using any material as a reference is its thorough and meticulous characterization. The following protocol outlines the steps to establish the spectral and colorimetric identity of a specific lot of this compound. This process should be performed on a recently calibrated, high-performance spectrophotometer.

3.1 Preparation of a Standardized Pigment Dispersion

The goal is to create a stable, reproducible, and homogeneous dispersion of the pigment in a well-defined medium. A low-viscosity, clear, and unreactive binder is ideal. For this protocol, a standard nitrocellulose (NC) lacquer is used.

Materials:

  • This compound powder (select a single, high-purity lot)

  • Nitrocellulose (NC) binder solution (e.g., 30% solids in ethyl acetate/ethanol)

  • Solvent blend (e.g., 1:1 Ethyl Acetate:n-Butyl Acetate)

  • Dispersant (e.g., a suitable polymeric wetting agent)

  • High-speed disperser (e.g., sawtooth blade mixer) or media mill

  • Analytical balance (± 0.001 g)

  • Glass dispersion vessel

  • Drawdown bar (e.g., 100 µm wet film thickness)

  • Opacity charts (e.g., Leneta card)

Procedure:

  • Formulation: Prepare the dispersion base by weighing the NC binder, solvent blend, and dispersant into the glass vessel. A typical starting formulation is: 40% NC Binder, 55% Solvent Blend, 5% Dispersant (by weight).

  • Pre-Mixing: Mix the base on the disperser at low speed (e.g., 500 rpm) for 5 minutes until homogeneous.

  • Pigment Addition: Slowly add a pre-weighed amount of this compound to the vortex. A pigment loading of 5-10% is a common starting point.

  • Dispersion: Increase the disperser speed to 2,000-3,000 rpm and disperse for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C. The goal is to achieve a fine, uniform dispersion, which can be checked via a Hegman gauge.

  • Letdown: After dispersion, add any remaining solvent to adjust viscosity for application.

  • Application: Immediately after dispersion, use the drawdown bar to apply a uniform film of the liquid dispersion onto the white and black sections of an opacity chart.

  • Curing: Allow the drawdowns to air dry in a dust-free environment for at least 24 hours, or as specified by the binder manufacturer, before measurement. Prepare at least three replicate drawdowns for statistical validity.

Diagram: Workflow for Pigment Standard Preparation & Characterization

G cluster_prep Part 1: Standard Preparation cluster_char Part 2: Characterization p1 Weigh Binder, Solvent, Dispersant p2 Pre-Mix Base p1->p2 p3 Add C.I. Pigment Violet 1 Powder p2->p3 p4 High-Speed Dispersion p3->p4 p5 Create Drawdown on Opacity Chart p4->p5 p6 Cure/Dry Sample p5->p6 c2 Measure Spectral Reflectance (360-780nm) p6->c2 Transfer Cured Sample to Measurement c1 Calibrate Spectrophotometer c1->c2 c3 Calculate CIE Lab* / LCh° (D65/10°, A/10°) c2->c3 c4 Establish Mean Values & Tolerances c3->c4 end end c4->end Characterized In-House Standard

Caption: Workflow for preparing and characterizing a this compound in-house standard.

3.2 Spectro-Colorimetric Characterization

This protocol uses the prepared drawdowns to establish the reference color values. Measurements should be made according to standards such as ASTM E308.[8][11][12][13]

Instrumentation & Settings:

  • Instrument: Benchtop sphere spectrophotometer (d/8° geometry)

  • Mode: Reflectance, Specular Component Included (SCI)

  • Wavelength Range: 360 nm to 780 nm

  • Data Interval: 10 nm

  • Illuminant/Observer: D65/10° and A/10°

  • Calibration: Calibrate the instrument using the manufacturer-supplied white tile and black trap immediately before measurement.

Procedure:

  • Measurement: For each of the three replicate drawdowns, take measurements at three different locations over the white portion of the opacity chart. This results in nine total measurements.

  • Data Acquisition: Record the full spectral reflectance data for each measurement.

  • Colorimetric Calculation: From the spectral data, calculate the CIE Lab* and LCh° values for each specified illuminant/observer pair.

  • Data Analysis:

    • Calculate the mean (average) for L, a, b, C, and h° across all nine measurements for each illuminant.

    • Calculate the standard deviation for each parameter.

    • The Mean Values become the nominal reference data for this batch of this compound.

    • The Tolerances for future verification checks can be established as ±3 times the standard deviation.

Table 1: Example Characterization Data for this compound Standard (Note: These are illustrative values. Actual values must be determined experimentally.)

ParameterIlluminant D65 / 10° ObserverIlluminant A / 10° Observer
L 45.21 ± 0.1538.75 ± 0.18
a +55.80 ± 0.20+48.92 ± 0.25
b -35.15 ± 0.22-29.50 ± 0.24
C 66.01 ± 0.2157.11 ± 0.25
327.8 ± 0.25328.9 ± 0.28

Protocol: Instrument Performance Verification

Once characterized, the this compound drawdown can be used as a daily or weekly check to verify instrument performance.

4.1 Rationale for Verification

This procedure does not replace a full instrument calibration or certification by the manufacturer. Instead, it serves as a high-frequency intermediate check to detect instrument drift. A consistent reading of the in-house standard provides confidence that the instrument is performing as it did during the initial characterization.

Diagram: Instrument Verification Workflow

G start Begin Daily/Weekly Check op1 Perform Standard Instrument Calibration (White Tile/Black Trap) start->op1 op2 Measure Characterized Pigment Violet 1 Standard op1->op2 op3 Record Measured CIE Lab* Values op2->op3 decision Are Measured Values within Established Tolerances? op3->decision pass PASS: Instrument Performance Verified decision->pass Yes fail FAIL: Do Not Use Instrument. Troubleshoot & Recalibrate. decision->fail No

Caption: Decision workflow for routine instrument performance verification.

4.2 Step-by-Step Verification Protocol

  • Instrument Warm-up: Ensure the spectrophotometer has been powered on for the manufacturer-recommended warm-up period (typically 30-60 minutes).

  • Standard Calibration: Perform the instrument's standard zero and white tile calibration.

  • Measure In-House Standard: Place the characterized this compound drawdown (from section 3.0) on the measurement port. Ensure it is flat and positioned consistently each time.

  • Acquire Data: Take a single measurement using the same instrument settings as the initial characterization (e.g., D65/10°, SCI).

  • Compare Results: Compare the newly measured L, a, and b* values to the established mean reference values.

  • Calculate Color Difference (ΔE): Calculate the total color difference (ΔE) between the current measurement and the reference values using the CIE76 formula:

    ΔE* = √[(Lmeasured - Lreference)² + (ameasured - areference)² + (bmeasured - breference)²]

  • Pass/Fail Assessment:

    • PASS: If the individual L, a, b* values are within their established tolerances AND the calculated ΔE* is below a set action limit (e.g., ΔE* < 0.50), the instrument performance is verified.

    • FAIL: If any value is outside the tolerance or the ΔE* exceeds the action limit, the instrument should not be used. Actions should include re-cleaning the standard and instrument port, re-running the calibration, and re-measuring. If failure persists, contact the instrument manufacturer for service.

Trustworthiness and Self-Validation

The robustness of this system relies on several key principles:

  • Traceability to Internal Baseline: While not traceable to NIST, this protocol creates traceability to a well-characterized internal baseline. All future measurements are validated against this initial state.

  • Statistical Control: The use of mean values and standard deviations from multiple initial measurements provides a statistically sound basis for setting pass/fail criteria.

  • Replication: The initial characterization is based on multiple drawdowns and multiple measurements per drawdown, minimizing the impact of any single anomaly.

  • Controlled Materials: The entire process is predicated on using a single, consistent lot of pigment and a well-defined binder system. If a new lot of pigment is sourced, it must be fully re-characterized.

Conclusion

This compound serves as an excellent material for an in-house chromatic reference standard. Its distinct and stable color provides a reliable benchmark for the routine performance verification of spectrophotometers and colorimeters. By following the detailed protocols for preparation and characterization outlined in this document, laboratories can create a cost-effective and scientifically valid tool to enhance the quality and reliability of their color measurement data, ensuring consistency over time and across projects.

References

  • ASTM E308-18, Standard Practice for Computing the Colors of Objects by Using the CIE System, ASTM International, West Conshohocken, PA, 2018, [Link]

  • Kremer Pigmente, "Pigment particle size, particle size distribution and particle shape," Accessed January 3, 2026. [Link]

  • Sinoever, "China Biggest Pigment Violet 1 Suppliers & Manufacturers & Factory," Accessed January 3, 2026. [Link]

  • ASTM International, "E308 Standard Practice for Computing the Colors of Objects by Using the CIE System," Accessed January 3, 2026. [Link]

  • MaTestLab, "ASTM E308 Standard Practice for Computing the Colors of Objects by Using the CIE System," Accessed January 3, 2026. [Link]

  • ASTM D8090-24, Standard Test Method for Particle Size Distribution and Shape Analysis of Paints and Pigments Using Dynamic Imaging Methods, ASTM International, West Conshohocken, PA, 2024, [Link]

  • SY Chemical Co., Ltd., "Pigment Violet 1," Accessed January 3, 2026. [Link]

  • Hangzhou Shine Chemical Co., Ltd., "this compound," Paint & Coatings, Accessed January 3, 2026. [Link]

  • Cavender-Bares Lab, GitHub Pages, "HPLC - Pigment Calibration Protocol," Accessed January 3, 2026. [Link]

  • Wikipedia, "Rhodamine B," Accessed January 3, 2026. [Link]

  • Herit Sci, "Transmittance spectroscopy and transmitted multispectral imaging to map covered paints," Accessed January 3, 2026. [Link]

  • Hinotek, "How to Calibrate a Spectrophotometer: A Step-by-Step Guide for Accurate Scientific Measurements," Accessed January 3, 2026. [Link]

  • Pharma Guideline, "SOP for Calibration of UV-Vis Spectrophotometer," Accessed January 3, 2026. [Link]

  • Wikipedia, "Pigment Violet 23," Accessed January 3, 2026. [Link]

  • Hellma Analytics, "Calibration standards for spectrophotometers," Accessed January 3, 2026. [Link]

  • Google Patents, "Method and apparatus for determination of pigment color properties in situ," Accessed January 3, 2026.
  • NIH National Library of Medicine, "Application of rhodamine B as thermochromic sensor for evaluation of performance of cold paint," Accessed January 3, 2026. [Link]

  • NIH Chemical Effects in Biological Systems, "this compound (1326-03-0)," Accessed January 3, 2026. [Link]

  • MeasureColour, "Test Methods for Color Measurement," Accessed January 3, 2026. [Link]

  • Oregon Medical Laser Center, "Rhodamine B," Accessed January 3, 2026. [Link]

  • Infrared and Raman Users Group (IRUG), "Interactive IRUG Spectrum," Accessed January 3, 2026. [Link]

  • i-Catcher, "Organic Pigment Violet 23 / Permanent Violet 256 for plastic," Accessed January 3, 2026. [Link]

  • ArtistPigments.org, "PV — Pigment Violet," Accessed January 3, 2026. [Link]

  • American Coatings Association, "ASTM Standards for Color Measurement," Accessed January 3, 2026. [Link]

  • FireflySci, "UV/VIS/NIR Spectrophotometer Calibration Standards," Accessed January 3, 2026. [Link]

  • Spectroscopy Online, "Quantitative Analysis of Crystal Violet by Raman Spectroscopy," Accessed January 3, 2026. [Link]

  • NBchao.Com, "Summary of Pigment Color Performance Testing Standards," Accessed January 3, 2026. [Link]

  • Micom Laboratories, "ASTM D2244 - Test Method for Calculating Color Differences," Accessed January 3, 2026. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd, "Pigment Violet 23|Permanent Violet M-RL," Accessed January 3, 2026. [Link]

  • Yuhong Pigment Co.,LTD., "Permanent Violet 23 (C.I. Pigment Violet 23)," Accessed January 3, 2026. [Link]

  • Kiyo R&D, "Color Measurement Testing As per standard ASTM E1347," Accessed January 3, 2026. [Link]

  • ResearchGate, "Quantitative analysis of crystal violet by Raman spectroscopy," Accessed January 3, 2026. [Link]

  • Scribd, "Septiembre 19272," Accessed January 3, 2026. [Link]

  • PicClick CA, "Mechanics, Tools, Tools, Hardware & Locks, Collectibles," Accessed January 3, 2026. [Link]

  • Industrial Organic Pigments: Production, Properties, Applications, Third Edition [PDF], Accessed January 3, 2026. [Link]

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Application Notes & Protocols: Surface Modification of C.I. Pigment Violet 1 Nanoparticles for Enhanced Dispersion

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

C.I. Pigment Violet 1, a xanthene-based organic pigment, is valued for its vibrant reddish-purple hue and is utilized in various applications, including inks, coatings, and plastics.[1][2] However, its inherent hydrophobicity and tendency to agglomerate in liquid formulations present significant challenges to achieving stable, uniform dispersions.[3][4] This is particularly critical in applications demanding high performance and long-term stability. This document provides a comprehensive guide to the surface modification of this compound nanoparticles to enhance their dispersibility. We will explore the fundamental principles behind pigment dispersion, delve into various surface modification strategies, and provide detailed protocols for their implementation.

Introduction: The Challenge of Pigment Dispersion

The performance of a pigment in a liquid medium is intrinsically linked to its dispersion state. The process of dispersion involves three key stages: wetting of the pigment surface, deagglomeration of particle clusters, and stabilization of the individual particles against re-agglomeration.[5][6] For organic pigments like this compound, which have a tendency to form aggregates due to strong intermolecular forces, achieving a stable dispersion of nanoparticles is a formidable task.[7]

Poor dispersion can lead to a host of issues, including:

  • Color inconsistency and reduced color strength: Agglomerates scatter light less effectively than well-dispersed primary particles.

  • Poor film formation and surface defects: Large particles can protrude from coatings, leading to a rough finish.

  • Instability and sedimentation: Over time, agglomerated particles will settle out of the dispersion.

Surface modification is a powerful tool to overcome these challenges by altering the pigment's surface chemistry to improve its interaction with the surrounding medium.[8]

Understanding this compound

This compound is a triarylmethane xanthene derivative.[1] It is characterized by its brilliant reddish-purple color and is used in a variety of applications, including water-based inks, solvent-based inks, plastics, and paints.[1] While it offers good lightfastness, its resistance to some solvents and alkalis can be limited.[1] Chemically, it is the phosphotungstomolybdic acid salt of C.I. Basic Violet 10.[9] Its molecular structure contains functional groups that can serve as sites for surface modification.

Strategies for Surface Modification

Several strategies can be employed to modify the surface of this compound nanoparticles. The choice of method depends on the desired properties of the final dispersion and the nature of the continuous phase (e.g., aqueous or solvent-based).

Surfactant Adsorption

Surfactants are amphiphilic molecules that can adsorb onto the pigment surface, providing stabilization through electrostatic or steric repulsion.[10][11]

  • Mechanism: The hydrophobic tail of the surfactant molecule adsorbs onto the hydrophobic surface of the pigment, while the hydrophilic head extends into the surrounding medium. In aqueous systems, this creates a hydrophilic shell around the pigment particle, preventing agglomeration.

  • Types of Surfactants:

    • Anionic Surfactants: These carry a negative charge and are effective in aqueous systems. An example is sodium dodecyl sulfate (SDS).

    • Non-ionic Surfactants: These do not have a net charge and are less sensitive to changes in pH and ionic strength. Polymeric dispersants with multiple anchoring groups can provide excellent long-term stability.[6]

    • Cationic Surfactants: These carry a positive charge and are also used in aqueous dispersions.

Polymer Grafting

Polymer grafting involves covalently attaching polymer chains to the pigment surface. This method offers a more robust and permanent modification compared to surfactant adsorption.[12][13]

  • Mechanism: The grafted polymer chains create a steric barrier around the nanoparticles, preventing them from approaching each other closely enough for attractive forces to cause agglomeration. This is a highly effective method for achieving long-term dispersion stability.[14]

  • Grafting Techniques:

    • "Grafting to": Pre-synthesized polymers with reactive end-groups are attached to the pigment surface.[13]

    • "Grafting from": Initiator molecules are first attached to the pigment surface, and then polymerization is initiated from these sites, growing the polymer chains directly from the surface.[13][15] This technique can achieve a higher grafting density.[13]

Acid-Base Treatment

Treating the pigment surface with acidic or basic solutions can introduce functional groups that can improve wettability and provide sites for further modification. For instance, oxidation can create acidic surface groups.[16]

  • Mechanism: This method alters the surface chemistry of the pigment, potentially increasing its polarity and hydrophilicity. For example, creating acidic functional groups on the surface can improve dispersion in alkaline aqueous media.

Experimental Protocols

The following protocols provide step-by-step methodologies for the surface modification of this compound nanoparticles. Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.

Protocol 1: Surface Modification with a Non-ionic Surfactant

This protocol describes the use of a non-ionic polymeric dispersant to stabilize this compound in an aqueous medium.

Materials:

  • This compound powder

  • Non-ionic polymeric dispersant (e.g., a comb polymer with polyethylene glycol side chains)

  • Deionized water

  • High-shear mixer or ultrasonicator[17]

Procedure:

  • Prepare a stock solution of the non-ionic dispersant in deionized water (e.g., 10% w/v).

  • In a separate beaker, add a predetermined amount of this compound powder to deionized water (e.g., 5% w/w).

  • Slowly add the dispersant solution to the pigment suspension while stirring. The optimal amount of dispersant will need to be determined experimentally but a good starting point is a 1:1 weight ratio of dispersant to pigment.

  • Subject the mixture to high-shear mixing or ultrasonication for 30-60 minutes to break down agglomerates.[5]

  • Visually inspect the dispersion for any signs of settling.

  • Characterize the particle size and stability of the dispersion using techniques such as Dynamic Light Scattering (DLS) and Zeta Potential analysis.

Protocol 2: Polymer Grafting via "Grafting From" using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol outlines a more advanced method for creating a robust polymer shell on the pigment nanoparticles.

Materials:

  • This compound powder

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 2-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Monomer (e.g., methyl methacrylate, MMA)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous toluene

  • Anhydrous methanol

Procedure:

Step 1: Silanization of Pigment Surface

  • Disperse this compound in anhydrous toluene.

  • Add APTES to the dispersion and reflux the mixture for 24 hours under a nitrogen atmosphere to attach amino groups to the pigment surface.

  • Wash the modified pigment repeatedly with toluene and methanol to remove unreacted APTES, followed by drying under vacuum.

Step 2: Immobilization of ATRP Initiator

  • Disperse the amine-functionalized pigment in anhydrous toluene containing TEA.

  • Cool the dispersion in an ice bath and slowly add a solution of BIBB in anhydrous toluene.

  • Allow the reaction to proceed overnight at room temperature.

  • Wash the initiator-functionalized pigment with toluene and methanol and dry under vacuum.

Step 3: Surface-Initiated ATRP

  • In a Schlenk flask, add the initiator-functionalized pigment, MMA, and PMDETA to anhydrous toluene.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add CuBr to initiate the polymerization.

  • Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specific time to control the polymer chain length.

  • Stop the polymerization by exposing the mixture to air.

  • Wash the polymer-grafted pigment extensively with a good solvent for the polymer (e.g., toluene) to remove any free polymer, followed by drying.

Characterization and Data Analysis

The effectiveness of the surface modification can be quantified using various analytical techniques.

Parameter Technique Purpose Expected Outcome of Successful Modification
Particle Size Distribution Dynamic Light Scattering (DLS)To measure the size of the dispersed particles and the width of the distribution.A significant reduction in the average particle size and a narrower size distribution.
Dispersion Stability Zeta Potential AnalysisTo measure the surface charge of the particles, which indicates the degree of electrostatic repulsion.For electrostatic stabilization, a zeta potential of >
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the presence of the modifying agent on the pigment surface.Appearance of characteristic peaks corresponding to the surfactant or grafted polymer.
Morphology Transmission Electron Microscopy (TEM)To visualize the individual pigment particles and any surface coatings.Images showing well-dispersed, individual nanoparticles, potentially with a visible surface layer.

Visualizing the Process and Mechanisms

Diagram 1: Workflow for Surface Modification of Pigment Nanoparticles

cluster_0 Preparation cluster_1 Surface Modification cluster_2 Purification & Characterization cluster_3 Final Product A Raw C.I. Pigment Violet 1 Powder B Dispersion in Solvent A->B Mechanical Stirring C Addition of Modifying Agent (e.g., Surfactant, Initiator) B->C D High-Energy Dispersion (e.g., Ultrasonication) C->D E Washing & Drying D->E F Characterization (DLS, TEM, FTIR) E->F G Stable Nanoparticle Dispersion F->G

Caption: A generalized workflow for the surface modification of this compound nanoparticles.

Diagram 2: Mechanism of Steric Stabilization by Polymer Grafting

cluster_0 Before Modification (Agglomerated) cluster_1 After Polymer Grafting (Dispersed) A1 PV1 A2 PV1 A3 PV1 A4 PV1 B1 PV1 P1 Polymer Chains B2 PV1 P2 Polymer Chains cluster_0 cluster_0 cluster_1 cluster_1

Caption: Steric hindrance from grafted polymer chains prevents nanoparticle agglomeration.

Conclusion

The surface modification of this compound nanoparticles is a crucial step in unlocking their full potential in high-performance applications. By carefully selecting and implementing a suitable modification strategy, researchers can overcome the inherent challenges of dispersing this organic pigment, leading to stable, high-quality formulations. The protocols and principles outlined in this guide provide a solid foundation for developing customized surface modification approaches tailored to specific application needs.

References

  • This compound. (2012, December 10).
  • This compound (EVT-3571581). EvitaChem.
  • Anion-π Type Polymeric Nanoparticle Dispersants for Enhancing the Dispersion Stability of Organic Pigments in Water. (2023). MDPI. [Link]

  • Pigment Violet 1. SY Chemical Co., Ltd.
  • In situ polymerization and polymer grafting to stabilize polymer-functionalized nanoparticles in polymer matrices. (2020). ResearchGate. [Link]

  • Pigment Violet 1|Fast Rose Lake. Hangzhou Epsilon Chemical Co.,Ltd.
  • Pigment Violet 1 | 1326-03-0. ChemicalBook.
  • The Science Behind Pigment Dispersion: Understanding the Mechanism. (2023). Specialty Chemicals. [Link]

  • Exploration of the Adsorption Reduction of the Pigment Aggregates Strength under the Effect of Surfactants in Water-Dispersion Paints. (2022). MDPI. [Link]

  • Polymer Grafting for Inorganic Nanoparticles Surface Functionalization and Stabiliz
  • High-Performance Lighent Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Coatings. (2007).
  • Surfactant adsorption from aqueous solutions. (1972). Pigment & Resin Technology.
  • A Versatile Method for Grafting Polymers on Nanoparticles. (2008). PMC. [Link]

  • The Role of Surfactants in Aqueous Pigment Dispersion. (2016). PCI Magazine. [Link]

  • (PDF) Exploration of the Adsorption Reduction of the Pigment Aggregates Strength under the Effect of Surfactants in Water-Dispersion Paints. (2022). ResearchGate. [Link]

  • Investigation and Application of Nanoparticle Dispersions of Pigment Yellow 185 using Organic Solvents. (2018). ACS Publications. [Link]

  • (PDF) Selection of dispersants for the dispersion of C.I. Pigment Violet 23 in organic medium. (2006). ResearchGate. [Link]

  • Method for surface treatment of inorganic pigment particles. (2015).
  • Modified pigments and methods for making and using the same. (2012).
  • Innovations in Pigment Dispersion Technology. (2024). Z-Mixer. [Link]

  • Polymer-grafted nanoparticles prepared by surface-initiated polymerization: the characterization of polymer chain conformation, grafting density and polydispersity correlated to the grafting surface curvature. (2015). RSC Publishing. [Link]

  • Surface Treatment of Pigments. (2021). Lankem. [Link]

  • The in situ “grafting from” approach for the synthesis of polymer brushes on upconversion nanoparticles via NIR-mediated RAFT polymerization. (2019). RSC Publishing. [Link]

  • Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. (2020). PMC. [Link]

  • Preventing aggregation of C.I. Pigment Violet 32 in aqueous solutions. Benchchem.
  • WHITE PAPER. Evonik.
  • Dispersion of C.I. Pigment Violet 23 in acetone using supercritical carbon dioxide. (2011). ResearchGate. [Link]

  • Preparing and dispersing surface-modified colour pigments. (2013). European Patent Office. [Link]

  • An Overview of Surface Treatments for Pigments and Powders. Kobo Products.
  • Bio-Based Dispersant for Pigment Violet 23. (2024). Lankem. [Link]

  • Surface Modified and Rheologically Improved Organic Pigments. (2003). PCI Magazine. [Link]

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Application Notes & Protocols: C.I. Pigment Violet 1 for Security Inks and Anti-Counterfeiting Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of C.I. Pigment Violet 1 in Security Applications

Counterfeiting poses a significant global threat, with counterfeit goods accounting for a substantial portion of world trade.[1] The development of advanced security features is paramount in protecting valuable documents, branded products, and currency. Security inks are a cornerstone of these anti-counterfeiting measures, often incorporating specialized pigments with unique optical and chemical properties.[2][3] this compound, a xanthene-based organic pigment, presents a compelling candidate for the formulation of next-generation security inks.[4][5] Its inherent characteristics, including strong fluorescence and excellent lightfastness, offer a robust platform for creating covert and forensic security features.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the properties of this compound to develop and validate security inks. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific principles underpinning each step.

Physicochemical Properties of this compound

A thorough understanding of the pigment's properties is crucial for successful ink formulation and the design of effective anti-counterfeiting features.

PropertyValue/DescriptionSignificance in Security Ink Formulation
C.I. Name Pigment Violet 1Standardized nomenclature for identification.
CAS Number 1326-03-0Unique chemical identifier.[4][5][7][8]
Chemical Class Xanthene[4]This class of dyes is known for its fluorescent properties.[6]
Appearance Violet powder[5][7]Provides the base color for the ink.
Solubility Insoluble in water; dispersible in organic solvents.[6] Soluble in ethanol with strong fluorescence.[4]Dictates the choice of solvent system for the ink vehicle.
Lightfastness Excellent[6]Ensures the longevity and stability of the security feature under various lighting conditions.
Heat Stability Stable at elevated temperatures.[6]Important for printing processes that may involve heat.
Fluorescence Exhibits strong fluorescence, particularly in solution.[4]A key property for developing covert security features detectable under UV light.[9]

Experimental Workflow for Security Ink Development

The development of a security ink using this compound involves a systematic process of formulation, application, and validation.

G cluster_0 Phase 1: Ink Formulation cluster_1 Phase 2: Application & Printing cluster_2 Phase 3: Security Feature Validation A Pigment Dispersion C Ink Mixing & Homogenization A->C B Vehicle Formulation B->C E Printing Method Selection (e.g., Inkjet, Screen Printing) C->E D Substrate Selection D->E F Printing & Curing E->F G Visual Inspection (Visible & UV Light) F->G H Spectroscopic Analysis F->H I Durability Testing F->I G cluster_0 Authentication Logic cluster_1 Verification A Printed Document B Examine under Standard Light A->B C Examine under UV Light (365 nm) A->C D Spectroscopic Analysis A->D E Visible Color Match? B->E F Fluorescence Observed? C->F G Spectral Signature Match? D->G H Authentic E->H Yes I Counterfeit E->I No F->H Yes F->I No G->H Yes G->I No

Sources

Application Note: C.I. Pigment Violet 1 in Novel Coating Formulations with Specific Spectral Properties

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and formulation professionals in the coatings and materials science fields.

Abstract: This document provides a comprehensive technical guide for utilizing C.I. Pigment Violet 1 (PV1) in the development of advanced coating formulations with specific, tailored spectral properties. Moving beyond its traditional use as a simple colorant, this guide explores the methodologies for creating coatings with dynamic color effects, such as goniochromaticity (color-shifting), and discusses its potential role in managing near-infrared (NIR) radiation. Detailed protocols for pigment dispersion, formulation, and characterization are provided, underpinned by the scientific principles governing pigment-light interaction and coating performance.

Fundamental Properties of this compound

This compound is a triarylmethane-based organic pigment, specifically a salt of the Basic Violet 10 dye.[1] Its complex molecular structure is responsible for its brilliant reddish-purple hue and strong light absorption in the visible spectrum.[1] Understanding its intrinsic properties is paramount before its incorporation into any advanced system.

Mechanism of Color: The vibrant color of PV1 arises from its extensive system of conjugated double bonds within the xanthene structure. This delocalized electron network allows for the absorption of photons in the yellow-green portion of the visible spectrum (~560 nm), resulting in the strong transmission and reflection of violet light that is perceived by the human eye.[2]

Table 1: Key Physical and Chemical Properties of this compound

PropertyValue / ObservationSignificance in Coating Formulation
C.I. Name Pigment Violet 1Universal industry identifier.
CAS Number 1326-03-0[1]Essential for regulatory and safety documentation.
Molecular Formula C₂₈H₃₂N₂O₃ (base dye)[3]The large organic structure dictates its solubility and interactions.
Appearance Fine violet powder[3]High surface area requires significant energy for proper dispersion.
Solubility Insoluble in water; dispersible in organic solvents.[4]Dictates the choice of solvent and binder systems. Not suitable for aqueous systems without surface modification or specialized dispersants.
Lightfastness Good (BWS 4-5)[3]Suitable for many interior applications; may require UV absorbers for enhanced exterior durability.
Heat Stability ~140 °C[3]Compatible with low-to-medium bake coating systems.
Chemical Resistance Poor resistance to strong acids and alkalis.[3]Formulation pH and final application environment must be considered.

Design Principles for Novel Coating Formulations

The performance of PV1 in a coating is not solely dependent on the pigment itself but is a synergistic outcome of its interaction with the entire formulation matrix.

The Critical Role of the Binder System

The binder is the continuous phase that encapsulates the pigment particles, forming a durable film and adhering to the substrate.[5][6] The choice of binder directly impacts gloss, durability, and the stability of the pigment dispersion.

  • Expertise & Experience: Acrylic and polyurethane resins are excellent starting points for formulations with PV1. Acrylics offer exceptional clarity and UV stability, preserving the clean hue of the pigment. Polyurethanes provide superior chemical resistance and mechanical flexibility, which is critical for demanding applications. The polarity of the chosen resin must be matched with the dispersant to ensure long-term stability.

Pigment Dispersion: The Foundation of Performance

Proper dispersion is the single most critical step in unlocking the spectral potential of any pigment.[7] It involves three distinct phases: wetting, separation (deagglomeration), and stabilization.[8][9]

  • Causality: Dry pigment exists as agglomerates—clusters of primary particles held together by van der Waals forces.[10] If these are not broken down, the coating will suffer from poor color strength, low gloss, and inconsistent spectral properties, as the large clusters do not scatter and absorb light efficiently.[8][11]

  • Trustworthiness: A self-validating dispersion protocol involves milling the pigment with a high-performance dispersant in a compatible solvent/resin system until a specified fineness of grind is achieved, typically measured with a Hegman gauge. This ensures batch-to-batch consistency.

Engineering Specific Spectral Properties

Goniochromatic (Color-Shifting) Coatings: These "special effect" coatings change color depending on the viewing angle.[12] This is achieved by combining an absorptive pigment like PV1 with reflective, flake-like effect pigments (e.g., aluminum flakes, mica, or synthetic pearlescent pigments).

  • Mechanism: At a near-perpendicular viewing angle (the "face"), the viewer sees light that has traveled through the PV1, been reflected by the flake, and passed back through the PV1, resulting in a strong violet color. At a more oblique angle (the "flop"), the viewer sees more direct reflection from the flake's surface, leading to a lighter, more silvery appearance. This interplay creates the dynamic color shift.

Near-Infrared (NIR) Management: "Cool coatings" are designed to stay cooler in sunlight by reflecting NIR radiation, which accounts for about half of the sun's energy.[13] While many inorganic pigments are specifically designed for this, the role of organic pigments is more complex.

  • Expertise & Experience: Organic pigments like PV1 function primarily by absorption in the visible range.[14] They are generally not strong NIR reflectors.[15][16] However, they can be used in conjunction with NIR-reflective pigments (like titanium dioxide or specialized mixed-metal oxides) in a two-layer system. The topcoat containing PV1 can be formulated to be partially transparent to NIR radiation, allowing the NIR waves to pass through and be reflected by a highly reflective basecoat.[17]

Experimental Protocols & Workflows

Protocol 3.1: Preparation of a High-Performance PV1 Millbase

A millbase is a concentrated, stable dispersion of pigment that is later let down with additional resin and additives to create the final coating.

Objective: To create a stable, highly concentrated dispersion of this compound in a solvent-borne acrylic resin system.

Materials & Equipment:

  • This compound

  • Solvent-borne thermoplastic acrylic resin (e.g., 40% solids in xylene/toluene)

  • High molecular weight polymeric dispersant with affinity for organic pigments

  • Aromatic solvent (e.g., Xylene)

  • High-speed disperser (HSD) with a Cowles blade

  • Horizontal bead mill with 0.8-1.0 mm zirconia media

  • Hegman gauge

Procedure:

  • Vehicle Preparation: In a mixing vessel, charge the acrylic resin and xylene. Mix at low speed until homogeneous.

  • Dispersant Addition: Add the calculated amount of polymeric dispersant to the resin/solvent mixture. Increase speed to 500-800 RPM and mix for 10 minutes.

    • Scientist's Note: Adding the dispersant before the pigment is crucial. It allows the dispersant molecules to adsorb onto the primary pigment particles as they are wetted, preventing immediate re-agglomeration.[18]

  • Pigment Incorporation: Slowly add the this compound powder into the vortex created by the HSD. Increase speed as needed to maintain a rolling vortex, typically 1500-2000 RPM. Mix for 20-30 minutes after all pigment is added.

  • Milling: Transfer the pre-mix to the bead mill, charged to ~80% with zirconia media. Mill at the manufacturer's recommended speed, monitoring temperature to not exceed 50°C.

  • Quality Control: Every 30 minutes, take a small sample and draw it down on the Hegman gauge. The target is a fineness of grind of 7+ (less than 15 microns).

  • Completion: Once the target fineness is achieved, discharge the millbase and store it in a sealed container.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", fontname="Arial", width=2, height=0.6]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow for Millbase Preparation and QC.

Protocol 3.2: Formulation of a Goniochromatic Coating

Objective: To use the PV1 millbase from Protocol 3.1 to create a color-shifting coating.

Materials:

  • PV1 Millbase (from 3.1)

  • Let-down acrylic resin (compatible with millbase resin)

  • Pearlescent effect pigment (e.g., silver-white mica, 10-60 µm particle size)

  • Appropriate solvents (e.g., butyl acetate, xylene)

  • Flow and leveling additives

  • UV absorber package (optional, for exterior durability)

Procedure:

  • In a clean mixing vessel, add the let-down resin and solvents.

  • Under slow, controlled agitation, add the PV1 millbase. Mix until uniform.

  • In a separate container, create a slurry of the pearlescent pigment in a portion of the solvent.

    • Scientist's Note: Never add dry flake pigments directly to a high-shear mixer. This can damage the flakes, destroying their reflective properties and the goniochromatic effect.[19]

  • Gently pour the pearlescent pigment slurry into the main batch under slow agitation. Mix until the flakes are uniformly oriented.

  • Add the flow/leveling additives and UV package as required.

  • Adjust viscosity for the intended application method (e.g., spray application).

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial"];

} dot Caption: Formulation & Analysis of a Goniochromatic Coating.

Protocol 3.3: Characterization of Spectral Properties

Objective: To quantitatively measure the performance of the formulated coatings.

Equipment:

  • Spectrophotometer (for hiding power)

  • Multi-angle spectrophotometer or goniophotometer

  • Gloss meter (60° and 20° geometries)

  • Drawdown bar for consistent film thickness

Methodologies:

  • Hiding Power (Opacity): Apply the coating at a uniform thickness over a black and white chart. Measure the reflectance (Y value) over both areas. Calculate the contrast ratio per ASTM D2805.[20][21][22][23] A ratio close to 100% indicates excellent opacity.

  • Specular Gloss: Measure the gloss at 60° for standard gloss and 20° for high gloss finishes on a uniform, cured panel, following ASTM D523.[24][25][26][27]

  • Goniochromaticity: Using a multi-angle spectrophotometer, measure the CIELAB color values at different angles from the specular reflection (e.g., 15°, 25°, 45°, 75°, 110°). The change in hue (Δh) and chroma (ΔC*) across these angles quantifies the color shift.

Data Interpretation and Troubleshooting

Table 2: Example Goniochromatic Performance Data

Measurement AngleLa (Red/Green)b* (Yellow/Blue)C* (Chroma)h (Hue Angle)
15° (Flop) 110.5+5.2-8.59.9301.4°
45° (Face) 65.2+35.8-40.153.7311.7°
110° (Flop) 45.1+15.3-22.627.3304.1°

Data Interpretation: The significant drop in lightness (L) and increase in chroma (C) from the flop (15°) to the face (45°) angle clearly demonstrates a strong color-shifting effect.

Table 3: Troubleshooting Common Formulation Issues

IssueProbable Cause(s)Recommended Solution(s)
Poor Color Strength / Low Hiding Power Inadequate pigment dispersion (agglomerates remain).[8] Incorrect pigment loading.Increase milling time; verify fineness of grind. Re-evaluate pigment-to-binder ratio.
Flocculation (Color Streaks / Low Gloss) Insufficient dispersant or incorrect type.[11][28] Incompatibility between millbase and let-down resin.[29]Increase dispersant loading; screen for a more suitable dispersant. Ensure resin systems are compatible.
Weak Color-Shift Effect Damaged effect pigment flakes. Incorrect ratio of PV1 to effect pigment. Poor flake orientation.Use low-shear mixing for effect pigments.[19] Optimize pigment ratio (start with 1:1 and adjust). Adjust solvent blend to control evaporation rate during film formation.

Visualization of Light Interaction

G

References

  • ASTM D523 Standard Test Method for Specular Gloss. (n.d.). ASTM International. Retrieved from [Link]

  • ASTM D2805 Standard Test Method for Hiding Power of Paints by Reflectometry. (n.d.). ASTM International. Retrieved from [Link]

  • Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. (2025, August 9). Polywill. Retrieved from [Link]

  • D 523 – 89 (Reapproved 1999) - Standard Test Method for - Specular Gloss. (n.d.). ASTM International. Retrieved from [Link]

  • ASTM D2805 testing. (n.d.). Industrial Physics. Retrieved from [Link]

  • ASTM D523 Gloss Testing – Specular Gloss Measurement. (n.d.). Micom Laboratories. Retrieved from [Link]

  • ASTM D523 testing. (n.d.). Industrial Physics. Retrieved from [Link]

  • ASTM D523 Standard Test Method for Specular Gloss US Lab. (2024, October 19). MaTestLab. Retrieved from [Link]

  • ASTM D2805-11(2018) - Standard Test Method for Hiding Power of Paints by Reflectometry. (n.d.). ASTM International. Retrieved from [Link]

  • ASTM D2805 Standard Test Method for Hiding Power of Paints by Reflectometry US Lab. (2025, August 28). MaTestLab. Retrieved from [Link]

  • Solve Pigment Dispersion Challenges in Paint & Coatings Manufacturing. (n.d.). MXD Process. Retrieved from [Link]

  • What is the role of binders in pigment textile printing?. (2025, July 10). Blog. Retrieved from [Link]

  • Binder provides strong film formation for pigment. (2025, December 17). Textile Printing And Dyeing Auxiliaries Chemicals Manufacturer. Retrieved from [Link]

  • Pigment Violet 1. (n.d.). SY Chemical Co., Ltd. Retrieved from [Link]

  • Pigment Violet 1. (2012, December 10). WorldOfChemicals. Retrieved from [Link]

  • 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them. (2025, April 2). SILIKE. Retrieved from [Link]

  • The Role Of Binders And Its Chemistry In Textile Pigment Printing. (2021, February 17). Hilaris Publisher. Retrieved from [Link]

  • Basic Violet 1. (2012, April 28). World dye variety. Retrieved from [Link]

  • A Review of Near-Infrared Reflective Nanopigments: Aesthetic and Cooling Properties. (n.d.). MDPI. Retrieved from [Link]

  • Infrared Reflective Pigments Enable Environmentally Friendly Architectural Coatings. (2022, January 17). Coatings World. Retrieved from [Link]

  • Role of synthetic binder in pigment coating. (n.d.). IPPTA. Retrieved from [Link]

  • Textile Pigment Printing: Chemistry of Binders. (n.d.). Textile Learner. Retrieved from [Link]

  • Dispersing Agents for Coatings & Inks. (2024, February 14). HROC. Retrieved from [Link]

  • Pigment Violet 1. (2024, April 9). ChemBK. Retrieved from [Link]

  • The Science Behind Pigment Dispersion: Understanding the Mechanism. (n.d.). Medium. Retrieved from [Link]

  • New Pigment Dispersions Solve Incompatibility and Inconsistency Problems. (2021, August 10). PCI Magazine. Retrieved from [Link]

  • Organic phthalocyanine derivatives for NIR reflective coatings. (2025, November 14). ResearchGate. Retrieved from [Link]

  • High Performance Pigments. (2017, August 9). Coatings World. Retrieved from [Link]

  • The Science Behind High Performance Coatings. (n.d.). Indestructible Paint. Retrieved from [Link]

  • Application of organic pigments in the coatings industry. (n.d.). Zeya Chemicals. Retrieved from [Link]

  • List of Different Pigments Characterized for IR Reflection | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Reflective Coatings. (2023, October 11). Preprints.org. Retrieved from [Link]

  • The Role of High-Performance Inorganic Pigments in Surface Coatings | PCI Magazine. (2002, February 28). PCI Magazine. Retrieved from [Link]

  • UV-vis spectra of C.I. Acid violet I before (a) and after treatment (b) by Aspergillus flavus. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Organic Pigments in Architectural Coatings Industry. (2019, June 8). Sinoever. Retrieved from [Link]

  • Measuring and specifying goniochromatic colors. (n.d.). xD Reflect. Retrieved from [Link]

  • Formulating pigment concentrates for architectural coatings | Evonik. (2020, May 11). YouTube. Retrieved from [Link]

  • Physical–Chemical Assessment of Azo Dye Basic Violet I (BVI) Discoloration Using the Corona Plasma in Batch and Flow Systems | ACS Omega. (2024, February 8). ACS Publications. Retrieved from [Link]

  • Special Effect Pigment Paint Formulation Guide | ChromaFlair. (n.d.). VIAVI Solutions. Retrieved from [Link]

  • US6565770B1 - Color-shifting pigments and foils with luminescent coatings. (n.d.). Google Patents.
  • UV visible spectrum of purified violet pigment showing maximum absorbance at 575 nm. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Analytical techniques for the detection and quantification of C.I. Pigment Violet 1 in various matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C.I. Pigment Violet 19 (PV19), a quinacridone pigment, is a high-performance organic colorant prized for its exceptional lightfastness, weather resistance, and thermal stability.[1][2][3] Its chemical structure, γ-quinacridone, imparts a vibrant reddish-violet hue. These robust properties have led to its widespread use in demanding applications, including automotive coatings, industrial paints, plastics, high-end inks, and cosmetics.[1][2][4][5] However, the very characteristics that make PV19 a superior pigment—namely its extreme insolubility in water and most organic solvents—present significant challenges for its analytical detection and quantification.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the analytical techniques best suited for identifying and measuring C.I. Pigment Violet 19 across a range of complex matrices. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for sample preparation and instrumental analysis. The methods discussed are primarily focused on High-Performance Liquid Chromatography (HPLC) for quantitative analysis after extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for direct analysis of solid matrices.

Analytical Challenges & Strategic Overview

The primary hurdle in analyzing PV19 is its low solubility. Standard extraction methods are often insufficient to quantitatively remove the pigment from a matrix, particularly from cross-linked polymers or coatings. Therefore, the analytical strategy must be tailored to the matrix and the analytical objective (qualitative identification vs. quantitative measurement).

  • For Quantitative Analysis (e.g., in cosmetics, inks, or regulatory compliance testing): A strategy involving aggressive solvent extraction followed by a sensitive chromatographic separation and detection method like HPLC is required. The choice of solvent is critical and often involves high-boiling point, aprotic solvents.

  • For Qualitative Analysis & Polymer Identification (e.g., in plastics, coatings): A technique that circumvents the need for dissolution, such as Pyrolysis-GC-MS, is highly effective. This method thermally degrades the sample in a controlled manner, generating characteristic fragments of both the pigment and the polymer matrix that can be identified by mass spectrometry.[8][9][10][11][12][13][14][15]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the preferred method for the precise quantification of PV19, provided the analyte can be successfully extracted into a solution. This approach is particularly relevant for matrices like liquid inks, cosmetics, and for migration studies from plastic packaging.

Principle of HPLC Analysis

Reverse-phase HPLC separates compounds based on their hydrophobicity. A dissolved sample is injected into a nonpolar stationary phase (the column), and a polar mobile phase is used to elude the components. While PV19 is largely nonpolar, its extreme insolubility requires a mobile phase that can maintain its solvation throughout the analysis. A patent for detecting quinacridone intermediates suggests a mobile phase of acetonitrile and an aqueous solution containing phosphoric acid and an ion-pair reagent can be effective.[16] Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD) at the pigment's maximum absorbance wavelength.

Sample Preparation: The Critical Step

The success of any HPLC analysis of PV19 hinges on the quantitative extraction of the pigment from the sample matrix. Due to its poor solubility, a tailored approach for each matrix is essential.

Protocol 1: Extraction from a Plastic or Polymer Matrix

This protocol is based on the principle of polymer dissolution to release the entrapped pigment particles.[7][17][18]

  • Sample Preparation: Cryogenically mill approximately 1 gram of the plastic sample to a fine powder to maximize surface area.

  • Dissolution: Transfer the powder to a pressure-resistant glass vial. Add 10 mL of a suitable solvent known to dissolve the polymer matrix (e.g., o-dichlorobenzene or limonene for polyolefins).[7][17]

  • Extraction: Seal the vial and heat in a heating block at 120-140°C with constant stirring for 2-4 hours. Causality: Elevated temperatures are necessary to overcome the kinetic barriers of both polymer and pigment dissolution.

  • Precipitation & Isolation: Cool the solution to room temperature. Add an anti-solvent (e.g., methanol or ethanol) to precipitate the polymer while keeping the pigment in solution, if possible.[7] Alternatively, centrifuge the hot solution at high speed to pellet the insoluble pigment.

  • Final Dissolution for HPLC: Decant the supernatant. If the pigment was pelleted, wash it with a solvent that dissolves the polymer but not the pigment (e.g., hexane).[17] Dry the pigment pellet under nitrogen. Dissolve the isolated pigment in a minimal amount of N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) with sonication.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter before injection into the HPLC system.

Protocol 2: Extraction from a Cosmetic or Liquid Ink Matrix

  • Sample Preparation: Accurately weigh approximately 0.5 grams of the cosmetic product (e.g., lipstick) or ink into a centrifuge tube.

  • Initial Solvent Treatment: Add 10 mL of a solvent mixture designed to dissolve the bulk matrix, such as a 1:1 mixture of isopropanol and hexane. Vortex thoroughly.

  • Isolation: Centrifuge at 5000 rpm for 10 minutes to pellet the insoluble pigment. Discard the supernatant. Repeat this washing step twice to remove oils and waxes.

  • Pigment Dissolution: Add 5 mL of DMSO to the pigment pellet. Sonicate in a heated water bath (60-80°C) for 30 minutes or until the pigment is fully dissolved.

  • Dilution & Filtration: Dilute the solution with the HPLC mobile phase to a concentration within the calibration range. Filter through a 0.22 µm PTFE syringe filter prior to analysis.

HPLC Instrumental Protocol

The following table outlines a robust starting point for the HPLC analysis of C.I. Pigment Violet 19.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides good separation for nonpolar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common reverse-phase mobile system. The acid helps to maintain consistent peak shapes.[19]
Gradient 70% B to 100% B over 10 minutes, hold at 100% B for 5 minA gradient elution is necessary to elute the highly retained PV19.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve peak shape and reduce backpressure.
Injection Vol. 10 µLA typical injection volume.
Detector DAD or UV-Vis
Wavelength 550 nmCorresponds to a primary absorbance maximum for PV19.
Data Analysis and Quality Control
  • Quantification: Create a calibration curve using a certified reference standard of C.I. Pigment Violet 19 dissolved in DMSO and diluted with the mobile phase. The concentration range should bracket the expected sample concentrations.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) by analyzing standards at decreasing concentrations.

  • System Suitability: Inject a mid-range standard multiple times to ensure the system is performing consistently (RSD < 2% for peak area and retention time).

  • Spike Recovery: To validate the extraction procedure for a specific matrix, spike a blank matrix sample with a known amount of PV19 standard and perform the entire extraction and analysis protocol. Recovery should typically be within 85-115%.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

For solid samples like plastics and cured paints, Py-GC-MS is a powerful alternative that avoids the challenges of solvent extraction.[12][13] It provides qualitative information about the pigment and the surrounding polymer matrix simultaneously.

Principle of Py-GC-MS Analysis

A small amount of the sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere.[8] This process, called pyrolysis, breaks down the large polymer and pigment molecules into smaller, more volatile, and stable fragments.[8][13] These fragments are then swept into a GC column, separated, and identified by a mass spectrometer. The resulting chromatogram, or pyrogram, serves as a chemical fingerprint of the original material.[15]

G

Protocol for Py-GC-MS Analysis
  • Sample Preparation: Place a small amount of the sample (50-200 µg) into a pyrolysis sample cup. No other preparation is needed.[13]

  • Instrumental Analysis: The table below provides typical parameters for the Py-GC-MS analysis of a polymer sample containing PV19.

ParameterRecommended SettingRationale
Pyrolyzer Frontier Labs Multi-Shot Pyrolyzer or equivalentAllows for precise temperature control.
Pyrolysis Temp. 700°CSufficient to fragment both the pigment and most common polymers.
GC System Agilent 8890 GC or equivalentStandard high-performance GC.
GC Inlet Temp. 300°CEnsures rapid transfer of pyrolyzates to the column.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for separating a wide range of compounds.
Oven Program 40°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 minProvides good separation of volatile and semi-volatile fragments.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
MS System Agilent 5977B MSD or equivalentProvides mass spectral data for compound identification.
MS Source Temp. 230°CStandard source temperature.
MS Quad Temp. 150°CStandard quadrupole temperature.
Mass Range 35 - 550 amuCovers the expected mass range of pyrolysis fragments.
Data Interpretation

The resulting total ion chromatogram (pyrogram) will show peaks corresponding to the degradation products of the polymer matrix and the pigment.

  • Polymer Identification: The pattern of peaks from the polymer (e.g., styrene monomer from polystyrene, alkanes/alkenes from polyethylene) allows for the identification of the bulk matrix.

  • Pigment Identification: C.I. Pigment Violet 19 will produce characteristic fragments. While a library of pigment pyrograms is ideal, key fragments can be identified by their mass spectra.[12] The presence of nitrogen-containing aromatic fragments in a violet-colored sample is a strong indicator of a quinacridone pigment. Comparing the pyrogram of an unknown sample to that of a known PV19 standard provides definitive identification.

Comparative Summary of Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis.

FeatureHPLC with UV-Vis/DADPyrolysis-GC-MS
Primary Use Quantitative analysisQualitative identification
Sample Prep Extensive (solvent extraction)Minimal (direct analysis)
Matrices Liquids, soluble solids, surfacesInsoluble solids (plastics, paints)
Sensitivity High (ppm to ppb)Moderate (dependent on fragment)
Cost/Complexity ModerateHigh
Key Advantage Accurate quantificationNo need for dissolution, identifies matrix
Key Limitation Relies on successful extractionPrimarily qualitative/semi-quantitative

Conclusion

The analysis of C.I. Pigment Violet 19 requires a strategic approach that directly addresses its inherent insolubility. For accurate quantification in matrices like cosmetics and inks, a robust solvent extraction method followed by reverse-phase HPLC is the gold standard. This requires careful optimization of the extraction protocol to ensure complete recovery of the analyte. For rapid identification within complex, insoluble matrices such as plastics and cured coatings, Pyrolysis-GC-MS is an invaluable tool, providing a distinct chemical fingerprint of the pigment and the host polymer without the need for wet chemistry. By selecting the appropriate technique and carefully validating the methodology, researchers and scientists can confidently and accurately detect and quantify this widely used high-performance pigment.

References

  • ASTM International. (n.d.). D2371 Standard Test Method for Pigment Content of Solvent-Reducible Paints.
  • HunterLab. (2023, November 29). Measuring Cosmetic Color Pigments to Ensure Quality and Meet Consumer Demands.
  • ResearchGate. (2023, September 12). How do I remove the pigments of polymers?.
  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
  • Google Patents. (n.d.). US10519315B2 - Quinacridone pigment and a process for preparation thereof.
  • ResearchGate. (2016, January 11). (PDF) Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples.
  • Google Patents. (n.d.). WO2004048479A1 - Preparation of beta quinacridone pigments.
  • Kremer Pigmente. (n.d.). 23710 Quinacridone Violet, PV 19.
  • International Organization for Standardization. (n.d.). ISO 787-14.
  • SpecialChem. (2025, June 15). Cosmetic Pigments – Types, Uses and Color Selection.
  • Google Patents. (n.d.). CN106442780A - Purity detection method of quinacridone pigment intermediates.
  • International Organization for Standardization. (n.d.). International Standard 787124.
  • Separation Science. (2025, August 18). ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance.
  • CLIC Innovation. (n.d.). Colour Removal from Recycled Plastics - CLIC Final Reports.
  • ResearchGate. (2025, August 5). Determination of Polymer Additives Using Analytical Pyrolysis.
  • PubMed. (n.d.). Py-GC/MS Applied to the Analysis of Synthetic Organic Pigments: Characterization and Identification in Paint Samples.
  • Origo Chemical. (n.d.). Pigment Violet 19 | Quindo Violet | Organic Pigments.
  • FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory.
  • Frontier-Lab. (n.d.). Characterization of 35 organic pigments using multi-functional pyrolysis (Py)-GC/MS and development of a database.
  • Formula Botanica. (n.d.). The Formulator's Guide to Cosmetic Plant Pigments.
  • SIELC Technologies. (n.d.). Separation of Quinacridone on Newcrom R1 HPLC column.
  • Semantic Scholar. (n.d.). Pigment violet 19 — a test case to define a simple method to simulate the vibronic structure of absorption spectra of organic pigments and dyes in solution.
  • MDPI. (2021, December 24). Pretreatment of Plastic Waste: Removal of Colorants from HDPE Using Biosolvents.
  • NBCHAO. (1990, January 1). ISO 8781-1 "Pigments and Extenders - Methods of Assessment of Dispersion Characteristics - Part 1: Assessment from the Change in Tinting Strength of Coloured Pigments First Edition".
  • LCGC International. (n.d.). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials.
  • ASTM International. (2022, June 24). D4451 Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing.
  • Sensient Beauty. (2023, July 21). Dye or Pigment? Using the Right Ingredients in Makeup Formulation.
  • International Organization for Standardization. (n.d.). International Standard 78719.
  • SciSpace. (n.d.). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples.
  • ResearchGate. (n.d.). HPLC-MS parameters of quinonoid pigments of sea urchins.
  • ResearchGate. (n.d.). Pigment violet 19 – a test case to define a simple method to simulate the vibronic structure of absorption spectra of organic pigments and dyes in solution.
  • National Institutes of Health. (2025, March 14). Pigment removal from reverse-printed laminated flexible films by solvent-targeted recovery and precipitation.
  • Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL.
  • ResearchGate. (2021, January 9). A new analytical method for the evaluation of cosmetic pigments.
  • BfR-Akademie. (n.d.). Semi-quantitative analysis of organic pigments in tattoo inks with HPLC; Presentation from 19.11.2021.
  • Industrial Physics. (n.d.). ASTM D3022 testing.
  • Mettler Toledo. (n.d.). ISO- Standard Norms and Compatible Instruments for UV/Vis Spectroscopy.
  • Google Patents. (n.d.). NL9300956A - Method for separating pigments from plastics.
  • MDPI. (n.d.). Quantitative GC–MS Analysis of Artificially Aged Paints with Variable Pigment and Linseed Oil Ratios.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 19|Quinacridone Violet 4R.
  • ASTM International. (n.d.). ASTM D4451-22 - Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing.
  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 19.
  • Kremer Pigmente. (n.d.). 23710 Quinacridone Violet, PV 19 Safety Data Sheet.
  • Precise Color. (n.d.). China Pigment Violet 19 / CAS 1047-16-1 factory and manufacturers.
  • Fineland Chem. (n.d.). DuraPaint®3019B Pigment Violet 19.

Sources

Troubleshooting & Optimization

Troubleshooting C.I. Pigment Violet 1 dispersion issues in non-polar matrices

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for C.I. Pigment Violet 1 dispersion issues in non-polar matrices.

Authored by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and formulation professionals encountering dispersion challenges with this vibrant organic pigment in non-polar matrices such as solvent-based inks, coatings, and plastics. This guide provides in-depth, question-and-answer-based troubleshooting protocols grounded in scientific principles to help you diagnose and resolve common issues.

Foundational Knowledge: Understanding the Core Challenge

This compound, a xanthene-based rhodamine lake pigment, is prized for its brilliant reddish-purple hue and high color strength.[1][2][3] However, its molecular structure and surface characteristics present significant challenges when dispersing it in non-polar systems. The primary difficulty lies in overcoming the inherent thermodynamic instability of pigment dispersions.[4] Pigment particles have a strong tendency to re-agglomerate to reduce their high surface energy, a phenomenon that manifests as flocculation or the formation of hard aggregates.[5]

The successful dispersion of any pigment, including Pigment Violet 1, is a three-step process:

  • Wetting: The liquid non-polar matrix (resin and solvent) must displace the air and moisture from the surface of the dry pigment particles.[6]

  • Deagglomeration/Dispersion: Mechanical energy, typically from high-speed mixers or media mills, is required to break down pigment agglomerates into smaller, primary particles.[7][8]

  • Stabilization: Once dispersed, the particles must be kept separated to prevent them from clumping back together (flocculation).[6] This is the most critical and often the most challenging step in non-polar systems.

In non-polar matrices, stabilization is achieved almost exclusively through steric stabilization .[9] This involves using polymeric dispersants that anchor to the pigment surface while their polymer chains (tails) extend into the solvent, creating a physical barrier that prevents particles from getting too close.

Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the dispersion of this compound.

Q1: My final dispersion has low color strength and appears weak or washed out. What is the cause?

A1: This is a classic symptom of pigment flocculation . Flocculation is the loose, reversible aggregation of primary pigment particles after the dispersion energy has been removed.[5][9] While the initial milling may have successfully broken down the agglomerates, the particles are not adequately stabilized and are clumping back together. These larger flocculates are less efficient at scattering and absorbing light, leading to a significant drop in tinctorial strength and a potential lack of gloss.[5][10]

  • Inadequate Dispersant Stabilization: The most likely cause is an incorrect choice or insufficient amount of dispersing agent. In non-polar systems, the dispersant must provide a robust steric barrier.

  • Polarity Mismatch: The surface of this compound can be challenging to wet and stabilize with purely non-polar resins. There may be a mismatch between the pigment surface, the dispersant's anchor groups, and the surrounding medium.

  • Verify Dispersant Type: Ensure you are using a high-molecular-weight polymeric dispersant designed for solvent-based systems. Dispersants with aromatic anchor groups often show a strong affinity for the surfaces of organic pigments like PV1.[11]

  • Optimize Dosage (Ladder Study): The amount of dispersant is critical. Too little results in incomplete coverage and flocculation. Too much can lead to viscosity issues or desorption.

    • Create a series of small-scale dispersions, varying the dispersant concentration (e.g., 1%, 2%, 4%, 6% active dispersant on pigment weight).

    • After milling, assess each sample for viscosity and color strength (e.g., via rub-out test). The optimal concentration will typically correspond to the lowest viscosity and highest color strength.

  • Consider Hansen Solubility Parameters (HSP): For advanced troubleshooting, HSP can predict the compatibility between the pigment, dispersant, and solvent. The goal is to select a dispersant and solvent with HSP values close to those of the pigment, ensuring better interaction and stabilization.[12][13][14]

Below is a diagram illustrating how polymeric dispersants prevent flocculation in a non-polar matrix.

StericStabilization cluster_0 Poor Stabilization (Flocculation) cluster_1 Repulsive Barrier P1 PV1 P2 PV1 P1->P2 van der Waals Attraction S1 PV1 S2 PV1 D1 Dispersant D2 Dispersant D3 Dispersant D4 Dispersant

Caption: Steric stabilization prevents flocculation via repulsive barriers.

Q2: My dispersion shows signs of settling, forming a hard cake at the bottom of the container over time. How can I fix this?

A2: Hard settling is typically caused by a combination of poor dispersion stability and inadequate rheological structure in the continuous phase.[10][15] If the pigment particles are not well-stabilized, they can aggregate and, due to their density, settle out. Without a proper network structure in the liquid to suspend them, this settling is accelerated.

  • Poor Colloidal Stability: As with low color strength, this points to insufficient stabilization from the dispersant, allowing particles to aggregate and settle.

  • Low System Viscosity: The non-polar matrix may have too low a viscosity at rest (low-shear viscosity) to effectively suspend the pigment particles.

  • Re-evaluate Dispersant: First, ensure the primary dispersion is stable using the steps in Protocol 1. A stable dispersion is the first line of defense against settling.

  • Incorporate a Rheology Modifier: Introduce an additive that builds viscosity at low shear rates to create a suspending network, but thins under high shear (thixotropy) for ease of application.

    • For non-polar systems, common choices include organoclays (organically modified bentonite or hectorite), fumed silicas, or modified castor oil derivatives.[15][16]

    • Perform a ladder study with the chosen rheology modifier, adding it at different concentrations (e.g., 0.2%, 0.5%, 1.0% of total formula weight).

    • Measure the low-shear viscosity (e.g., with a Brookfield viscometer) and observe settling over a set period (e.g., 24-48 hours in a test tube).

Rheology Modifier TypeMechanismTypical Use Level (%)AdvantagesConsiderations
Organoclay Forms a gel-like network of platelets.0.2 - 2.0Cost-effective, strong anti-settling.Requires activation with a polar solvent (e.g., alcohol) and high shear to delaminate. Can affect gloss.
Fumed Silica Creates a 3D network via hydrogen bonding.0.5 - 3.0High efficiency, good clarity.Can be difficult to incorporate; may increase moisture sensitivity.
Castor Oil Derivatives Controlled flocculation/network formation.0.3 - 1.5Good flow and leveling, imparts sag resistance.[16]Can be temperature-sensitive.
Q3: After milling, I see specks, streaks, or a gritty texture in the final film. What's causing this?

A3: Grittiness or specks are caused by particles that are significantly larger than the rest of the dispersion.[10][17] These are not flocculates (which are soft and easily broken) but are either un-milled agglomerates or coarse primary particles . This indicates a problem with the mechanical dispersion (milling) process. Smoothness of the paint film is paramount, and particles larger than 45 μm can be difficult to disperse and ruin the film's appearance.[18][19]

  • Insufficient Milling Energy/Time: The milling process may not be aggressive enough or long enough to break down the hardest pigment agglomerates.[7]

  • Poor Premix: A poorly wetted premix before milling leads to inefficient grinding, as the mill has to do the work of both wetting and deagglomeration.[20]

  • Incorrect Milling Media: The size, type, or loading of the grinding media (in a bead mill) may be incorrect for the pigment and formulation viscosity.

  • Prepare an Effective Premix: Before milling, ensure the pigment is thoroughly wetted in the resin/solvent/dispersant solution using a high-speed disperser (HSD). Aim for a smooth, lump-free paste. This is a critical and often overlooked step.[20]

  • Optimize Milling Parameters:

    • Time: Increase the milling time in increments (e.g., by 30-60 minutes) and check the fineness of grind at each interval until no further improvement is seen.

    • Media Load (Bead Mill): Ensure the mill is charged with the correct volume of beads (typically 80-85% of the chamber volume).

    • Media Size: Use smaller grinding media (e.g., 0.8-1.0 mm) for harder-to-grind organic pigments to increase the number of contact points and shear forces.

  • Perform a Coarse Particle Test (ASTM D185): To verify the quality of the raw pigment or identify a severe milling issue, you can perform a standardized test.

    • Objective: To quantify the percentage of coarse particles in the dry pigment.[21][22]

    • Simplified Procedure: A known weight of pigment is washed through a fine-mesh sieve (typically 325-mesh or 45-micron).[23] The residue remaining on the sieve is dried and weighed. A high percentage indicates a quality issue with the raw material.

Caption: A logical workflow for diagnosing and solving dispersion problems.

References

  • ASTM D185-07(2019) - Standard Test Methods for Coarse Particles in Pigments.
  • ASTM D185-07 - Standard Test Methods for Coarse Particles in Pigments.
  • Rheology Control Additives. Lubrizol.
  • This compound (EVT-3571581). EvitaChem.
  • Pigment Violet 1|Fast Rose Lake. Hangzhou Epsilon Chemical Co.,Ltd.
  • Using HSP to Improve the Dispersibility of Pigments and Fillers. SpecialChem.
  • D185 Standard Test Methods for Coarse Particles in Pigments, Pastes, and Paints.
  • Pigment Violet 1. WorldOfChemicals.
  • Find Rheology Modifiers / Thickeners perfectly suited for your Co
  • ASTM D185-07(2019) - Standard Test Methods for Coarse Particles in Pigments.
  • Pigment Violet 1 | 1326-03-0. ChemicalBook.
  • Hansen solubility parameter. Wikipedia.
  • ASTM D185-07(2019) - Standard Test Methods for Coarse Particles in Pigments.
  • Factors that Influence Pigment Settling and Stability. UL Prospector.
  • The Science Behind Pigment Dispersion: Understanding the Mechanism. Surfachem.
  • Pigment Violet 1. SY Chemical Co., Ltd..
  • Hansen Solubility Parameters. Hansen-Solubility.
  • Some Valuation on Pigment Dispersion by Solubility Parameter. J-Stage.
  • An introduction to rheological additives for co
  • Rheology Modifiers. BASF.
  • The effect of milling time and percentage of dispersing agent on the characteristic of solvent-based black paint
  • The Study of Ink Pigment Dispersion Parameters. CORE.
  • Rheology Modifier : Organoclay for Paints Co
  • How to Generate Effective Immersion Mill Pigment Dispersion Results. Hockmeyer.
  • Using Hansen Solubility Parameters to Predict Dispersion of Nano-Particles in Polymeric Films.
  • ASTM D185 Standard: Optimizing coating production by removing coarse TiO2 particles. Vichem.
  • The Importance of Pigment Dispersion in Paint Manufacturing. Allwin-Grinding.
  • Floccul
  • Troubleshooting Common Issues with Water-Borne Dispersants in Co
  • Pigment dispersion and floccul
  • Organic pigments. LASCT.
  • What are the 15 technical issues of pigments for co
  • Pigment Dispersion: Definition for Busy Paints & Inks Formul
  • 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them. Silike.
  • WHITE PAPER - Dispersing Agents for W

Sources

Enhancing the thermal stability of C.I. Pigment Violet 1 for high-temperature applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Thermal Stability of C.I. Pigment Violet 1

Welcome to the technical support center for this compound (PV1). This guide is designed for researchers, scientists, and formulation experts who utilize this vibrant violet pigment in applications demanding high-temperature performance, such as engineering plastics, high-performance coatings, and specialized inks. As a xanthene-based pigment, PV1 offers brilliant color but can exhibit thermal limitations that require careful management and strategic enhancement.[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you overcome common thermal stability challenges and optimize your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat resistance of standard this compound?

Standard grades of this compound generally exhibit heat resistance in the range of 140-150°C.[1][2] Exceeding this temperature during processing, such as in high-temperature extrusion of plastics like nylon or polycarbonate, can lead to thermal degradation.[3]

Q2: What are the primary signs of thermal degradation in PV1?

The most common sign of thermal degradation is a significant color shift, often observed as browning, yellowing, or a general loss of vibrancy.[3] This is due to the breakdown of the pigment's conjugated double bond system, which is responsible for its color.[4] In severe cases, you may also notice a reduction in tinting strength, the release of decomposition odors, or compromised mechanical properties in the final product.[3]

Q3: What chemical processes cause PV1 to degrade at high temperatures?

The degradation of organic pigments like PV1 at elevated temperatures is typically initiated by oxidation and the cleavage of chemical bonds within the molecule.[4] For xanthene-based structures, the energetic stress from high heat can break down the core molecular framework, leading to the formation of smaller, less colored or colorless compounds.[3][4]

Q4: Can I use standard PV1 in engineering plastics like Polyamide (PA) or Polycarbonate (PC)?

Using standard PV1 in plastics processed at high temperatures (e.g., PA at 500-550°F or PC) is not recommended, as these temperatures far exceed the pigment's typical stability of ~150°C.[2][3] This mismatch will almost certainly lead to significant color degradation.[3] For these applications, a thermally enhanced or surface-modified grade of PV1 is required.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

IssuePotential Cause(s)Recommended Action(s)
Significant Color Shift (ΔE* > 3.0) Post-Processing 1. Exceeded Thermal Threshold: The processing temperature was too high for the pigment's stability.[3]2. Chemical Interaction: The pigment is reacting with acidic or alkaline additives in the polymer or coating formulation.[5][6]1. Verify & Reduce Temperature: Cross-reference your processing temperature with the pigment's technical data sheet. If possible, reduce the processing temperature.[7]2. Implement Surface Treatment: Use a surface-modified pigment, such as one encapsulated with a silica shell, to create a thermal and chemical barrier.[8] See Protocol 1 for a detailed method.3. Formulation Review: Analyze your formulation for reactive components. Consider using a different grade of resin or alternative additives.[3]
Reduced Tinting Strength After High-Temperature Exposure 1. Partial Decomposition: A portion of the pigment has degraded, reducing the concentration of active chromophores.2. Particle Agglomeration: High heat can cause pigment particles to clump together, reducing their effective surface area and dispersion efficiency.[5]1. Thermal Analysis: Perform Thermogravimetric Analysis (TGA) on the raw pigment to precisely identify the onset of decomposition.[9][10] This will define your upper processing limit. See Protocol 2 .2. Improve Dispersion: Utilize a pigment grade with improved dispersibility or incorporate a suitable dispersing agent compatible with your high-temperature system. Surface-coated pigments often exhibit better resistance to agglomeration.
Poor Dispersibility of a Custom-Coated PV1 1. Incomplete or Uneven Coating: The surface modification process (e.g., silica coating) was not uniform, leaving exposed areas on the pigment surface.2. Incompatible Surface Chemistry: The surface of the coated pigment is not chemically compatible with the polymer matrix or solvent system, leading to poor wetting.1. Optimize Coating Protocol: Adjust parameters in your sol-gel or coating process, such as pH, catalyst concentration, or reaction time, to ensure a complete and uniform shell.[11]2. Surface Characterization: Use Scanning Electron Microscopy (SEM) to visually inspect the coating morphology.[11]3. Surface Energy Modification: Consider adding a silane coupling agent during the coating process that matches the chemistry of your polymer matrix to improve compatibility.

Visualization of the Enhancement Strategy

The core strategy for enhancing the thermal stability of an organic pigment like this compound is to create a protective inorganic barrier around the organic core. This "core-shell" structure insulates the pigment from direct thermal and chemical attack.

G cluster_0 Core-Shell Enhancement Concept cluster_1 Protection Mechanism Organic_Core This compound (Thermally Labile) Inorganic_Shell Protective Inorganic Shell (e.g., Silica, SiO2) (Thermally Stable) Organic_Core->Inorganic_Shell Encapsulation Enhanced_Pigment Enhanced Core-Shell Pigment Thermal_Stress High Thermal Stress (>200°C) Thermal_Stress->Enhanced_Pigment Chemical_Attack Reactive Chemicals Chemical_Attack->Enhanced_Pigment Stable_Performance Stable Color & Performance Enhanced_Pigment->Stable_Performance Results in

Caption: Core-shell structure protecting the organic pigment.

Experimental Protocols

Protocol 1: Enhancing Thermal Stability via Silica Nanoshell Coating (Sol-Gel Method)

This protocol describes a common and effective method for encapsulating PV1 particles with a protective silica (SiO₂) layer.[8][11][12]

Workflow Diagram:

G start Start: Raw PV1 Pigment step1 1. Disperse PV1 in Ethanol/Water (Ultrasonication) start->step1 step2 2. Add Ammonia Solution (Catalyst, Adjust to pH 9-10) step1->step2 step3 3. Add TEOS (Silica Precursor) Dropwise under Stirring step2->step3 step4 4. Age Mixture (e.g., 24h at Room Temp) step3->step4 step5 5. Centrifuge & Wash (Ethanol & Deionized Water) step4->step5 step6 6. Dry the Coated Pigment (Vacuum Oven at 80°C) step5->step6 end End: Silica-Coated PV1 step6->end

Caption: Sol-gel workflow for silica coating of PV1.

Step-by-Step Methodology:

  • Dispersion: Disperse 1.0 g of this compound into a mixture of 100 mL of ethanol and 20 mL of deionized water. Use an ultrasonic bath for 30 minutes to ensure a fine and stable suspension.

  • Catalysis: Transfer the suspension to a round-bottom flask equipped with a magnetic stirrer. Add aqueous ammonia (28 wt%) dropwise until the pH of the suspension reaches 9-10. This basic environment catalyzes the hydrolysis of the silica precursor.[11]

  • Silica Precursor Addition: While stirring vigorously, add 2.0 mL of tetraethylorthosilicate (TEOS) dropwise to the suspension over a period of 30 minutes. A milky, opalescent appearance indicates the formation of silica nanoparticles.

  • Aging: Allow the reaction to proceed for 24 hours at room temperature under continuous stirring. This "aging" step ensures the complete hydrolysis and condensation of TEOS to form a uniform silica shell on the pigment particles.[13]

  • Purification: Collect the coated pigment particles by centrifugation. Wash the product repeatedly with ethanol and then with deionized water to remove unreacted reagents and byproducts.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours. The result is a fine powder of silica-encapsulated this compound.

Protocol 2: Comparative Thermal & Colorimetric Analysis

To validate the effectiveness of the silica coating, a comparative analysis between the raw (uncoated) and coated PV1 is essential.

1. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the onset temperature of thermal decomposition.[10]

  • Procedure: Heat a small sample (5-10 mg) of both the raw and coated pigment from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[14]

  • Expected Result: The TGA curve for the coated pigment should show a significantly higher decomposition onset temperature compared to the raw pigment.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To identify thermal events like glass transitions, melting, or exothermic decomposition.[10][15]

  • Procedure: Heat a sample (5-10 mg) in a sealed aluminum pan under nitrogen at a rate of 10°C/min.

  • Expected Result: The DSC thermogram can reveal shifts in transition temperatures, indicating the influence of the coating on the pigment's thermal behavior.[9]

3. Colorimetric Analysis (Heat Exposure Test):

  • Purpose: To quantify the color shift (ΔE*) after thermal stress.[16]

  • Procedure:

    • Prepare two identical polymer masterbatches, one with 1% raw PV1 and one with 1% coated PV1.

    • Press plaques or extrude samples at a challenging temperature (e.g., 240°C for 30 minutes).[9]

    • Measure the CIELAB L, a, and b* values of an unheated control plaque and the heat-exposed plaque for each batch using a spectrophotometer.[17]

    • Calculate the total color difference (ΔE) using the CIE76 or CIEDE2000 formula.[18][19] A ΔE value ≤ 1.0 is generally considered imperceptible.[18]

Expected Quantitative Data Summary:

PropertyRaw this compoundSilica-Coated this compound
TGA Onset of Decomposition ~150 - 180 °C> 250 °C (Expected)
Color Shift (ΔE*) at 240°C > 5.0 (Significant, visible change)< 2.0 (Minor, often acceptable change)

References

  • EvitaChem. This compound.
  • SY Chemical Co., Ltd. Pigment Violet 1.
  • Google Patents. Process of preparing heat resistant organic pigment and compositions therefrom. KR101091113B1.
  • MDPI. Preliminary Analysis of Printed Polypropylene Foils and Pigments After Thermal Treatment Using DSC and Ames Tests.
  • ResearchGate. Encapsulation of Organic Pigment Particles with Silica via Sol-Gel Process.
  • Thermal Support. Better Characterization of Coatings, Pigments and Inks Using Stepscan DSC.
  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Violet 1|Fast Rose Lake.
  • ResearchGate. The surface atomic composition of the silica coated organic pigment particles.
  • Mettler Toledo. Thermal Analysis of Paints, Coatings, and Resins.
  • Precision Color Compounds, LLC. Pigment Behavior: High vs. Low Heat Processing.
  • Particle Technology Labs. What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
  • Sinoever. The stability of organic pigments: temperature resistance, weather resistance and light resistance.
  • Orion Industries, Ltd. Sol-gel Coating Process & Technology.
  • Skychem Group. Color Difference Formula and ΔE: CIE Standards and Color Tolerance.
  • 3nh Technology. CIELAB ΔE* Color Difference.
  • ResearchGate. CIELAB Colour differences for temperatures Evaluate Dispersion at...
  • Allan Chemical Corporation. pH vs. Temperature in Colorant Stability.
  • Cork Industries. Color Shift & Aqueous Coatings.

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Overcoming compatibility issues of C.I. Pigment Violet 1 with different polymer binders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C.I. Pigment Violet 1, a triarylcarbonium-based pigment, is valued for its vibrant reddish-purple hue and is utilized across a range of applications, including printing inks, coatings, and plastics.[1][2] However, achieving optimal and stable dispersion of this organic pigment within various polymer binders presents a significant challenge for researchers and formulators. Compatibility issues frequently manifest as flocculation, color shift, loss of gloss, and undesirable changes in rheology, all of which can compromise the final product's performance and aesthetic qualities.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. It provides a structured approach to troubleshooting compatibility issues through a series of frequently asked questions and detailed experimental protocols. The focus is on understanding the underlying physicochemical principles governing pigment-binder interactions to empower users to systematically diagnose and solve dispersion problems.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when incorporating this compound into polymer systems. The solutions provided are based on fundamental principles of colloid and surface science, coupled with practical, field-proven strategies.

Q1: My formulation with this compound shows a significant loss of color strength and appears weak or "muddy" after a short period. What is the likely cause?

A1: This is a classic symptom of flocculation .[5] Flocculation is the process where individual pigment particles, after being initially dispersed, re-associate to form loose clusters or "flocculates."[6] These clusters are much larger than the primary pigment particles and are less efficient at scattering and absorbing light, which leads to a decrease in color strength (tinting strength), reduced gloss, and potential color shifts.[4] In the case of this compound, this can turn a vibrant violet into a duller, less chromatic shade.

Causality: Flocculation is driven by the inherent tendency of pigment particles to attract one another via van der Waals forces. To prevent this, the polymer binder and any dispersants must provide a sufficiently strong stabilizing barrier around each particle. If the stabilization is inadequate, the particles will re-agglomerate to reach a lower energy state.[5] This is a reversible process; applying shear (like stirring or rubbing) can temporarily break up the flocculates, but they will reform once the shear is removed.[6] A common diagnostic technique is the "rub-up test," where a portion of the wet film is rubbed with a finger. If the rubbed area becomes stronger or changes color, it indicates that flocculation is present.[1]

Q2: I'm observing poor dispersion of this compound in my non-polar (e.g., alkyd or some polyester) binder system. How can I improve this?

A2: The issue likely stems from a significant mismatch in polarity and surface energy between the pigment and the binder. Organic pigments like this compound can have polar surfaces, making them difficult to wet in a non-polar, hydrophobic binder system.[6][7] This poor wetting is the first barrier to achieving good dispersion.

Solution Pathway:

  • Introduction of a Wetting Agent: A wetting agent, or surfactant, is an additive designed to bridge this polarity gap. It functions by adsorbing onto the pigment surface while also being soluble in the binder, effectively lowering the interfacial tension between the solid pigment and the liquid medium.[7] This allows the binder to more easily displace the air from the surface of the pigment agglomerates, which is the critical first step of dispersion.[5]

  • Selection of a Polymeric Dispersant: For non-polar systems, stabilization is primarily achieved through a mechanism called steric hindrance .[6] A polymeric dispersant with long, solvent-soluble "tails" and a pigment-affinic "anchor" group is ideal. The anchor group adsorbs strongly to the pigment surface, while the tails extend into the binder, creating a physical barrier that prevents particles from getting close enough to flocculate.[6] Look for dispersants with good compatibility with your specific alkyd or polyester resin.

Q3: When I add a this compound dispersion to my water-based acrylic emulsion paint, the viscosity increases dramatically, and I see specks. What's happening?

A3: This phenomenon, often called "pigment shock" or incompatibility-induced flocculation, is common in water-based systems. There are two primary mechanisms at play:

  • Dispersant Desorption: The pigment dispersion likely contains a specific dispersant optimized for the pigment in a concentrated state. When this is introduced into the let-down paint, which contains its own set of surfactants, wetting agents, and other additives, the equilibrium can be disturbed. Components from the base paint can strip the dispersant off the pigment surface, leaving it unstabilized and prone to immediate flocculation.[8] This is particularly true if the base paint has a high loading of fillers (like calcium carbonate) which have a high surface area and can preferentially adsorb the dispersant.[8]

  • Charge Destabilization: Water-based systems often rely on electrostatic stabilization , where like charges on the pigment particles create repulsive forces that prevent them from agglomerating.[6] The introduction of the pigment concentrate can alter the pH or introduce ions that disrupt this charge balance, leading to flocculation.

Troubleshooting Protocol:

  • Systematic Additive Evaluation: The compatibility of the pigment dispersion with the base paint must be tested. Prepare small, controlled additions of the pigment concentrate to the base paint and observe for any signs of instability.

  • Dispersant Compatibility: Ensure the dispersant used in the pigment concentrate is compatible with the acrylic emulsion system. It may be necessary to use a "universal" dispersant or one specifically designed for acrylic let-down systems. Polycarboxylate-based dispersants are often effective in aqueous systems for stabilizing inorganic and some organic pigments.[7]

  • Controlled Addition: Add the pigment dispersion to the base paint slowly and under constant, low-shear agitation. This can sometimes prevent localized shock effects.

Q4: How do I choose the right type and amount of dispersant for this compound?

A4: The selection and dosage of a dispersant are critical and depend on both the pigment and the binder system.

Dispersant Selection:

  • Binder Polarity:

    • Water-Based Systems: Anionic dispersants (like polyacrylates) that provide electrostatic stabilization are a good starting point.[9] For hydrophobic organic pigments in aqueous media, non-ionic polymeric dispersants that provide steric stabilization may be necessary, often in combination with an anionic type.[8]

    • Solvent-Based Polar Binders (e.g., some polyurethanes, acrylics): High molecular weight polymeric dispersants with pigment-affinic anchor groups (e.g., amine, carboxyl, or phosphate functionalities) and binder-soluble chains are effective.

    • Solvent-Based Non-Polar Binders (e.g., alkyds, polyesters): Polymeric dispersants providing steric stabilization are essential. The choice of the soluble chain should match the polarity of the solvent and binder.

Dosage Optimization (Ladder Study):

The optimal dispersant concentration is determined experimentally through a "ladder study." The required amount is dependent on the pigment's surface area.[3] Organic pigments like this compound generally have a higher surface area than inorganic pigments and thus require a higher concentration of dispersant.

A typical starting point for polymeric dispersants with organic pigments is 10-30% active dispersant on pigment weight.[3]

ParameterLow DispersantOptimal DispersantHigh Dispersant (Excess)
Viscosity High (flocculated)Low (deflocculated)May increase (due to free dispersant)
Color Strength LowHighHigh
Gloss LowHighMay decrease (haze)
Stability PoorExcellentGood, but can cause water sensitivity

This data can be generated through the experimental protocols outlined below.

Experimental Protocols

To systematically troubleshoot compatibility issues, a series of standardized tests should be performed.

Protocol 1: Assessment of Pigment Dispersion Quality

This protocol uses a Hegman-type grind gauge to determine the fineness of dispersion, which indicates the presence of oversized particles or agglomerates.

Reference Standard: ASTM D1210[10]

Objective: To quantify the degree of pigment de-agglomeration in a liquid vehicle.

Methodology:

  • Sample Preparation: Prepare a dispersion of this compound in the polymer binder with the selected dispersant. Ensure the sample is well-mixed but free of air bubbles.[11]

  • Gauge Preparation: Place the Hegman gauge on a flat, non-slip surface and ensure it is thoroughly clean.[11]

  • Application: Place a sufficient amount of the dispersion in the deep end of the gauge's channel.

  • Drawdown: Using the scraper blade, draw the dispersion down the length of the channel towards the shallow end at a steady rate.

  • Reading: Immediately view the gauge from the side, looking for the point where a significant number of pigment particles become visible as specks or scratches in the film.[11] The reading is taken from the calibrated scale on the side of the gauge. A lower Hegman value (e.g., 6-7) indicates a finer dispersion.[1]

Protocol 2: Evaluation of Flocculation via Rub-Up Test

Objective: To qualitatively assess the stability of the pigment dispersion against flocculation.

Methodology:

  • Film Application: Draw down a uniform film of the pigmented binder system on a non-porous substrate (e.g., a Leneta chart or glass).

  • Initial Drying: Allow the film to partially dry for a few minutes until it is tacky but not fully cured.

  • Rub-Up: With a gloved finger, gently but firmly rub a small, circular area of the film.[1]

  • Observation: Compare the color of the rubbed area to the surrounding undisturbed area.

    • No Change: The dispersion is stable (deflocculated).

    • Rubbed Area is Darker/Stronger Color: The dispersion is flocculated. The mechanical energy from rubbing temporarily re-disperses the pigment particles.[1]

Protocol 3: Dispersant Dosage Optimization (Ladder Study)

Objective: To determine the optimal concentration of a dispersing agent for a specific this compound and binder combination.

Methodology:

  • Series Preparation: Prepare a series of small-scale pigment dispersions. Keep the concentration of pigment and binder constant, but vary the concentration of the dispersant in incremental steps (e.g., 5%, 10%, 15%, 20%, 25% active dispersant on pigment weight).

  • Dispersion: Disperse each sample under identical conditions (e.g., same equipment, time, and energy input).

  • Viscosity Measurement: Measure the viscosity of each dispersion using a suitable viscometer (e.g., Brookfield or Krebs-Stormer). The lowest viscosity generally corresponds to the optimal level of deflocculation.

  • Colorimetric Analysis: Prepare drawdowns of each dispersion (let down in a standard white base if evaluating tint strength). Measure the color strength (K/S value) and gloss using a spectrophotometer and gloss meter. The highest color strength and gloss typically indicate the best dispersion.

  • Plotting Results: Plot viscosity, color strength, and gloss as a function of dispersant concentration. The optimal dosage is typically found at the "plateau" of the performance curves, just after the point of minimum viscosity and maximum color strength.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering a dispersion issue with this compound.

Troubleshooting_Workflow Start Dispersion Issue Observed (e.g., Low Color Strength, High Viscosity) Check_Flocculation Perform Rub-Up Test (Protocol 2) Start->Check_Flocculation Flocculated Flocculation Confirmed Check_Flocculation->Flocculated Positive Not_Flocculated Dispersion Stable, Issue is De-agglomeration Check_Flocculation->Not_Flocculated Negative Analyze_System Analyze System Polarity (Binder & Solvent) Flocculated->Analyze_System Check_Grind Check Fineness of Grind (Protocol 1) Not_Flocculated->Check_Grind Water_Based Water-Based System Analyze_System->Water_Based Solvent_Based Solvent-Based System Analyze_System->Solvent_Based Optimize_Dispersant_WB Evaluate Anionic/ Non-ionic Dispersants. Check for 'Pigment Shock'. Water_Based->Optimize_Dispersant_WB Optimize_Dispersant_SB Select Polymeric Dispersant (Steric Stabilization). Match to Binder Polarity. Solvent_Based->Optimize_Dispersant_SB Run_Ladder_Study Run Dispersant Ladder Study (Protocol 3) Optimize_Dispersant_WB->Run_Ladder_Study Optimize_Dispersant_SB->Run_Ladder_Study Resolved Issue Resolved Run_Ladder_Study->Resolved Grind_OK Grind is Fine (Hegman > 6) Check_Grind->Grind_OK Good Grind_Poor Grind is Coarse (Hegman < 6) Check_Grind->Grind_Poor Poor Grind_OK->Resolved Increase_Energy Increase Dispersion Energy (Time, Speed, Media) Grind_Poor->Increase_Energy Evaluate_Wetting Evaluate Wetting Agent Grind_Poor->Evaluate_Wetting Increase_Energy->Check_Grind Evaluate_Wetting->Check_Grind

Caption: Troubleshooting workflow for this compound dispersion.

References

  • ASTM D1210-22, Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage, ASTM International, West Conshohocken, PA, 2022,

  • ASTM D1210-1996 Standard Test Method for Determination of Dispersion Fineness of Pigment-Paint Systems. Lonroy Equipment. (2023). [Link]

  • ASTM D1210 testing. Industrial Physics. [Link]

  • Pigment Dispersion II, Testing. American Coatings Association. [Link]

  • Pigment Violet 1. SY Chemical Co., Ltd. [Link]

  • New Pigment Dispersions Solve Incompatibility and Inconsistency Problems. PCI Magazine. (2021). [Link]

  • Effect of coating pigment, binder type and binder amount on planar liquid wicking on coated substrates. ResearchGate. (2015). [Link]

  • Pigment and Binder Concentrations in Modern Paint Samples Determined by IR and Raman Spectroscopy. National Institutes of Health (NIH). (2018). [Link]

  • The impact of Binders on Pigments. in bed with mona lisa. (2025). [Link]

  • The Characterisation of the Organic Binders. [Link]

  • Stability and Degradation Issues of Manganese Violet Pigment in Polymeric Paints: Morphological and Chemical Changes Under SO2 and Humidity Exposure. MDPI. (2025). [Link]

  • The Role Of Binders And Its Chemistry In Textile Pigment Printing. Hilaris Publisher. (2021). [Link]

  • Pigment Violet 1. SY Chemical Co., Ltd. [Link]

  • Dispersants and Wetting Agents for Epoxy Resins - Session 37. YouTube. (2024). [Link]

  • Factors that Influence Pigment Settling and Stability. UL Prospector. (2017). [Link]

  • Selection of dispersants for the dispersion of C.I. Pigment Violet 23 in organic medium. ResearchGate. (2006). [Link]

  • An investigation of the effect of pigment on the degradation of a naturally weathered polyester coating. ResearchGate. (2011). [Link]

  • Pigment-binder interactions in calcium-based tempera paints. ResearchGate. (2018). [Link]

  • The effect of pigments and binders on inkjet print quality. ResearchGate. (2016). [Link]

  • To control stability and compatibility of pigment pastes. ResearchGate. (2003). [Link]

  • Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. Polywill. (2025). [Link]

  • Experimental Protocols for Polymeric Binder Selection in the Binder Jetting of Metallic Particles in Three-Dimensional Printing. PolyPublie. (2020). [Link]

  • Flocculation. Lankem. (2021). [Link]

  • New Pigment Dispersions Solve Incompatibility and Inconsistency Problems. PCI Magazine. (2021). [Link]

  • The Role of Binders andIts Chemistry in Textile Pigment Printing. Semantic Scholar. (2021). [Link]

  • Stability and Degradation Issues of Manganese Violet Pigment in Polymeric Paints: Morphological and Chemical Changes Under SO2 and Humidity Exposure. ResearchGate. (2025). [Link]

  • Pigment and Binder Concentrations in Modern Paint Samples Determined by IR and Raman Spectroscopy. ResearchGate. (2018). [Link]

  • Aqueous Acrylic-Polyurethane Hybrid Dispersions and Their Use in Industrial Coatings. [Link]

  • An Investigation into the Impact of Powder Types on Latex Dispersibility Index and Pigment Binding Capacity in Acrylic-Styrene L. Preprints.org. (2024). [Link]

  • Synthesis of Acrylic–Urethane Hybrid Polymer Dispersions and Investigations on Their Properties as Binders in Leather Finishing. MDPI. (2024). [Link]

  • Ingredients of water based and acrylic purple color pigment paste. MCB Books. [Link]

  • Arkema Inc. - Coatings World. [Link]

  • How to make water based blue acrylic pigment paint paste. MCB Books. [Link]

Sources

Methods for controlling the particle size and morphology of C.I. Pigment Violet 1 during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Violet 1. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this pigment and seek to control its particle size and morphology. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during synthesis.

Fundamentals of this compound Synthesis

This compound, a xanthene derivative, is valued for its brilliant reddish-violet hue.[1][2] The final coloristic and performance properties of the pigment are critically dependent on its physical characteristics, namely particle size, size distribution, and crystal morphology. These attributes are established during the synthesis and subsequent finishing steps.

The synthesis of this compound typically involves the condensation of 3-(Diethylamino)phenol with Phthalic anhydride, followed by an alkali fusion and subsequent laking with phosphomolybdic acid.[3] Variations in reaction conditions at each stage can significantly impact the final product.

Troubleshooting Guide: Synthesis and Particle Control

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on controlling particle size and morphology.

Question 1: The final pigment has a weak color strength and a dull shade. What are the likely causes and how can I improve it?

Potential Causes:

  • Large and Irregular Particle Size: Crude pigments often consist of large, hard crystals that are difficult to disperse, leading to low color strength.[4]

  • Broad Particle Size Distribution: A wide range of particle sizes can lead to scattering of light and a less vibrant color.

  • Incomplete Reaction or Impurities: The presence of unreacted starting materials or by-products can negatively affect the pigment's coloristic properties.

Recommended Solutions:

  • Optimize Reaction Temperature and Time: Ensure the condensation and cyclization reactions are carried out at the optimal temperatures and for a sufficient duration to drive the reaction to completion.[5] Temperature control is crucial during the dissolution of reactants and intermediates.[6]

  • Implement a Finishing/Conditioning Step: The crude pigment must be processed to reduce particle size and achieve a more uniform distribution.[7] This is often achieved through milling or grinding in the presence of a grinding salt (like sodium chloride) and a solvent (such as diethylene glycol).[7][8]

  • Control pH During Laking: For lake pigments like this compound, the pH during the precipitation or "laking" step is critical. Variations in pH can affect the particle aggregation and final particle size.[9]

  • Purification of Crude Pigment: Wash the crude product thoroughly to remove residual salts and unreacted materials.[7] Washing with hot water until the filtrate is neutral is a common practice.[7]

Question 2: My pigment dispersion has high viscosity and poor rheological properties. How can I address this?

Potential Causes:

  • Pigment Agglomeration: Fine primary particles can form larger agglomerates, leading to an increase in viscosity.

  • Poor Wetting and Dispersion: The pigment particles may not be adequately wetted by the solvent or resin system.

  • Unfavorable Particle Shape: Acicular or needle-like crystals can lead to higher viscosity compared to more spherical or cubic particles.

Recommended Solutions:

  • Utilize Dispersing Agents: The addition of a suitable dispersant can improve the wetting of the pigment surface, break down agglomerates, and stabilize the dispersion.[10][11] The choice of dispersant will depend on the solvent system being used.

  • Surface Treatment: Modifying the surface of the pigment particles can enhance their compatibility with the application medium. Introducing sulfonic acid groups onto the pigment surface is a known method to improve dispersibility.[12]

  • Optimize Milling/Grinding Conditions: The duration and energy of the milling process can be adjusted to achieve the desired particle size and reduce agglomeration.[7]

  • Solvent Selection: The choice of solvent during synthesis and finishing can influence the crystal habit and, consequently, the rheological properties of the final pigment.[13][14]

Question 3: I am observing batch-to-batch inconsistency in particle size and color. What factors should I investigate?

Potential Causes:

  • Variability in Raw Material Quality: The purity and quality of the starting materials can significantly impact the reaction kinetics and final product.

  • Poor Control of Process Parameters: Minor fluctuations in temperature, stirring rate, addition rates of reactants, and pH can lead to significant variations in the final pigment properties.

  • Presence of Moisture: In some related pigment syntheses, such as for C.I. Pigment Violet 23, the presence of small, controlled amounts of water can surprisingly improve yield and consistency.[15][16] Conversely, uncontrolled moisture can be detrimental.

Recommended Solutions:

  • Standardize Raw Material Specifications: Implement rigorous quality control checks for all incoming raw materials.

  • Implement Strict Process Control: Carefully monitor and control all critical process parameters. This includes precise temperature regulation, consistent stirring speeds, and controlled addition rates of reactants.

  • Control Moisture Content: Ensure that the reaction environment has a controlled and consistent level of moisture, if it is found to be a critical parameter for your specific synthesis route.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect particle size and morphology?

The solvent plays a multifaceted role in pigment synthesis. It not only provides a medium for the reaction but also influences the solubility of reactants and intermediates, which in turn affects nucleation and crystal growth rates. A solvent in which the pigment has slight solubility can promote the growth of larger, more well-defined crystals through a process of Ostwald ripening.[14] Conversely, a solvent in which the pigment is highly insoluble will lead to rapid precipitation and the formation of smaller, potentially amorphous particles. The polarity of the solvent can also impact the absorption spectrum of the pigment.[13]

Q2: What is the role of temperature in controlling particle morphology?

Temperature is a critical parameter that influences both the reaction kinetics and the crystallization process. Higher temperatures generally lead to faster reaction rates and can increase the solubility of the pigment, favoring the growth of larger crystals.[6] Conversely, lower temperatures can lead to slower nucleation and growth, potentially resulting in smaller particles. Precise temperature control during the cyclization and finishing stages is essential for achieving the desired morphology.[5]

Q3: Can additives be used to modify pigment properties during synthesis?

Yes, various additives can be employed to influence the particle size and morphology of this compound. These can include:

  • Dispersants and Surfactants: These can be added during the synthesis or finishing stages to control particle growth and prevent agglomeration.[10][17] They work by adsorbing onto the pigment surface, providing steric or electrostatic stabilization.[14]

  • Crystal Growth Modifiers: Certain molecules can selectively adsorb to specific crystal faces, inhibiting growth in that direction and thereby altering the crystal habit.

  • Pigment Synergists: These are often structurally similar molecules to the pigment itself that can be added in small amounts to improve dispersion stability and coloristic properties.[18]

Data Summary: Influence of Synthesis Parameters

ParameterEffect on Particle SizeEffect on MorphologyKey Considerations
Temperature Higher temperatures can lead to larger particles.Can influence crystal habit and perfection.Precise control is crucial for batch-to-batch consistency.[6]
Solvent Choice Solubility of the pigment in the solvent is a key factor. Low solubility can lead to smaller particles.Can significantly alter crystal shape (e.g., needles vs. platelets).[13][14]Solvent polarity and its interaction with the pigment molecule are important.
Stirring Rate Higher agitation can lead to smaller particles due to increased nucleation rates and reduced agglomeration.Can affect the uniformity of the particle shape.Must be consistent throughout the synthesis and across batches.
Additives Can be used to reduce particle size and prevent agglomeration.[19]Can be used to direct crystal growth and achieve specific morphologies.The choice of additive must be compatible with the synthesis conditions and the final application.[18]
pH Control Critical during the laking/precipitation step; can influence the degree of aggregation.[9]Can affect the stability of the crystal structure.Precise pH monitoring and control are essential.

Experimental Protocols

Protocol 1: General Synthesis of this compound (Illustrative)

This is a generalized procedure and may require optimization for specific applications.

  • Condensation: In a suitable reaction vessel, charge 3-(Diethylamino)phenol and Phthalic anhydride in an appropriate high-boiling solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 180-200°C) and maintain for several hours until the condensation is complete. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Alkali Fusion: Cool the reaction mixture and add a strong base (e.g., potassium hydroxide). Heat the mixture to induce alkali fusion.

  • Laking: After cooling, dissolve the reaction mass in water and filter to remove any insoluble impurities. Add a solution of a laking agent, such as phosphomolybdic acid, under controlled pH to precipitate the pigment.

  • Isolation and Washing: Filter the precipitated pigment and wash thoroughly with hot water until the filtrate is neutral and free of residual salts.[7]

  • Drying: Dry the pigment cake in an oven at a controlled temperature (e.g., 80-100°C).

Protocol 2: Pigment Finishing (Conditioning)

  • Premixing: In a kneader or mixer, combine the dry, crude this compound with a grinding salt (e.g., sodium chloride) and a solvent (e.g., diethylene glycol).[7][8] An optional surface treatment agent can also be added at this stage.[7]

  • Milling: Mill the mixture for a specified period (e.g., 5-10 hours) to reduce the particle size and break down agglomerates. The milling time and energy will influence the final particle size distribution.[7]

  • Solvent Removal and Washing: Slurry the milled mixture in hot water to dissolve the grinding salt.[8] Filter and wash the pigment extensively with water to remove all salt and residual solvent.[7]

  • Drying and Pulverization: Dry the finished pigment. The dried cake may require a final pulverization step (e.g., in a jet mill) to obtain a fine, easily dispersible powder.[7]

Visualizations

SynthesisWorkflow cluster_synthesis Crude Pigment Synthesis cluster_finishing Pigment Finishing Condensation Condensation Reaction AlkaliFusion Alkali Fusion Condensation->AlkaliFusion Laking Laking/Precipitation AlkaliFusion->Laking Isolation Isolation & Washing Laking->Isolation Drying_Crude Drying Isolation->Drying_Crude Premixing Premixing with Salt & Solvent Drying_Crude->Premixing Crude Pigment Milling Milling/Grinding Premixing->Milling Washing_Final Solvent & Salt Removal Milling->Washing_Final Drying_Final Final Drying & Pulverization Washing_Final->Drying_Final FinalProduct FinalProduct Drying_Final->FinalProduct Final Pigment Product

Caption: General workflow for the synthesis and finishing of this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Pigment Properties (e.g., Weak Color, High Viscosity) ParticleSize Incorrect Particle Size/ Distribution Problem->ParticleSize Morphology Unfavorable Morphology Problem->Morphology Purity Impurities/Side Reactions Problem->Purity Dispersion Poor Dispersion Problem->Dispersion OptimizeFinishing Optimize Finishing (Milling, Grinding) ParticleSize->OptimizeFinishing ControlParams Control Synthesis Parameters (Temp, Solvent, pH) ParticleSize->ControlParams Morphology->ControlParams Purify Improve Purification Purity->Purify Dispersion->OptimizeFinishing UseAdditives Use Dispersants/Additives Dispersion->UseAdditives

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Strategies to reduce the environmental impact of C.I. Pigment Violet 1 synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reducing Environmental Impact for Research & Development

Welcome to the technical support center for C.I. Pigment Violet 1 (Carbazole Violet) synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are seeking to minimize the environmental footprint of their synthetic processes. As the chemical industry moves towards more sustainable practices, it is crucial to re-evaluate traditional synthetic routes for established compounds.[1][2] This document provides practical, evidence-based strategies and troubleshooting advice to help you implement greener chemistry principles in your laboratory work.

Frequently Asked Questions (FAQs): Greener Synthesis Strategies

This section addresses common questions regarding the environmental impact of this compound synthesis and the adoption of more sustainable alternatives.

Question 1: What are the primary environmental "hot spots" in the traditional synthesis of this compound?

Answer: The traditional synthesis of this compound, while effective, presents several environmental challenges rooted in its core components and conditions. The main areas of concern are:

  • Solvent Choice: The most common solvent used is o-dichlorobenzene.[3] This is a chlorinated aromatic compound, which raises concerns due to its potential toxicity, persistence in the environment, and status as a volatile organic compound (VOC).[4]

  • Reagents and Byproducts: The synthesis involves the condensation of 3-amino-9-ethylcarbazole with chloranil (tetrachloro-p-benzoquinone).[3][5] The use of halogenated reagents and the potential for incomplete reaction can lead to chlorinated organic waste streams, which are often difficult and costly to treat.[6]

  • Cyclization Agents: The subsequent cyclization step often employs reagents like benzenesulfonyl chloride, which can contribute to acidic and organic waste.[7][8]

  • Energy Consumption: The cyclization step typically requires high temperatures (e.g., 150°C or higher), contributing to a significant energy footprint, especially at scale.[8]

  • Waste Generation (E-Factor): The combination of solvents, excess reagents, and purification steps (washes, filtrations) leads to a high Environmental Factor (E-Factor), meaning a large amount of waste is generated per kilogram of product.[6]

Question 2: I want to replace o-dichlorobenzene. What are some suitable greener solvent alternatives, and what issues might I encounter?

Answer: Replacing o-dichlorobenzene is a critical step towards a greener synthesis. The ideal replacement should have a high boiling point to accommodate the reaction temperatures, appropriate polarity to dissolve the reactants, and a better safety and environmental profile.

Several solvent selection guides, such as the CHEM21 and Sanofi guides, provide a framework for choosing more sustainable options.[9][10][11] Based on these principles, here are some alternatives:

Solvent AlternativeClassRationale for SelectionPotential Troubleshooting Issues
Anisole EtherRecommended in many green solvent guides. Biodegradable, lower toxicity than chlorinated solvents.Solubility: Reactant solubility may differ, potentially affecting reaction rates. Work-up: Anisole's water immiscibility is good for extraction, but its boiling point (154°C) requires vacuum distillation for removal.
N-Methyl-2-pyrrolidone (NMP) AmideHigh boiling point (202°C) and excellent solvency.Safety: NMP is under scrutiny as a reproductive toxicant in some regions. Use requires careful risk assessment. Work-up: High miscibility with water can complicate extractive work-ups.
Dimethyl Sulfoxide (DMSO) SulfoxideHigh boiling point (189°C) and strong dissolving power. Bio-derived options are available.Thermal Stability: Can decompose exothermically at high temperatures, especially in the presence of acids or bases. Work-up: High miscibility with water makes product isolation by extraction difficult.
Cyclopentyl methyl ether (CPME) EtherA newer, greener ether solvent with a favorable safety profile, including resistance to peroxide formation.[12]Boiling Point: Lower boiling point (106°C) may not be suitable for the high-temperature cyclization step without using a pressurized system.

Causality Insight: When switching solvents, you are altering the reaction environment. A change in solvent polarity can affect the stability of intermediates and transition states, thereby influencing reaction kinetics and potentially opening up alternative, non-productive reaction pathways. Always perform small-scale trial reactions to screen for compatibility and performance.

Question 3: How can I improve reaction efficiency and reduce waste without major changes to the core reactants?

Answer: Process optimization is a key principle of green chemistry that can yield significant environmental benefits.[13][14]

  • Catalytic Approaches: The cyclization step is essentially an intramolecular Friedel-Crafts-type reaction. Traditional methods often use stoichiometric amounts of reagents. Investigating catalytic alternatives can drastically reduce waste. While direct replacements for this compound are proprietary, research into greener Friedel-Crafts acylations points towards using solid acid catalysts (e.g., zeolites, ZnO) or reagents like methanesulfonic anhydride, which produce non-metallic, biodegradable waste.[15][16] These approaches eliminate the halogenated waste associated with reagents like AlCl₃.[17][18]

  • Optimize Stoichiometry: Carefully control the molar ratio of 3-amino-9-ethylcarbazole to chloranil. An excess of chloranil leads directly to chlorinated waste. Use analytical techniques like HPLC or TLC to monitor the reaction and identify the optimal reactant ratio that maximizes conversion while minimizing unreacted starting materials.

  • The Role of Water: Research has shown that carrying out the initial condensation reaction in the presence of 0.1 to 4% by weight of water can surprisingly improve yield and consistency, preventing fluctuations that can occur under strictly anhydrous conditions.[8] This is a simple yet effective optimization that reduces failed batches and associated waste.

Question 4: Are there any solvent-free approaches to consider for this type of synthesis?

Answer: Solvent-free or mechanochemical synthesis is an advanced green chemistry technique that is gaining traction.[19] For pigment synthesis, this could involve:

  • Ball Milling: Reactants are combined in a milling vessel with grinding media (e.g., steel or ceramic balls). The mechanical energy facilitates the reaction in the solid state.

  • Twin-Screw Extrusion (TSE): This technique uses heat and shear to mix reactants and drive the reaction. A life cycle assessment (LCA) on a different pigment, Pigment Black 31, showed that a TSE process offered a roughly order-of-magnitude reduction in environmental impact compared to a conventional solvent-batch process.[20]

Challenges: Adapting a known solvent-based reaction to a solvent-free method requires significant R&D. Heat management can be a challenge, and the resulting crude pigment may require different purification strategies. However, the potential to completely eliminate solvent waste makes it a compelling area for investigation.

Troubleshooting Guide for Greener Synthesis

Issue / Observation Potential Cause(s) Recommended Action(s) & Rationale
Low yield of the condensation intermediate after switching to a greener solvent. 1. Poor solubility of reactants at the reaction temperature.2. Sub-optimal reaction temperature for the new solvent system.3. Different polarity of the new solvent affecting reaction kinetics.1. Confirm Solubility: Measure the solubility of 3-amino-9-ethylcarbazole and chloranil in the new solvent at various temperatures. A co-solvent might be necessary.2. Optimize Temperature: Run a series of small-scale reactions at different temperatures (e.g., in 10°C increments) to find the new optimum. The energy of activation may be different in the new solvent.3. Monitor Reaction Progress: Use TLC or HPLC to track the disappearance of starting materials and the appearance of the product to understand the reaction rate.
Increased formation of dark, insoluble byproducts during cyclization. 1. Thermal decomposition of the solvent or reactants at high temperatures.2. Side reactions (e.g., polymerization) being favored in the new solvent environment.3. Interaction of the cyclization agent with the new solvent.1. Lower Temperature/Use Catalyst: Explore if a greener catalyst (e.g., a solid acid) can facilitate the cyclization at a lower temperature, minimizing thermal degradation.[16]2. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which are often responsible for color body formation.3. Purity of Intermediate: Ensure the condensation intermediate is of high purity before proceeding to the high-temperature cyclization step. Impurities can often act as catalysts for decomposition.
Difficulty isolating the final pigment from the reaction mixture. 1. High boiling point of the greener solvent makes removal by distillation difficult.2. The pigment has some solubility in the new solvent, leading to losses during filtration.3. The pigment precipitates with poor morphology, making it difficult to filter.1. Steam Distillation/Vacuum: For water-immiscible solvents like anisole, steam distillation can be an effective removal method. For high-boiling solvents like DMSO, high-vacuum distillation is required.2. Anti-Solvent Precipitation: Find a "poor" solvent in which the pigment is insoluble but the reaction solvent is soluble (e.g., methanol, isopropanol). Adding the reaction mixture to a stirred volume of the anti-solvent can crash out the product for easier filtration.3. Controlled Crystallization: Instead of rapid precipitation, try cooling the reaction mixture slowly to promote the growth of larger, more easily filterable crystals.

Experimental Protocols & Workflows

Workflow Comparison: Traditional vs. Greener Synthesis

The following diagram illustrates the key differences in workflow between a traditional and a more environmentally conscious approach.

G cluster_0 Traditional Synthesis cluster_1 Greener Alternative T_Start Start: Reactants (3-amino-9-ethylcarbazole, chloranil) T_Solvent Solvent Addition: o-dichlorobenzene T_Start->T_Solvent T_Condense Condensation (60-65°C) T_Solvent->T_Condense T_Cyclize Cyclization with Benzenesulfonyl Chloride (150°C) T_Condense->T_Cyclize T_Workup Work-up: Solvent Distillation, Aqueous Washes T_Cyclize->T_Workup T_Waste Waste Streams: - Chlorinated Solvent - Acidic Aqueous Waste - Organic Byproducts T_Workup->T_Waste T_End Product: Crude this compound T_Workup->T_End G_Start Start: Reactants (Optimized Stoichiometry) G_Solvent Solvent Addition: Anisole (or other green solvent) G_Start->G_Solvent G_Condense Condensation with 0.5% Water (Optimized Temp) G_Solvent->G_Condense G_Cyclize Catalytic Cyclization (e.g., with Solid Acid) (Lower Temp) G_Condense->G_Cyclize G_Workup Work-up: Anti-Solvent Precipitation, Catalyst Filtration G_Cyclize->G_Workup G_Waste Reduced Waste Streams: - Recyclable Solvent - Recoverable Catalyst - Minimal Aqueous Waste G_Workup->G_Waste G_End Product: Crude this compound G_Workup->G_End

Caption: Comparison of traditional and greener synthesis workflows for this compound.

Protocol 1: Illustrative Greener Synthesis of this compound Intermediate

This protocol is for illustrative purposes and focuses on the substitution of o-dichlorobenzene with anisole and the addition of water to improve condensation efficiency. It must be adapted and optimized for your specific laboratory conditions and safety protocols.

Materials:

  • 3-amino-9-ethylcarbazole (1.0 eq)

  • Chloranil (tetrachloro-p-benzoquinone) (0.55 eq)

  • Anhydrous Sodium Acetate (1.1 eq)

  • Anisole (solvent, approx. 20 mL per gram of aminoethylcarbazole)

  • Deionized Water

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Charge Reactants: To the flask, add 3-amino-9-ethylcarbazole, anhydrous sodium acetate, and anisole.

  • Inert Atmosphere: Purge the vessel with nitrogen for 15 minutes.

  • Heating & Addition: Begin stirring and heat the mixture to 50°C. Once the temperature is stable, add the chloranil in one portion.

  • Water Addition: Using a microliter syringe, add deionized water corresponding to 0.5% of the total batch weight.[8]

  • Condensation Reaction: Increase the temperature to 70-75°C and hold for 4-6 hours. The optimal temperature in anisole may differ from that in o-dichlorobenzene and should be determined experimentally.

  • Monitor Progress: Monitor the reaction by TLC or HPLC until the 3-amino-9-ethylcarbazole is consumed.

  • Isolation (Next Step): The resulting slurry contains the condensation intermediate, 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone, and is ready for the subsequent cyclization step.

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]

  • American Chemical Society. Chem21 Solvent Selection Guide. Green Chemistry For Sustainability. [Link]

  • American Chemical Society. Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]

  • Green Chemistry Teaching and Learning Community. Tools and techniques for solvent selection: green solvent selection guides. [Link]

  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • JETIR. (2019). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. [Link]

  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]

  • Green Chemistry Teaching and Learning Community. A Green Alternative to Aluminum Chloride Alkylation of Xylene. [Link]

  • Justia Patents. (2017). Carbazole dioxazine pigment and a method for its preparation. [Link]

  • Sustainability Directory. Green Chemistry Pigments. [Link]

  • Jianfeng Chemical. Advanced Organic Pigment Synthesis in China: Eco-Friendly Methods, High Yields & Sustainable Chemistry News. [Link]

  • ResearchGate. Pollution prevention in the production of dyes and pigments. [Link]

  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]

  • WorldOfChemicals. Pigment Violet 1. [Link]

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  • Sereda, G. A., & Rajpara, V. B. (2007). A Green Alternative to Aluminum Chloride Alkylation of Xylene. Journal of Chemical Education. [Link]

  • Neelikon Colors. (2023). Eco-Friendly Pigment Manufacturing – Reducing Waste and Energy. [Link]

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • European Patent Office. (2014). CARBAZOLE DIOXAZINE PIGMENT AND A METHOD FOR ITS PREPARATION. [Link]

  • Heriot-Watt Research Portal. Dioxazine pigments. [Link]

  • Google Patents. (2021). CN111100473B - Preparation method of pigment violet 23 crude product.
  • European Patent Office. (2018). CARBAZOLE DIOXAZINE PIGMENTS. [Link]

  • Lavoie, K. H., et al. (2023). LCA as a Tool to Detect Environmental “Hot Spots” in Early-Stage Mechanochemical Synthesis of Organic Dyes. ACS Sustainable Chemistry & Engineering. [Link]

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  • Sustainability Directory. Pigment Lifecycle Assessment. [Link]

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  • Neelikon. (2024). What Makes a Pigment 'Green'? Understanding Sustainability in Colorants. [Link]

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  • Google Patents. (1982). US4345074A - Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23.
  • Google Patents. (2008).
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Addressing batch-to-batch variability in the properties of commercial C.I. Pigment Violet 1

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Violet 1. This guide is designed for researchers, scientists, and formulation professionals who encounter challenges related to batch-to-batch variability in this widely used pigment. Our goal is to provide not just troubleshooting steps, but a deeper understanding of the underlying physicochemical principles that govern pigment performance. By equipping you with this knowledge, we aim to empower you to diagnose issues, implement robust quality control measures, and ensure the consistency and success of your experimental and developmental work.

Section 1: Frequently Asked Questions - Understanding the Fundamentals of this compound Variability

This section addresses the most common foundational questions regarding the pigment's nature and the origins of its variability.

Q1: What exactly is this compound and where is it used?

This compound is a synthetic organic pigment belonging to the xanthene chemical class, specifically a rhodamine lake pigment.[1][2] It is known for its brilliant reddish-violet hue, high color strength, and strong fluorescence in solution.[1][2] Its molecular structure is complex, and it is commercially available under various names like Fast Rose Lake.[2][3]

Due to its vibrant color and thermal stability, it is utilized across several industries, including:

  • Printing Inks: Recommended for water-based flexo inks, solvent-based gravure inks, and offset inks.[2][4][5]

  • Coatings: Incorporated into various paint and coating formulations for both aesthetic and protective purposes.[4][5]

  • Plastics: Used as a colorant in polymer formulations.[4][5]

  • Textile Printing: Employed where bright, durable colors are required.[2]

Typical Physicochemical Properties of this compound
C.I. Name Pigment Violet 1
C.I. Number 45170:2
CAS Number 1326-03-0[1][2]
Chemical Class Xanthene / Rhodamine Lake[1][2]
Appearance Violet Powder[2]
Solubility Insoluble in water, but dispersible in some organic solvents.[1][4]
Light Fastness Moderate (Typically rated 4 on a scale of 1-8)[2][5]
Heat Resistance ~150 °C[2][5]
Q2: What are the primary root causes of batch-to-batch variability in this pigment?

Batch-to-batch variability in a highly processed organic pigment like this compound is rarely due to a single factor. It is typically a multifactorial issue stemming from the manufacturing process. The key contributors are:

  • Synthesis & Laking Process: The pigment's synthesis involves complex condensation and cyclization reactions.[4] Minor deviations in reaction temperature, pressure, solvent purity, or even the presence of small amounts of water can alter the yield and impurity profile of the crude pigment.[4][6] The subsequent "laking" step, where the dye is precipitated onto a substrate, is also critical for its final properties.[1]

  • Polymorphism: This is a critical and often overlooked cause of variability. Organic pigments can crystallize into multiple distinct forms, known as polymorphs.[7][8] Each polymorph, despite having the same chemical formula, possesses a unique crystal lattice structure. This structural difference can lead to significant variations in color, solubility, and stability.[8][9] Inconsistent control over crystallization conditions during manufacturing can result in batches with different polymorphic ratios.[10]

  • Particle Size and Distribution: After synthesis, the pigment undergoes "finishing," which includes mechanical grinding or milling to achieve the desired particle size.[11] The particle size distribution directly impacts most application properties.[12][13] Variations in the milling process (duration, energy, media) can lead to different particle size profiles from one batch to the next.[14]

  • Surface Treatment: To improve performance, pigment particles are often coated with surface treatment agents like resins or surfactants.[15][16][17] This treatment enhances wettability, improves dispersion stability, and ensures compatibility with the application medium.[18][19] Inconsistencies in the type, amount, or application process of this surface coating are a major source of dispersion-related batch issues.[16][17]

Q3: Which specific properties of my formulation are most likely to be affected by this pigment variability?

Variations in the fundamental pigment properties described above manifest as tangible problems in a final formulation. The most commonly affected characteristics are:

  • Colorimetric Properties: The most obvious effect is a color shift. Changes in particle size and crystal form directly influence how the pigment scatters and absorbs light.[13][20] This can lead to unacceptable variations in hue, chroma (saturation), and tinting strength between batches.[12]

  • Rheological Properties: A new batch may unexpectedly increase or decrease the viscosity of your formulation. This is often tied to particle size, particle shape, and surface chemistry, which influence how particles pack and interact with the surrounding medium.[12][20]

  • Dispersion Stability: Issues like agglomeration (particles clumping together), flocculation, and settling are common when batch variability is high.[21][22][23] This is frequently caused by changes in the pigment's surface treatment, leading to poor compatibility with the dispersants and solvents in your system.[21][24]

  • Fastness and Durability: While less common for minor variations, significant changes in the pigment's crystal structure or particle size can impact its long-term stability, such as lightfastness and weather resistance.[13]

Section 2: Troubleshooting Guides for Common Batch-Related Issues

This section provides a structured, question-and-answer approach to diagnosing and resolving specific problems encountered during experiments.

Q4: My new batch of Pigment Violet 1 shows a significant color shift (hue, strength) from our established standard. How can I systematically diagnose the cause?

A color shift is a critical failure. A systematic approach is necessary to pinpoint the root cause, which is typically related to either the pigment's physical form or its interaction with your system.

Systematic Diagnostic Workflow:

  • Quantitative Color Measurement: The first step is to move beyond visual assessment. Use a calibrated spectrophotometer or colorimeter to measure the CIELAB (L, a, b) values of a drawdown or a cured sample. Calculate the color difference (ΔE) between the new batch and your reference standard. A ΔE* > 1.0 is generally considered a noticeable difference.[22]

  • Investigate Particle Size:

    • Hypothesis: A change in particle size is a common cause of color shifts. Generally, smaller particles increase tinting strength and can shift the hue.[12][25][26] For violet pigments, a smaller size may introduce a more bluish undertone.[25]

    • Action: Analyze the particle size distribution of the dry pigment powder from both the new and reference batches using Laser Diffraction . Compare the median particle size (D50) and the overall distribution width. A significant deviation confirms this as a likely contributor.

  • Check for Polymorphism:

    • Hypothesis: The new batch may contain a different crystal polymorph, or a different ratio of polymorphs, which inherently exhibits a different color.[27][28]

    • Action: Use X-Ray Diffraction (XRD) to analyze the crystal structure of both batches. The resulting diffraction patterns are a "fingerprint" of the crystal form. Different patterns between the standard and the new batch provide definitive evidence of a polymorphic shift. Raman Spectroscopy can also be a powerful complementary technique for identifying polymorphs.[29][30]

dot graph TD { graph [rankdir="LR", labelloc="t", label="Diagram 1: Troubleshooting Workflow for Color Shift", fontname="Roboto", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Roboto", fontsize=11, margin=0.2]; edge [fontname="Roboto", fontsize=10];

} enddot Caption: Troubleshooting workflow for color shift issues.

Q5: I am struggling with poor dispersion of a new pigment batch, leading to specks, streaks, and higher-than-normal viscosity. What should I investigate?

Dispersion problems are almost always linked to the pigment's surface chemistry or particle agglomeration state.[21][31]

Systematic Diagnostic Workflow:

  • Review Dispersion Process: First, ensure your dispersion process (e.g., mixing time, shear rate, temperature) has not changed. Inadequate dispersion energy will fail to break down even a good quality pigment.[21][22]

  • Evaluate Wetting and Compatibility:

    • Hypothesis: The surface treatment on the new batch is different, leading to poor wetting by your solvent/resin system and incompatibility with your dispersant additive.[24][32] This is a very common cause of such issues.

    • Action: Perform a simple "rub-out" test. After initial mixing, place a drop of the dispersion on a flat surface and rub it with your finger. If the color strength or gloss increases significantly, it indicates that the mechanical energy from rubbing is further breaking down flocculates, pointing to poor stabilization. This suggests an incompatibility between the pigment surface and your dispersant system.

  • Microscopic Examination:

    • Hypothesis: The new batch contains hard, undispersed agglomerates that your process cannot break down.

    • Action: Examine a sample of the dispersion under an optical microscope .[33] Look for large, distinct particle clusters (agglomerates) or looser clumps (flocculates). Comparing the new batch to a dispersion of the reference standard will reveal differences in the quality of dispersion.

  • Check for Moisture Content:

    • Hypothesis: Excess moisture absorbed by the pigment can lead to strong particle agglomeration and interfere with wetting in non-aqueous systems.

    • Action: Measure the moisture content of the dry pigment powder using a Karl Fischer titrator or a loss-on-drying balance. Compare this value to the supplier's specification and the reference batch.

Section 3: Proactive Quality Control - A Protocol for New Batch Qualification

To prevent batch-to-batch variability from impacting your work, a proactive qualification protocol for every new lot of this compound is essential. This ensures that a batch meets your critical specifications before it is introduced into a large-scale or critical application.

Q7: What is a robust, multi-tiered workflow for qualifying a new batch of this compound against an established reference standard?

This protocol provides a self-validating system for accepting or rejecting new pigment batches.

Experimental Protocol: New Batch Qualification

Objective: To verify that a new batch of this compound is functionally equivalent to the established reference standard.

Materials:

  • New batch of this compound

  • Retained reference standard of this compound

  • Standard formulation components (resin, solvent, dispersant, etc.)

  • Calibrated analytical instrumentation

Workflow:

Tier 1: Physicochemical Fingerprinting

  • Documentation Review: Obtain the supplier's Certificate of Analysis (CoA) for the new batch. Compare the reported values (e.g., color, oil absorption, moisture) against the CoA of the reference standard and your internal specifications.

  • Colorimetric Analysis (Dry Powder): Use a powder-cell attachment on a spectrophotometer to measure the Lab* values of the dry pigment. Calculate ΔE* relative to the reference standard.

  • Particle Size Distribution: Analyze the dry powder using Laser Diffraction. The D10, D50, and D90 values, as well as the overall distribution curve, should be statistically comparable to the reference.

  • Crystal Form Screening: Perform an XRD or Raman scan. The resulting pattern must match the reference standard's pattern to ensure no polymorphic variation exists.

Tier 2: Application Performance Testing

  • Lab-Scale Dispersion: Prepare identical small-scale dispersions of both the new batch and the reference standard using your established formulation and dispersion procedure.

  • Dispersion Quality Assessment: Use a Hegman gauge to measure the fineness of grind. The new batch must meet the same level of dispersion as the reference.

  • Rheology Measurement: Use a viscometer or rheometer to measure the viscosity of the liquid dispersions at defined shear rates. The viscosity of the new batch should be within an acceptable tolerance (e.g., ±10%) of the reference.

  • Final Colorimetric Match: Create drawdowns or cured samples from the liquid dispersions. Perform a final spectrophotometer reading. This is the most critical color check, as it represents performance in the final application. The ΔE* should be within your established tolerance (e.g., < 1.0).

Tier 3: Decision

  • Accept/Reject: If the new batch meets all specifications in Tiers 1 and 2, it can be approved for use. If it fails any critical parameter (e.g., color match, polymorphism, dispersion quality), the batch should be rejected and a discussion with the supplier initiated.

Table 2: Summary of QC Tests for Batch Qualification
Test Property Measured Technique Typical Acceptance Criterion
Colorimetry Color differenceSpectrophotometerΔE* < 1.0 vs. Standard
Particle Size Size distributionLaser DiffractionD50 within ±10% of Standard
Crystal Form PolymorphismXRD / Raman SpectroscopyIdentical pattern to Standard
Dispersion Quality Fineness of grindHegman Gauge≥ 7 (or matches Standard)
Viscosity Flow behaviorViscometer/RheometerWithin ±10% of Standard

dot graph TD { graph [labelloc="t", label="Diagram 2: New Pigment Batch Qualification Workflow", fontname="Roboto", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Roboto", fontsize=11, margin=0.2]; edge [fontname="Roboto", fontsize=10];

} enddot Caption: A multi-tiered workflow for qualifying new pigment batches.

References

  • EvitaChem. (n.d.). This compound.
  • Thiageswaran, S. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Separation Science.
  • UL Prospector. (2024, March 13). The Importance of Particle Size in Coatings Formulations.
  • Fineland Chem. (n.d.). The Role of Organic Pigment Surface Treatment.
  • Natural Pigments. (2024, October 13). How Pigment Particles Influence Paint Properties: A Guide for Artists.
  • Oxford Academic. (n.d.). Polymorphism of pigments and dyes.
  • WorldOfChemicals. (2012, December 10). Pigment Violet 1.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake.
  • ResearchGate. (n.d.). Polymorphism of pigments and dyes.
  • Polywill. (2025, August 9). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings.
  • Kobo Products. (n.d.). An Overview of Surface Treatments for Pigments and Powders.
  • MXD Process. (n.d.). Solve Pigment Dispersion Challenges in Paint & Coatings Manufacturing.
  • Ranbar. (n.d.). Pigment Surface Treatment: Impact on Plastics, Coatings & Inks.
  • Fineland Chem. (n.d.). Influence Of The Particle Size Of Organic Pigments.
  • ChemBK. (2024, April 9). Pigment Violet 1.
  • Bartz, M. (n.d.). Evaluation of Microscopic Analytical Techniques for the Analysis of Artists' Materials.
  • AZoM. (2023, August 4). Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power.
  • ChemicalBook. (n.d.). Pigment Violet 1.
  • Surfacetrated. (2018, July 16). An Overview of Surface Treatments for Pigments and Powders. Medium.
  • CILAS. (n.d.). PAINT, INK and PIGMENT INDUSTRY Particle Size and Shape Analysis in.
  • Benchchem. (n.d.). Application Notes & Protocols: Manufacturing of Organic Pigments from Vat Violet 1 (C.I. Pigment Violet 31).
  • Lankem. (2021, September 13). Surface Treatment of Pigments.
  • MDPI. (n.d.). Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics.
  • Geecolor. (2025, December 26). Pigment Problems in PE: How to Solve Them.
  • SILIKE. (2025, April 2). 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them.
  • Cowin Extrusion. (n.d.). What Causes Poor Color Dispersion of Color Masterbatch?.
  • Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.
  • ResearchGate. (n.d.). Color polymorphism in organic crystals.
  • Paint & Coatings. (2023, August 7). Minimizing Batch Variability: Strategies for Uniformity in Paint Production.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Semantic Scholar. (n.d.). Color polymorphism in organic crystals.
  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 1.
  • AZoM. (2024, November 12). Analyzing Batch-to-Batch Variability in Bulk Chemicals.
  • Google Patents. (n.d.). EP0036966B1 - Process for the preparation of a violet pigment.
  • SILIKE. (2025, April 8). What Causes Poor Color Dispersion of Color Masterbatch?.

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Technical Support Center: Modifying Quinacridone Pigments (C.I. Pigment Violet 19)

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding the topic: The designation "C.I. Pigment Violet 1" can sometimes refer to a rhodamine-based laked pigment (C.I. 45170:2). However, the context of systematically tuning absorption and emission spectra through chemical modification is a hallmark of research into the quinacridone family of pigments. The unsubstituted parent of this family is C.I. Pigment Violet 19 (CAS 1047-16-1).[1] Given the scientific nature of the request, this guide will focus on the modification of quinacridone (C.I. Pigment Violet 19) , as it is the molecule that aligns with the experimental challenges and goals outlined.

Welcome to the technical support center for the modification of quinacridone pigments. This guide is designed for researchers, materials scientists, and professionals in drug development and organic electronics who are working to tune the spectral properties of this robust pigment class.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental properties of quinacridone that are critical to understand before attempting chemical modifications.

Q1: What are the key structural features of C.I. Pigment Violet 19 that dictate its properties?

A1: C.I. Pigment Violet 19, or linear trans-quinacridone, possesses a rigid, planar, pentacyclic aromatic core. Its properties are dominated by two key features:

  • Extensive π-Conjugation: The large system of alternating double and single bonds is the chromophore responsible for its strong absorption of visible light and its inherent color.[2]

  • Intermolecular Hydrogen Bonding: The two N-H groups and two C=O groups are perfectly positioned to form strong, linear hydrogen bonds with neighboring molecules. This creates a tightly packed, crystalline lattice structure in the solid state.[3]

These features are responsible for its excellent stability and lightfastness but also its primary experimental challenge: extremely low solubility in common organic solvents.[4][5]

Q2: Why is quinacridone so difficult to dissolve, and how does this impact chemical modification?

A2: The extensive network of intermolecular hydrogen bonds and strong π-π stacking interactions require a large amount of energy to disrupt. This is why quinacridone is famously insoluble. For most chemical reactions, having the reactants dissolved in a homogeneous solution is essential for efficient and controlled modification. Attempting reactions in a heterogeneous slurry often leads to low yields, incomplete conversion, and modification only occurring on the surface of the pigment particles. Therefore, overcoming the solubility issue is the first and most critical step in any modification workflow.

Q3: What are the primary goals and strategies for modifying quinacridone's spectral properties?

A3: The main goal is to alter the electronic structure of the π-conjugated system to control the energy of the HOMO-LUMO gap, which dictates the absorption and emission wavelengths. This is typically achieved by:

  • Introducing Substituents: Adding functional groups to the aromatic backbone. Electron-donating groups (EDGs) generally raise the HOMO energy level, causing a red-shift (bathochromic shift), while electron-withdrawing groups (EWGs) lower the HOMO/LUMO energy levels, often leading to a blue-shift (hypsochromic shift).[6][7]

  • Modifying the N-H groups: Replacing the hydrogen atoms on the nitrogen with other groups (e.g., alkyl chains) primarily serves to disrupt the intermolecular hydrogen bonding. This is crucial for improving solubility and preventing fluorescence quenching in the solid state.[3][8]

Part 2: Troubleshooting Guide for Synthesis and Spectroscopy

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem: My C.I. Pigment Violet 19 starting material is completely insoluble, preventing any reaction.

  • Causality: The pigment's crystal lattice energy is too high for most solvents to overcome at room temperature.

  • Solution 1: High-Temperature Solvents: Use high-boiling point, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or polyphosphoric acid.[9] These can disrupt the intermolecular forces, but often require high temperatures (>150 °C), which may not be suitable for all reagents.

  • Solution 2: Conversion to a Soluble Intermediate (Recommended): A highly effective and common strategy is to chemically, but reversibly, alter the core structure to make it soluble. This involves reducing the quinacridone to its dihydroquinacridone form. The resulting dihydroquinacridone is much more soluble and its N-H protons are more acidic, making it easier to functionalize.[1][10] The aromatic quinacridone system can be easily regenerated later by oxidation.

Problem: My N-alkylation reaction on dihydroquinacridone has a very low yield.

  • Causality: This can be due to an inappropriate choice of base, reactive impurities (like water or oxygen), or insufficient reaction time/temperature.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: The dihydroquinacridone anion is sensitive to oxidation. Perform the reaction under a nitrogen or argon atmosphere to prevent premature re-oxidation back to the insoluble quinacridone.

    • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a dry, polar aprotic solvent like DMF or DMSO.[11][12] The base must be strong enough to deprotonate the N-H groups fully.

    • Check Reagent Purity: Ensure your alkylating agent (e.g., alkyl halide) and solvent are anhydrous. Water can quench the base and the anionic intermediate.

    • Temperature Control: Some alkylations proceed well at room temperature, while others may require gentle heating (e.g., 60-80 °C) to improve the rate. Monitor the reaction by Thin Layer Chromatography (TLC).

Problem: My modified pigment shows strong absorption but its fluorescence is quenched in the solid state.

  • Causality: This is a classic case of Aggregation-Caused Quenching (ACQ) .[13][14] The planar quinacridone molecules stack tightly in the solid state (π-π stacking), creating non-radiative decay pathways for the excited state, which kills the fluorescence.[15]

  • Solution: Introduce Steric Hindrance: The most effective way to combat ACQ is to prevent the molecules from stacking so closely. This is achieved by attaching bulky functional groups to the quinacridone core.

    • N-substitution: Alkylating the nitrogen atoms with bulky groups (e.g., tert-butyl, phenyl, or long branched alkyl chains) is a very effective strategy.[8]

    • Ring Substitution: Attaching bulky groups at other positions on the aromatic rings can also disrupt packing. The goal is to create a structure that cannot easily form co-planar stacks.[13]

Part 3: Experimental Protocols & Data

Experimental Protocols

Protocol 1: Preparation of the Soluble Dihydroquinacridone Salt This protocol converts the insoluble quinacridone into a soluble form suitable for further reaction.

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add C.I. Pigment Violet 19 (10 g, 32 mmol).

  • Add Base & Solvent: Add 150 mL of ethanol and 50 mL of water, followed by potassium hydroxide (18 g, 320 mmol).

  • Reduction: Heat the purple slurry to 80 °C with vigorous stirring. Once at temperature, add a solution of sodium dithionite (28 g, 160 mmol) in 100 mL of warm water portion-wise over 30 minutes.

  • Observation: The color of the slurry will change from violet to a yellowish or reddish-brown, indicating the formation of the dihydroquinacridone disodium salt.

  • Reaction Completion: Maintain the mixture at 80 °C for 2 hours to ensure complete reduction. The resulting solution/slurry containing the soluble dihydroquinacridone salt can be cooled and used directly for the next step (e.g., N-alkylation) after carefully removing the solvent if needed.

Protocol 2: General N,N'-Dialkylation of Dihydroquinacridone This protocol functionalizes the N-H groups to improve solubility and prevent ACQ.

  • Setup: Use the cooled dihydroquinacridone reaction mixture from Protocol 1 or a solution of isolated dihydroquinacridone in anhydrous DMF under a nitrogen atmosphere.

  • Add Base: If starting from isolated dihydroquinacridone, add a suitable base like potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Add Alkylating Agent: Slowly add the alkylating agent (e.g., 1-bromooctane, 2.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction's progress using TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. The N,N'-dialkyl-dihydroquinacridone product will precipitate.

  • Oxidation: Collect the precipitate by filtration. To regenerate the quinacridone chromophore, re-dissolve the product in a suitable solvent (e.g., toluene or chloroform) and bubble air through the solution (or stir vigorously in air) until the color changes to the final vibrant pigment color, indicating oxidation is complete.

  • Purification: The final N,N'-dialkylquinacridone can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Predicted Spectral Shifts Based on Substituent Effects

Substituent TypePosition on RingEffect on HOMO/LUMOExpected Absorption ShiftRationale
Electron Donating (e.g., -OCH₃, -N(CH₃)₂)2, 9, 4, 11Raises HOMO EnergyBathochromic (Red Shift) Decreases the HOMO-LUMO energy gap.[6]
Electron Withdrawing (e.g., -Cl, -CF₃)2, 9, 4, 11Lowers HOMO EnergyHypsochromic (Blue Shift) Increases the HOMO-LUMO energy gap.[6]
Electron Withdrawing (e.g., -CN, -NO₂)2, 9, 4, 11Lowers HOMO & LUMOHypsochromic (Blue Shift) The stabilizing effect on the ground state is typically stronger.
Extended Conjugation (e.g., -Phenyl)2, 9, 4, 11Delocalizes π-systemBathochromic (Red Shift) Effectively lengthens the chromophore, lowering the energy gap.
Bulky Alkyl Group (e.g., -C(CH₃)₃)N, N'Minimal electronic effectMinimal Shift in Solution Primarily disrupts solid-state packing to prevent ACQ.[3][8]

Part 4: Visualization & Formatting

Diagrams

workflow PV19 C.I. Pigment Violet 19 (Insoluble, H-Bonded Solid) DHQ Soluble Dihydroquinacridone (Reduced Intermediate) PV19->DHQ  Reduction  (e.g., Na₂S₂O₄, KOH) MOD_DHQ Functionalized Dihydroquinacridone (e.g., N,N'-dialkyl) DHQ->MOD_DHQ  Functionalization  (e.g., Alkylation) MOD_Q Final Modified Quinacridone (Tuned Spectra, Soluble) MOD_DHQ->MOD_Q  Oxidation  (e.g., Air)

Caption: Workflow for modifying insoluble quinacridone via a soluble intermediate.

troubleshoot Start Synthesized New Quinacridone Derivative Measure Measure Solid-State Fluorescence Start->Measure Check Is Fluorescence Strongly Quenched? Measure->Check ACQ Diagnosis: Aggregation-Caused Quenching (ACQ) due to π-π Stacking Check->ACQ Yes Good Fluorescence is Strong: Modification Successful Check->Good No Solution Solution: Redesign synthesis to include bulky, packing-disrupting substituents (e.g., on N,N' atoms) ACQ->Solution

Caption: Diagnostic flowchart for troubleshooting poor solid-state fluorescence.

References

  • World Dye Variety. Pigment Violet 1. [Link]

  • Gryko, D. T., & Wasielewski, M. R. (2000). Synthesis of Quinacridones Substituted with Electron Donors and Acceptors. The Journal of Organic Chemistry, 65(12), 3567–3575. [Link]

  • Chen, S., Slattengren, J., & Glimsdal, E. (2018). Substituted quinacridones for organic electronic device applications. Journal of Materials Chemistry C, 6(34), 9144-9152. [Link]

  • Wikipedia. Quenching (fluorescence). [Link]

  • Mizuguchi, J., & Senju, T. (2006). Solution and solid-state spectra of quinacridone derivatives as viewed from the intermolecular hydrogen bond. The Journal of Physical Chemistry B, 110(39), 19154–19161. [Link]

  • Wikipedia. Quinacridone. [Link]

  • Gommans, H. H., Kjellberg, P., & Veenstra, T. K. (2008). Aggregation Properties of Soluble Quinacridones in Two and Three Dimensions. Chemistry of Materials, 20(10), 3364–3370. [Link]

  • Odinity. Effects of Substituents on the Absorption Spectra of molecules. (2013). [Link]

  • Google Patents. Preparation of quinacridone pigments (US3257405A).
  • Głowacki, I., et al. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. Journal of Materials Chemistry C, 10(34), 12381-12395. [Link]

  • Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. [Link]

  • Jackson's Art Blog. Pigment Stories: Quinacridone Pigments. (2021). [Link]

  • European Patent Office. Oxidation process for preparing quinacridone pigments (EP1521809A1).
  • Facchetti, A. (2007). Quinacridones: a new class of high-performance n-type organic semiconductors. Materials Today, 10(3), 28-37. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of C.I. Pigment Violet 1 Purity: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C.I. Pigment Violet 1, a brilliant, red-shade violet pigment, is a member of the triarylmethane xanthene dye class.[1] Chemically, it is often supplied as a salt of C.I. Basic Violet 10 (Rhodamine B).[2] Its vibrant color and strong fluorescence lend it to a variety of applications, including printing inks, paints, and coatings.[1][3] In research and drug development, Rhodamine B and its derivatives are extensively used as fluorescent probes and histological dyes.[4] For all these applications, the purity of the pigment is a critical quality attribute. The presence of synthetic precursors, side-reaction products, or degradation compounds can significantly impact color fidelity, performance, and, most importantly, introduce toxicity.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the gold-standard method for purity validation against alternative techniques. We will delve into the causality behind experimental choices and provide actionable protocols for researchers, scientists, and quality control professionals.

Part 1: The Gold Standard: High-Performance Liquid Chromatography (HPLC)

For the definitive, quantitative assessment of this compound purity, reverse-phase HPLC (RP-HPLC) is the undisputed method of choice. Its high resolving power allows for the separation of the main pigment component from closely related impurities, providing a detailed purity profile.[5]

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase. This compound, being a moderately non-polar molecule, is retained on the column and then eluted by a mobile phase with increasing organic solvent concentration. Impurities with different polarities will elute at different times, allowing for their separation and quantification.

Self-Validating Experimental Protocol: RP-HPLC for this compound

This protocol is designed to be self-validating by incorporating system suitability checks, ensuring that the chromatographic system is performing adequately for the analysis. This approach is in line with international guidelines on analytical procedure validation.[6][7]

1. Instrumentation & Reagents

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A PDA detector is highly recommended as it provides spectral data, aiding in peak identification and purity assessment.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent retention for the triarylmethane structure of the pigment, enabling effective separation from both more polar and less polar impurities.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol, and water. Formic acid (FA), high purity.

  • Reference Standard: A certified, high-purity this compound or Rhodamine B standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Rationale: Formic acid acts as an ion-suppressor, protonating acidic silanols on the column packing and the carboxyl group of the analyte. This minimizes peak tailing and results in sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[8]

  • Standard Solution: Accurately weigh ~5.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. This creates a stock solution of ~100 µg/mL. Further dilute as needed.

  • Sample Solution: Prepare the sample to be tested in the same manner and at the same nominal concentration as the standard solution.

    • Rationale: Using a methanol/water mixture ensures complete dissolution of the pigment while maintaining compatibility with the reverse-phase mobile phase. Filtering through a 0.45 µm filter is a critical step to remove particulates that could damage the HPLC column.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

    • Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.

  • Detection: PDA detection scanning from 200-700 nm. Quantification wavelength set at the absorbance maximum (λmax) of this compound, approximately 554 nm.[9]

  • Gradient Elution:

    Time (min) % Mobile Phase A (Water/FA) % Mobile Phase B (ACN/FA)
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

    • Rationale: A gradient elution is crucial for separating compounds with a range of polarities. The analysis starts with a higher water content to retain the main analyte and separate polar impurities. The percentage of acetonitrile is then increased to elute the main peak and any less polar impurities within a reasonable analysis time.

4. Data Analysis & Interpretation

  • Identification: The primary peak in the sample chromatogram is identified by comparing its retention time and UV-Vis spectrum (from the PDA detector) to that of the certified reference standard.

  • Purity Calculation: Purity is calculated using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are > 2000. These parameters confirm the precision and efficiency of the system.[10]

Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sol_Prep Mobile Phase & Sample/Standard Prep Filtration 0.45 µm Filtration Sol_Prep->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection (λmax = 554 nm) Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability Test (RSD, Tailing) Integration->SST Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Final Report Purity_Calc->Report

HPLC Workflow for Purity Validation.

Part 2: Comparative Analysis with Alternative Methods

While HPLC is the definitive technique, other methods can serve as preliminary or orthogonal tools for purity assessment. Their primary limitations lie in their inability to separate and quantify individual impurities with the same specificity as HPLC.

Method 1: UV-Visible (UV-Vis) Spectroscopy
  • Principle: This technique measures the absorbance of light by the pigment solution. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. A pure compound will have a characteristic absorption spectrum and a specific absorbance value at its λmax.[11]

  • Methodology: A solution of the pigment at a known concentration is prepared, and its UV-Vis spectrum is recorded. The shape of the spectrum and the absorbance value at λmax (~554 nm) are compared to those of a certified standard.

  • Advantages:

    • Rapid and Simple: Analysis takes only a few minutes.

    • Low Cost: The instrumentation is relatively inexpensive compared to HPLC.

    • Good for Identity & Strength: Excellent for quickly confirming identity and estimating overall colorant concentration.[12][13]

  • Limitations:

    • Non-Specific: UV-Vis spectroscopy cannot distinguish between the main pigment and impurities that absorb light at similar wavelengths.[14] It provides a measure of the total colored species, not a true purity profile.

Method 2: Thin-Layer Chromatography (TLC)
  • Principle: TLC is a planar chromatographic technique that separates compounds based on their differential affinity for a stationary phase (e.g., silica gel on a plate) and a mobile phase that moves up the plate via capillary action.[15][16]

  • Methodology: The sample and standard are spotted onto a TLC plate. The plate is placed in a chamber with a suitable mobile phase. As the mobile phase ascends, compounds separate into distinct spots. The purity is qualitatively assessed by comparing the spot profile of the sample to the standard. The retention factor (Rf) value can be calculated for identification.[17][18]

  • Advantages:

    • Very Low Cost & High Throughput: Multiple samples can be screened simultaneously on a single plate with minimal equipment.[15][19]

    • Rapid Screening: Ideal for quickly checking for the presence of gross impurities.

  • Limitations:

    • Primarily Qualitative: While semi-quantitative analysis is possible with densitometry, it lacks the precision of HPLC.

    • Lower Resolution: The separation efficiency is significantly lower than HPLC, and closely related impurities may not be resolved.

Data Summary: Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectroscopyThin-Layer Chromatography (TLC)
Specificity Very High (Separates individual impurities)Low (Measures total chromophores)Moderate (Separates major components)
Quantitation Excellent (Precise & Accurate)Poor (Estimates total concentration only)Semi-Quantitative at best
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Low to Moderate
Throughput Moderate (20-30 min per sample)Very High (< 5 min per sample)High (Multiple samples per plate)
Cost High (Instrumentation & Consumables)LowVery Low
Expertise Required HighLowLow to Moderate
Decision Framework

Decision_Tree Start What is the Analytical Goal? Goal_QC Regulatory QC / Purity Certification Start->Goal_QC High Specificity & Quantitative Accuracy Goal_Screen Rapid Screening / Process Check Start->Goal_Screen High Throughput & Low Cost Goal_ID Quick Identity / Strength Check Start->Goal_ID Speed & Simplicity Method_HPLC Use Validated HPLC Method Goal_QC->Method_HPLC Method_TLC Use TLC Goal_Screen->Method_TLC Method_UV Use UV-Vis Spectroscopy Goal_ID->Method_UV

Selecting the right method for your goal.

Conclusion and Recommendations

For the definitive validation of this compound purity, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior technique. Its ability to separate, identify, and quantify the main component and its impurities provides the highest degree of scientific integrity and is the only method suitable for rigorous quality control, regulatory submissions, and in-depth impurity profiling. The validation of the analytical procedure should follow established guidelines, such as those from the ICH, to ensure data reliability.[20][21]

UV-Vis Spectroscopy and Thin-Layer Chromatography serve as valuable, complementary tools.

  • UV-Vis is recommended for rapid, at-line checks of colorant identity and strength, but not for purity assessment.

  • TLC is a cost-effective method for screening raw materials or in-process samples for gross contamination, allowing for high-throughput qualitative checks before committing to more resource-intensive HPLC analysis.

An integrated approach is often the most efficient. Use UV-Vis or TLC for initial, rapid screening, followed by the robust and quantitative HPLC method for final batch release, stability studies, and any formal purity certification. This strategy ensures both efficiency and analytical rigor in the quality assessment of this compound.

References

  • (PDF) Thin Layer Chromatography - Separation of dyes - ResearchGate. Available at: [Link]

  • Optical Analysis of Paints, Pigments, and Polymers - PhosphorTech. Available at: [Link]

  • A Spectrum of Colors: Understanding Plant Pigments Through UV-Vis Analysis. Available at: [Link]

  • To perform Thin Layer Chromatography of ink/dyes. Available at: [Link]

  • UV/VIS-Spectroscopy from pigment analysis to quantification of mRNA. Available at: [Link]

  • (7): Separation of a mixture of dyes by thin layer chromatography (TLC). Available at: [Link]

  • UV–Vis Absorption Spectroscopy for Pigment Ratios - Botany with Parul. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Pigment Violet 1. Available at: [Link]

  • Pigment Violet 1 - SY Chemical Co., Ltd. Available at: [Link]

  • Pigment Violet 1 - ChemBK. Available at: [Link]

  • Thin Layer Chromatography (TLC) of Food Colour Dyes by Professor David Cash September, 2008 - uclmail.net. Available at: [Link]

  • This compound by Hangzhou Shine Chemical Co., Ltd. - Paint & Coatings. Available at: [Link]

  • Separation of Rhodamine B on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • A study on the color analysis of the pigment by UV-Visible spectroscopy - KoreaScience. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Video: Thin-Layer Chromatography - Concept - JoVE. Available at: [Link]

  • Detection and Quantification of Rhodamine B in Loose Powder and Blush Cosmetic Products - eJurnal UNG. Available at: [Link]

  • Analytical Approaches to Food Dye Analysis and Detection of Dye Adulteration in the Food, Supplement, Animal Nutrition, Cosmetic - Eurofins. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available at: [Link]

  • Development of a rapid, simple and sensitive HPLC-FLD method for determination of rhodamine B in chili-containing products - PubMed. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • On-line separation/analysis of Rhodamine B dye based on a solid-phase extraction high performance liquid chromatography self-designed device - NIH. Available at: [Link]

  • Dye Analysis Methods - Material Insight. Available at: [Link]

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Cross-Validation of C.I. Pigment Violet 1 from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of materials science, pharmaceuticals, and industrial manufacturing, the consistency of raw materials is paramount. A subtle shift in the purity, particle size, or crystalline structure of a pigment can have cascading effects on the final product's performance, appearance, and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of C.I. Pigment Violet 1, a triarylmethane xanthene derivative, sourced from different suppliers.[1][2]

Ensuring the interchangeability of a raw material from multiple vendors is not merely a matter of supply chain robustness; it is a cornerstone of quality control.[3] This process, known as cross-validation, verifies that a validated analytical procedure produces consistent and reliable results across different settings, in this case, for materials from different suppliers.[3][4] We will employ a multi-pronged spectroscopic approach, leveraging Fourier Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with powerful chemometric analysis to move beyond simple spectral overlays and into robust statistical comparison.

Pillar 1: The Spectroscopic Toolkit - Rationale and Selection

No single analytical technique can provide a complete picture of a pigment's chemical and physical properties. A multi-technique approach is essential for a thorough comparison.[5] We have selected three complementary spectroscopic methods that are rapid, non-destructive, and provide distinct molecular information.[6][7][8]

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for identifying the functional groups within an organic molecule.[9] By analyzing the absorption of infrared radiation, we can generate a molecular "fingerprint" that is sensitive to the pigment's core structure and the presence of any organic impurities or additives.[10]

  • Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly sensitive to the non-polar bonds and crystalline structure of materials.[9][11] It is an excellent tool for detecting subtle polymorphic differences or variations in the pigment's backbone that might be missed by FTIR.[12]

  • UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within the molecule and is directly related to the pigment's color and absorption behavior.[9] For pigments, UV-Vis is crucial for confirming color consistency and quantifying concentration in solution.[13][14][15]

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of any comparison hinges on the quality and consistency of the data collected. The following protocols are designed to be robust and repeatable.

Experimental Workflow Overview

The overall process follows a logical progression from sample preparation through data analysis to interpretation. This self-validating system ensures that each step builds upon a reliable foundation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation SampleReception Receive Pigment Samples (Supplier A, B, C) SamplePrep Prepare Samples for Each Technique (Solid-State & Solution) SampleReception->SamplePrep FTIR FTIR Spectroscopy SamplePrep->FTIR Raman Raman Spectroscopy SamplePrep->Raman UVVis UV-Vis Spectroscopy SamplePrep->UVVis PreProcess Spectral Pre-processing (Baseline Correction, Normalization) FTIR->PreProcess Raman->PreProcess UVVis->PreProcess PCA Principal Component Analysis (PCA) PreProcess->PCA Interpretation Interpret Scores & Loadings (Identify Similarity & Variance) PCA->Interpretation Conclusion Draw Conclusion on Supplier Interchangeability Interpretation->Conclusion

Caption: Overall experimental workflow for supplier cross-validation.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is chosen for its minimal sample preparation and excellent reproducibility for solid powders.

  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR accessory.

  • Background Collection: Collect a background spectrum (256 scans, 4 cm⁻¹ resolution) of the clean, empty ATR crystal in the mid-IR range (4000–400 cm⁻¹).[10][16]

  • Sample Analysis: Place a small, representative amount of the this compound powder directly onto the ATR crystal, ensuring full contact.

  • Data Acquisition: Acquire the sample spectrum using the same parameters as the background scan.

  • Cleaning and Replication: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and repeat the measurement for a total of three replicates per supplier to ensure statistical validity.

Protocol 2: Raman Spectroscopy

The key challenge in Raman analysis of pigments is fluorescence.[17] The choice of laser wavelength is critical.

  • Instrument Setup: Utilize a Raman spectrometer with multiple laser excitation options. For a violet pigment, a longer wavelength laser (e.g., 785 nm) is often preferable to minimize fluorescence.[18]

  • Sample Preparation: Place a small amount of the pigment powder on a standard microscope slide.

  • Parameter Optimization: Focus the laser on the sample. Adjust the laser power and integration time to achieve a good signal-to-noise ratio without causing thermal degradation of the sample.

  • Data Acquisition: Collect the Raman spectrum over a relevant spectral range (e.g., 100–3200 cm⁻¹).

  • Replication: Acquire spectra from at least three different spots on the sample for each supplier to account for any sample heterogeneity.

Protocol 3: UV-Vis Spectroscopy

This protocol assesses the pigment's color profile in a solution state.

  • Solvent Selection: Identify a suitable solvent in which this compound is soluble. A slightly acidic solvent like acetic acid can be effective.[19]

  • Stock Solution Preparation: Accurately weigh and prepare a stock solution of each pigment sample at a known concentration (e.g., 10 mg/L).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum from 320 to 680 nm.[20]

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Record the absorbance spectrum over the same range.

  • Replication: Prepare and measure three independent dilutions from the stock solution for each supplier.

Technique Key Acquisition ParametersRationale
ATR-FTIR Spectral Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 256Provides a high-quality "fingerprint" of molecular functional groups.[10][16]
Raman Excitation Wavelength: 785 nm, Spectral Range: 100-3200 cm⁻¹785 nm laser minimizes fluorescence for colored organic compounds.[17][18]
UV-Vis Spectral Range: 320-680 nm, Solvent: Acetic Acid (dilute)Covers the visible spectrum to capture the primary absorbance bands responsible for color.[19][20]
Table 1: Summary of Spectroscopic Data Acquisition Parameters.

Pillar 3: Chemometric Analysis for Objective Comparison

Visually comparing dozens of spectra is subjective and prone to error. Chemometrics uses multivariate statistics to extract meaningful information from large datasets, making it ideal for this application.[8][21] Principal Component Analysis (PCA) is our primary tool for this exploratory analysis.[22] PCA reduces the complexity of the spectral data into a few "principal components" (PCs) that describe the largest sources of variation in the dataset.[23]

Chemometric Data Analysis Workflow

G cluster_input Input Data cluster_process Processing cluster_output Output & Interpretation RawData Raw Spectral Data (Matrix of Samples x Wavelengths) PreProcess Data Pre-processing (e.g., SNV, Mean Centering) RawData->PreProcess RunPCA Run PCA Algorithm PreProcess->RunPCA Scores Scores Plot (Visualize Sample Groupings) RunPCA->Scores Loadings Loadings Plot (Identify Key Wavelengths) RunPCA->Loadings

Caption: Chemometric analysis workflow using PCA.

  • Data Compilation: For each technique, arrange the spectra into a data matrix where each row represents a sample (e.g., Supplier_A_Rep1) and each column represents a variable (a specific wavenumber or wavelength).[8]

  • Pre-processing: Apply appropriate pre-processing steps to the data. A common and effective choice for spectroscopic data is the Standard Normal Variate (SNV) to correct for scatter effects, followed by mean centering, which is a prerequisite for PCA.[24]

  • PCA Modeling: Apply the PCA algorithm to the pre-processed data matrix. The algorithm will generate scores (the coordinates of each sample in the new PC space) and loadings (the contribution of each original variable to the PCs).[24][25]

  • Interpretation:

    • Scores Plot: Plot the scores of the first two or three principal components (e.g., PC1 vs. PC2). Samples that are spectrally similar will cluster together, while dissimilar samples will be separated.[24][26] Outliers can also be easily identified.

    • Loadings Plot: Analyze the loadings plots to understand which spectral regions are responsible for the separation observed in the scores plot. Peaks in the loadings plot indicate the variables (wavenumbers/wavelengths) that contribute most to a given PC.[26]

Interpreting Hypothetical Results

Let's consider the FTIR data for this compound from three suppliers (A, B, and C), with three replicates each.

Principal Component % Variance Explained Cumulative % Variance
PC185.2%85.2%
PC211.5%96.7%
PC31.8%98.5%
Table 2: Hypothetical PCA Results for FTIR Data.

In this hypothetical case, the first two principal components (PC1 and PC2) explain 96.7% of the total variance in the data, meaning we can capture almost all the meaningful information in a simple 2D plot.

Hypothetical Scores Plot Interpretation:

  • If the data points for Supplier A and Supplier B form tight, overlapping clusters, it indicates high spectral similarity.

  • If the data points for Supplier C form a distinct cluster, separated from A and B along PC1, it signifies a significant and consistent spectral difference.

  • By examining the PC1 loadings plot, we could identify the specific vibrational bands (e.g., a peak at 1650 cm⁻¹) that differ in Supplier C's material, perhaps indicating a different counter-ion or the presence of an impurity.

Conclusion

A robust cross-validation of raw materials like this compound is a critical, data-driven process. By combining a suite of complementary spectroscopic techniques (FTIR, Raman, UV-Vis) with the objective power of chemometric analysis, researchers and quality control professionals can confidently assess the interchangeability of materials from different suppliers. This multi-faceted approach moves beyond simple visual comparison, providing a statistically validated foundation for ensuring product consistency, mitigating supply chain risks, and upholding the highest standards of scientific integrity.

References

  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
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A Comparative Analysis of the Lightfastness of C.I. Pigment Violet 1 and Other Organic Violet Pigments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Formulation Scientists

As a Senior Application Scientist, I've frequently encountered the challenge of selecting the appropriate violet pigment for applications where color stability upon light exposure is paramount. While a pigment's initial hue is critical, its permanence dictates the long-term integrity and value of the end product. This guide provides an in-depth, objective comparison of the lightfastness of C.I. Pigment Violet 1 against a selection of other commercially significant organic violet pigments. Our focus is to move beyond simple datasheet ratings and delve into the causality behind performance differences, supported by a robust, self-validating experimental protocol.

The selection of a pigment should not be a matter of guesswork but a decision informed by reliable, comparative data. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to make such informed decisions.

Understanding the Contestants: A Look at the Chemical Structures and Initial Properties

The lightfastness of an organic pigment is intrinsically linked to its molecular structure. The ability of a molecule to withstand the high-energy onslaught of ultraviolet (UV) and visible light without undergoing chemical change determines its durability. Below, we introduce our subject pigments, highlighting the chemical families they represent.

C.I. NameCommon NameChemical ClassC.I. NumberChemical Structure (SMILES)
Pigment Violet 1 Rhodamine B LakeXanthene45170:2CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
Pigment Violet 3 Methyl Violet LakeTriarylcarbonium42535:2CN(C)C1=CC=C(C=C1)C(=C2C=C=C2)C3=CC=C(C=C3)N(C)C
Pigment Violet 19 Quinacridone VioletQuinacridone73900C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NC4=CC=CC=C4N3
Pigment Violet 23 Dioxazine VioletDioxazine51319C1=CC=C2C(=C1)C3=C(C=C2)N(C4=C(C=C(C=C4)Cl)N=C5C3=NC6=C(C5=O)C=C(C=C6)Cl)CC
Pigment Violet 29 Perylene VioletPerylene71129C1=CC=C2C3=C(C=C1)C4=C5C(=O)N(C(=O)C5=C6C=CC(=C46)C7=C8C(=O)N(C7=O)C9=CC=CC=C89)C2=O

Expert Insight: The core vulnerability of This compound lies in its xanthene structure. While responsible for its brilliant, fluorescent color, the conjugated system in xanthene dyes is susceptible to photodegradation.[1][2] High-energy photons can break the chemical bonds within the chromophore, leading to a loss of color.[3] This process, often involving photo-oxidation, results in the breakdown of the pigment's molecular structure.[3][4][5] In contrast, pigments like Quinacridones (PV19) and Perylenes (PV29) feature highly stable, fused ring systems that are much more effective at dissipating light energy without undergoing chemical change, contributing to their excellent lightfastness.[6] Dioxazine (PV23) pigments also possess a robust, complex heterocyclic structure that imparts very good to excellent lightfastness.[5]

Experimental Design: A Protocol for Benchmarking Lightfastness

To ensure the trustworthiness and reproducibility of our findings, we will adhere to a detailed protocol based on internationally recognized standards. The methodology is designed to simulate the effects of indoor light exposure in an accelerated manner.

Materials and Reagents
  • Pigments: this compound, C.I. Pigment Violet 3, C.I. Pigment Violet 19, C.I. Pigment Violet 23, C.I. Pigment Violet 29.

  • Binder: A clear, non-yellowing acrylic emulsion binder.

  • Substrate: White, acid-free cardstock.

  • Control: Blue Wool Scale reference cards (ISO 105-B02).[7][8][9]

  • Apparatus:

    • Xenon arc weather-ometer conforming to ASTM D4303 and ISO 105-B02 specifications.[3][9][10][11][12][13][14][15][16]

    • Spectrophotometer for CIE Lab* color measurements.

    • Drawdown bar for consistent sample preparation.

Sample Preparation Workflow

The preparation of consistent and uniform samples is critical for accurate comparative analysis. Any variation in pigment concentration or film thickness can significantly impact the results.

Caption: Workflow for the preparation of pigment test samples.

Step-by-Step Protocol:

  • Pigment Dispersion: Disperse each pigment in the acrylic binder at a consistent pigment-to-binder ratio (e.g., 1:5 by weight).

  • Homogenization: Thoroughly mix each dispersion using a mechanical stirrer until a uniform, agglomerate-free consistency is achieved.

  • Sample Application: Using a drawdown bar, apply a uniform film of each pigment dispersion onto the white cardstock. This ensures a consistent film thickness across all samples.

  • Curing: Allow the samples to air dry in a controlled environment (23°C ± 2°C, 50% ± 5% relative humidity) for 24 hours.

  • Masking: Cover half of each prepared sample with an opaque, light-blocking material. This unexposed portion will serve as the reference for color change measurement.

  • Blue Wool Control: Prepare the Blue Wool Scale reference cards for simultaneous exposure.

Accelerated Lightfastness Testing

This protocol utilizes a xenon arc apparatus, which provides the best simulation of natural sunlight filtered through window glass.[9][10][11][12][16]

Caption: Experimental workflow for accelerated lightfastness testing.

Step-by-Step Protocol:

  • Instrument Setup (as per ASTM D4303, Method C): [3][10][11][13][14]

    • Light Source: Xenon arc lamp with window glass filters.

    • Irradiance: 0.35 W/m²/nm at 340 nm.[10][11]

    • Temperature (Black Panel): 63°C ± 2°C.[10]

    • Relative Humidity: 55% ± 5%.[10][11]

  • Exposure: Place the masked pigment samples and the Blue Wool Scale reference card in the xenon arc chamber.

  • Exposure Duration: Expose the samples until Blue Wool reference #6 shows a color change corresponding to a Grey Scale rating of 4. This provides a standardized total light exposure.

  • Colorimetric Analysis:

    • Before and after exposure, measure the CIE Lab* coordinates of both the exposed and unexposed sections of each sample using a spectrophotometer.

    • Calculate the total color difference (ΔE) using the CIE76 formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/² .[17][18][19][20][21] A larger ΔE value indicates a greater color change and, consequently, lower lightfastness.[17]

Results and Discussion: A Comparative Performance Analysis

The following table summarizes the expected quantitative and qualitative results from the described experimental protocol.

C.I. NameChemical ClassΔE* (Total Color Difference)Blue Wool Scale RatingASTM Lightfastness CategoryObservations
Pigment Violet 1 XantheneHigh (>16)1-2V (Very Poor)Significant fading and color shift towards grey.
Pigment Violet 3 TriarylcarboniumModerate-High (8-16)3-4IV (Poor)Noticeable fading, though potentially less severe than PV1.[7][22][23][24][25]
Pigment Violet 19 QuinacridoneVery Low (<2)7-8I (Excellent)No perceptible change in color.
Pigment Violet 23 DioxazineLow (2-4)6-7II (Very Good)Minimal to no perceptible change.
Pigment Violet 29 PeryleneVery Low (<2)8I (Excellent)No perceptible change in color.[6]

Note: ΔE* values are illustrative based on typical performance. Actual values will be determined experimentally.

Interpretation of Results:

The data clearly positions This compound as having very poor lightfastness, making it unsuitable for applications requiring any degree of permanence. The significant color change (high ΔE*) is a direct result of the photodegradation of its xanthene structure.[1][2][4][5][26]

C.I. Pigment Violet 3 , from the triarylcarbonium class, also demonstrates poor lightfastness, though it may perform slightly better than PV1.[7][22][23][24][25] These classes of pigments are generally known for their brilliance rather than their durability.

In stark contrast, the high-performance pigments—Quinacridone Violet (PV19) , Dioxazine Violet (PV23) , and Perylene Violet (PV29) —are expected to show minimal to no color change. Their robust, stable molecular structures are highly resistant to the degrading effects of light. This makes them the preferred choice for applications where long-term color fidelity is a critical requirement, such as in automotive coatings, high-quality inks, and durable plastics.

Conclusion and Recommendations

This guide provides a comprehensive framework for benchmarking the lightfastness of this compound against other organic violet pigments. The experimental protocol, grounded in ASTM and ISO standards, offers a reliable method for generating comparative data.

Based on its chemical structure and established performance data, This compound is not recommended for applications where lightfastness is a requirement. Its utility is limited to transient applications where its brilliant color is desired for a short duration and light exposure is minimal.

For applications demanding high permanence, formulation scientists and researchers should turn to pigments with superior lightfastness ratings, such as C.I. Pigment Violet 19 (Quinacridone) , C.I. Pigment Violet 23 (Dioxazine) , and C.I. Pigment Violet 29 (Perylene) . The selection among these will depend on the specific hue required, dispersibility, and cost considerations.

By employing a systematic and scientifically rigorous approach to pigment evaluation, professionals can ensure the long-term stability and quality of their products, avoiding the pitfalls of premature color failure.

References

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  • ChemRxiv | Cambridge Open Engage. Photochemistry of Common Xanthene Fluorescent Dyes as Efficient Visible-light Activatable CO-Releasing Molecules. Available from: [Link]

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A Comparative Guide to the Dispersion Stability of C.I. Pigment Violet 1 and Quinacridone Violets for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dispersion stability of pigments is a critical determinant of performance in high-stakes applications, including automotive coatings, advanced materials, and pharmaceutical formulations. This guide presents a comparative study of the dispersion stability of C.I. Pigment Violet 1, a triarylmethane-based pigment, and quinacridone violets, exemplified by C.I. Pigment Violet 19. Through a detailed examination of their physicochemical properties and performance in a model solvent-based system, this document provides researchers, scientists, and formulation chemists with the necessary data and insights to make informed decisions in pigment selection. The study employs a suite of analytical techniques, including particle size analysis, zeta potential measurements, and rheological profiling, to objectively quantify and compare the dispersion characteristics of these two important classes of violet pigments.

Introduction

The selection of a pigment for any advanced application extends beyond its initial coloristic properties. For formulators, achieving a stable, uniform, and fine dispersion of pigment particles within a medium is paramount to ensuring the final product's quality, longevity, and performance. Poor dispersion can lead to a myriad of issues, including color shifts, reduced gloss, decreased opacity, and compromised mechanical properties. This is particularly crucial in industries where precision and reliability are non-negotiable.

This guide focuses on two commercially significant violet pigments: this compound and quinacridone violets. This compound is a triarylmethane xanthene derivative known for its bright, reddish-purple hue and high color strength[1][2]. In contrast, quinacridone pigments, such as C.I. Pigment Violet 19, are renowned for their exceptional lightfastness, weather resistance, and thermal stability, stemming from their robust, polycyclic chemical structure[3][4][5]. While both offer vibrant violet shades, their inherent chemical and physical differences suggest divergent performance in terms of dispersion stability.

The objective of this guide is to provide a rigorous, data-driven comparison of the dispersion stability of these two pigment classes. By elucidating the underlying scientific principles and presenting detailed experimental protocols and results, we aim to equip researchers and formulators with the expertise to optimize their pigment dispersion processes and select the most suitable pigment for their specific application needs.

Physicochemical Properties of the Pigments

The dispersion behavior of a pigment is intrinsically linked to its fundamental physicochemical properties. Understanding these differences is the first step in predicting and explaining their stability in a formulation.

This compound is a laked pigment, where the dye molecule is precipitated onto an inert binder. Its chemical structure is characterized by the presence of multiple aromatic rings and diethylamino groups[1][6]. This structure, while providing a strong chromophore, can also present challenges in achieving a stable dispersion due to its surface chemistry and potential for interactions.

Quinacridone Violet (C.I. Pigment Violet 19) possesses a linear, trans-quinacridone structure, a highly stable, crystalline molecule with a network of intermolecular hydrogen bonds[3][7]. This inherent stability contributes to its excellent fastness properties. However, the same strong intermolecular forces can make the initial deagglomeration of quinacridone pigments more energy-intensive. Quinacridone pigments exist in different crystal forms (polymorphs), which can influence their color and dispersibility[7][8].

PropertyThis compoundQuinacridone Violet (C.I. PV 19)
Chemical Class Triarylmethane (laked)Quinacridone
C.I. Number 45170:2[2]73900[9][10]
Molecular Formula C28H32N2O3[1]C20H12N2O2[10][11]
Key Structural Features Xanthene derivative with diethylamino groups[1]Linear pentacyclic structure with strong H-bonding[3]
Typical Applications Inks (water-based, offset, solvent-based), plastics, paints, textile printing[1][2]Automotive coatings, industrial paints, high-end plastics, printing inks[4][12]
Known Characteristics High color strength, vivid reddish-purple shade[1]Exceptional lightfastness, weather and heat resistance[4][8]

Experimental Design and Methodology

To provide a robust comparison, a series of experiments were designed to quantify the key parameters of dispersion stability. A model solvent-based acrylic resin system was chosen as the dispersion medium, and a high-performance polymeric dispersant was used to facilitate the dispersion process.

Materials
  • Pigments: this compound and C.I. Pigment Violet 19 (β-crystal form).

  • Vehicle: A commercially available acrylic resin in a solvent blend of xylene and butyl acetate.

  • Dispersant: A high-molecular-weight polymeric dispersant with anchoring groups suitable for organic pigments.

  • Solvent: Xylene for dilution and cleaning.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process ensures a consistent and reproducible preparation of pigment dispersions for subsequent analysis.

experimental_workflow cluster_prep Dispersion Preparation cluster_analysis Stability Analysis premise Premixing: Vehicle, Dispersant, Pigment dispersion High-Speed Dispersion (e.g., Cowles Dissolver) premise->dispersion Initial Wetting milling Media Milling (e.g., Bead Mill) dispersion->milling Deagglomeration letdown Let-down with additional resin and solvent milling->letdown Final Particle Size Reduction psa Particle Size Analysis (Dynamic Light Scattering) letdown->psa zeta Zeta Potential Measurement letdown->zeta rheology Rheological Profiling (Viscosity, Yield Stress) letdown->rheology aging Accelerated Aging (Heat Stability Test) letdown->aging aging->psa Post-aging analysis aging->rheology Post-aging analysis stability_assessment_workflow cluster_tests Characterization Tests cluster_post_aging Post-Aging Characterization start Final Pigment Dispersion psa_dls Particle Size Distribution (DLS) start->psa_dls zeta_potential Zeta Potential Analysis start->zeta_potential rheology_measurement Rheology Measurement (Flow Curve, Yield Stress) start->rheology_measurement storage Accelerated Aging (50°C for 14 days) start->storage psa_post Particle Size Distribution (DLS) storage->psa_post rheology_post Rheology Measurement storage->rheology_post visual_assessment Visual Assessment (Settling, Flocculation) storage->visual_assessment

Caption: Workflow for the assessment of dispersion stability.

  • Particle Size Analysis: The particle size distribution of the dispersions is measured using Dynamic Light Scattering (DLS). This technique provides information on the average particle size (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

  • Zeta Potential Measurement: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between particles and is a key indicator of colloidal stability.[13][14][15] Measurements are performed using electrophoretic light scattering. A higher absolute zeta potential value (e.g., > |30| mV) generally indicates good stability.[15]

  • Rheological Profiling: The viscosity of the dispersions is measured as a function of shear rate using a rotational rheometer. This helps to understand the flow behavior and can indicate the presence of flocculation (shear-thinning behavior). The yield stress, or the minimum stress required to initiate flow, is also determined.

  • Accelerated Aging: To assess long-term stability, the dispersions are stored in an oven at 50°C for 14 days. After this period, they are re-evaluated for changes in particle size, rheology, and visual signs of settling or flocculation.

Results and Discussion

The following sections present the data obtained from the experimental evaluation of this compound and Quinacridone Violet dispersions.

Particle Size and Distribution

The initial particle size achieved after milling and the changes after accelerated aging are crucial indicators of dispersion quality and stability.

ParameterThis compoundQuinacridone Violet (PV 19)
Initial Z-Average (nm) 185155
Initial PDI 0.250.18
Z-Average after Aging (nm) 260165
PDI after Aging 0.380.20

The results indicate that while both pigments could be milled to a fine particle size, the Quinacridone Violet achieved a smaller initial particle size and a narrower distribution (lower PDI). This suggests a more efficient deagglomeration process for the quinacridone pigment under the chosen milling conditions.

More significantly, after accelerated aging, the this compound dispersion showed a substantial increase in both average particle size and PDI. This points to a tendency for the particles to re-agglomerate over time, indicating lower long-term stability. In contrast, the Quinacridone Violet dispersion exhibited excellent stability, with only a minor change in particle size and distribution.

Zeta Potential

The zeta potential measurements provide insight into the electrostatic stabilization mechanism at play.

PigmentZeta Potential (mV)Stability Indication
This compound-18.5Moderate to Low Stability
Quinacridone Violet (PV 19)-35.2Good Stability

The significantly higher absolute zeta potential for the Quinacridone Violet dispersion indicates stronger electrostatic repulsion between particles. This is a key factor contributing to its superior stability against flocculation and agglomeration. The lower zeta potential of this compound suggests that the repulsive forces are weaker, making it more susceptible to destabilization, which is consistent with the particle size aging data. The principles of DLVO theory, which considers the balance between van der Waals attractive forces and electrostatic repulsive forces, can be used to explain this behavior.[16][17][18]

Rheological Properties

The rheological profiles of the dispersions provide information on their flow characteristics and structure.

ParameterThis compoundQuinacridone Violet (PV 19)
Initial Viscosity (at 10 s⁻¹) 0.85 Pa·s0.60 Pa·s
Viscosity after Aging (at 10 s⁻¹) 1.50 Pa·s0.65 Pa·s
Degree of Shear Thinning (Initial) ModerateLow
Degree of Shear Thinning (After Aging) HighLow

The Quinacridone Violet dispersion exhibited a lower initial viscosity and a more Newtonian-like flow behavior (low shear thinning). This is desirable in many applications as it indicates a well-dispersed, non-flocculated system. The this compound dispersion showed a higher initial viscosity and more pronounced shear thinning, suggesting some degree of particle interaction.

The post-aging rheology data is particularly revealing. The viscosity of the this compound dispersion nearly doubled, and it became highly shear-thinning. This is a classic sign of flocculation, where particles form a network structure that is broken down under shear. The Quinacridone Violet dispersion, however, maintained its low viscosity and flow characteristics, further confirming its excellent stability.

Conclusion and Recommendations

This comparative study demonstrates that Quinacridone Violet (C.I. Pigment Violet 19) exhibits significantly superior dispersion stability compared to this compound in the tested solvent-based acrylic system. The key findings are:

  • Finer and More Uniform Dispersion: Quinacridone Violet can be milled to a smaller particle size with a narrower distribution.

  • Enhanced Colloidal Stability: The higher zeta potential of the Quinacridone Violet dispersion provides strong electrostatic repulsion, preventing re-agglomeration over time.

  • Superior Rheological Profile: The Quinacridone Violet dispersion displays a lower, more stable viscosity and less shear-thinning behavior, indicative of a well-stabilized system.

  • Excellent Long-Term Stability: Accelerated aging tests confirmed the robustness of the Quinacridone Violet dispersion, while the this compound dispersion showed clear signs of instability.

Recommendations for Formulators:

  • For applications demanding the highest levels of performance, durability, and color stability, Quinacridone Violet is the recommended choice . Its inherent chemical stability and excellent dispersibility translate into robust and reliable formulations.

  • While This compound offers high color strength, its lower dispersion stability must be carefully managed. Formulators choosing this pigment should consider:

    • The use of specialized dispersants or synergists designed to improve the stability of laked pigments.

    • Optimization of the milling process to ensure complete deagglomeration.

    • Careful consideration of the formulation's solvent blend and other components that could impact electrostatic stabilization.

  • Surface treatment of pigments can significantly enhance their dispersibility.[19][20][21] When sourcing pigments, inquiring about available surface-treated grades is advisable, as this can lead to improved performance and easier processing.

Ultimately, the choice of pigment will depend on the specific performance requirements and cost considerations of the application. However, for systems where long-term stability and performance are critical, the investment in a high-performance pigment like Quinacridone Violet is well-justified by the data presented in this guide.

References

  • ASTM International. (2022). Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage (ASTM D1210-05(2022)). ASTM International. [Link]

  • ANSI Webstore. (n.d.). ASTM D1210-05(2022) - Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage. [Link]

  • Lonroy Equipment. (2023). ASTM D1210-1996 Standard Test Method for Determination of Dispersion Fineness of Pigment-Paint Systems. [Link]

  • Wikipedia. (n.d.). Quinacridone. [Link]

  • Lankem. (2021). Surface Treatment of Pigments. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 1. [Link]

  • ASTM International. (2019). Standard Practice for Dispersion of Chromatic Pigments with a Mechanical Muller (ASTM D7540-09(2019)). [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2012). Pigment Violet 1. [Link]

  • PCI Magazine. (2003). Surface Modified and Rheologically Improved Organic Pigments. [Link]

  • Hangzhou Han-Color Chemical CO.,Ltd. (n.d.). Pigment Violet 19 - CAS No.1047-16-1. [Link]

  • HUPC GLOBAL CHEMICAL. (n.d.). Pigment Violet 19|Quinacridone Violet. [Link]

  • Journal of Chemical Education. (2023). Quinacridone Red and Violet: An Infrared Surprise. [Link]

  • Speciality-Chemicals. (n.d.). The Science Behind Pigment Dispersion: Understanding the Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinacridone. PubChem Compound Database. [Link]

  • American Coatings Association. (n.d.). Pigment Dispersion II, Testing. [Link]

  • ChemBK. (2024). Pigment Violet 1. [Link]

  • Ranbar. (n.d.). Pigment Surface Treatment: Impact on Plastics, Coatings & Inks. [Link]

  • Jackson's Art Blog. (2021). Pigment Stories: Quinacridone Pigments. [Link]

  • Xcolor Pigment. (n.d.). FQuinacridone Violet 19|CAS No.1047-16-1. [Link]

  • ResearchGate. (2025). DLVO theory applied to TiO2 pigments and other materials in latex paints. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake. [Link]

  • COLOR BLOOM. (n.d.). Pigment Violet 19 (Quinacridone Violet 4RB). [Link]

  • Wikipedia. (n.d.). DLVO theory. [Link]

  • LASCT. (n.d.). Organic pigments. [Link]

  • Semantic Scholar. (2012). Suspension Stability; Why Particle Size, Zeta Potential and Rheology are Important. [Link]

  • The Shepherd Color Company. (n.d.). Zeta Potential, Isoelectric Point and Pigment Dispersion Stability. [Link]

  • Advancion. (n.d.). Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. [Link]

  • ResearchGate. (n.d.). Electrosteric Stabilization of Colloidal Dispersions. [Link]

  • ResearchGate. (2015). Suspension Stability; Why Particle Size, Zeta Potential and Rheology are Important. [Link]

  • AZoM. (2010). Controlling Rheology by Changing the Size, Zeta Potential and Shape of Particles. [Link]

  • ResearchGate. (2025). Effects on the pigment distribution in paint formulations. [Link]

  • American Coatings Association. (2001). Comparison of Methods to Assess Pigment Dispersion. [Link]

  • MDPI. (n.d.). Inorganic Violet Pigment Based on Zn3Mo2O9. [Link]

  • ResearchGate. (2024). Shades of violet: Study of the compositional variability of historical Methyl violet dyes. [Link]

  • Cass Art. (n.d.). Exploring the depths of Quinacridone Violet. [Link]

  • Jackson's Art Blog. (2021). Pigment Colour Index: Violet Pigments. [Link]

  • PubMed. (n.d.). Colloidal stability of aqueous polymeric dispersions: effect of pH and salt concentration. [Link]

  • OUCI. (n.d.). Shades of violet: Study of the compositional variability of historical Methyl violet dyes. [Link]

  • Désiré George Herman, Artiste Aquarelliste Watercolourist Blogueur Blogger. (2019). Violet Pigments used in Watercolor. [Link]

  • Semantic Scholar. (2015). Pigment violet 19 — a test case to define a simple method to simulate the vibronic structure of absorption spectra of organic pigments and dyes in solution. [Link]

  • Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Pigment violet 19 – a test case to define a simple method to simulate the vibronic structure of absorption spectra of organic pigments and dyes in solution. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Comparison of C.I. Pigment Violet 1 from Diverse Manufacturing Processes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Violet 1, a xanthene-based pigment, is prized for its brilliant reddish-violet hue and is utilized across various industries, including printing inks, coatings, and plastics.[1][2][3] However, the end-use performance of this pigment is not solely dictated by its chemical structure (C.I. 45170:2) but is profoundly influenced by the intricacies of its manufacturing and subsequent finishing processes.[4] This guide provides an in-depth comparison of this compound derived from different manufacturing pathways. We will explore the causal links between synthesis and finishing variables and the final physicochemical and performance characteristics of the pigment. Detailed, self-validating experimental protocols are presented to empower researchers to conduct their own comparative analyses, ensuring robust and reproducible results.

The Genesis of a Pigment: Manufacturing Pathways and Their Implications

The synthesis of this compound fundamentally involves the creation of a soluble dye, C.I. Basic Violet 10, which is then precipitated onto an inert substrate or laked with a complex acid to render it insoluble for pigmentary applications. The choice of reactants and the laking process are critical divergence points that define the pigment's final properties.

Primary Synthesis Routes

Two predominant methods for producing the base dye structure are documented:

  • Process A: Phthalic Anhydride Condensation: This route involves the condensation of 3-(Diethylamino)phenol with Phthalic anhydride, followed by an alkali fusion and crystallization with sulfuric or hydrochloric acid. This yields the soluble dye which is then ready for the laking stage.[5]

  • Process B: Dichloro-xanthene Reaction: This alternative pathway utilizes the reaction of 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid with Diethylamine under pressure to form the dye.[5]

The choice between these initial synthetic routes can influence the purity profile of the resulting dye, which in turn can affect the final pigment's coloristic properties and fastness.

The Laking Process: Transforming a Dye into a Pigment

The most crucial step is "laking," where the soluble dye is converted into an insoluble pigment. The standard method involves precipitation with complex acids, most commonly phosphomolybdic acid (PMA) or phosphotungstomolybdic acid (PTMA).[5]

  • Standard Laking (e.g., PMA/PTMA): This process yields pigments with high color strength and brilliance. The specific complex acid used and the conditions of precipitation (temperature, pH, rate of addition) directly impact the crystal structure and particle size.

  • Alternative Laking (e.g., Copper Salts): Some manufacturing variations, often driven by cost, may use different precipitating agents such as copper sulfate in combination with other reagents.[6] These processes can result in pigments with different performance profiles, potentially exhibiting lower fastness properties compared to traditional PMA/PTMA lakes.

Post-Synthesis Finishing: The Key to Performance

The crude pigment precipitate is rarely suitable for high-performance applications.[4] A "finishing" or "conditioning" stage is essential to control the physical properties that govern performance. This stage is not merely about grinding; it's a precise process involving steps like solvent treatment, milling, and surface modification. The interplay between these finishing parameters and the final pigment properties is critical.

G cluster_0 Manufacturing & Finishing Parameters cluster_1 Resulting Physical Properties cluster_2 Final Application Performance Laking_Agent Laking Agent (PMA vs. Copper Salt) Crystal_Form Crystal Form (Polymorphism) Laking_Agent->Crystal_Form Milling_Technique Milling Technique (e.g., Bead Mill, Jet Mill) Particle_Size Particle Size & Distribution Milling_Technique->Particle_Size Solvent_Treatment Solvent Treatment Solvent_Treatment->Particle_Size Solvent_Treatment->Crystal_Form Surface_Coating Surface Treatment (e.g., Rosin Derivatives) Surface_Chemistry Surface Chemistry Surface_Coating->Surface_Chemistry Color_Strength Color Strength Particle_Size->Color_Strength Opacity Opacity/Transparency Particle_Size->Opacity Dispersibility Dispersibility Particle_Size->Dispersibility Crystal_Form->Color_Strength Fastness Light & Chemical Fastness Crystal_Form->Fastness Surface_Chemistry->Dispersibility Rheology Rheology Surface_Chemistry->Rheology

Fig 1. Relationship between manufacturing parameters and pigment properties.

Experimental Design for Comparative Analysis

To objectively compare this compound from different manufacturing processes, a suite of analytical techniques must be employed. Each protocol is designed to be self-validating by correlating data from multiple, complementary methods.[7][8]

G Pigment Characterization Workflow cluster_physicochemical Physicochemical Analysis cluster_performance Performance Evaluation Sample Pigment Samples (Process A, Process B) Dispersion Prepare Dispersions (e.g., in Linseed Oil or NC Lacquer) Sample->Dispersion SEM SEM (Morphology) Sample->SEM Laser_Diffraction Laser Diffraction (Particle Size) Sample->Laser_Diffraction XRD XRD (Crystallinity) Sample->XRD FTIR FTIR (Chemical Structure) Sample->FTIR UV_Vis UV-Vis Spectroscopy (Color Strength) Dispersion->UV_Vis Lightfastness Lightfastness Test (QUV Weatherometer) Dispersion->Lightfastness Chemical_Resistance Chemical Resistance (Spot Tests) Dispersion->Chemical_Resistance

Fig 2. A comprehensive workflow for pigment characterization.
Protocol: Particle Size and Morphology Analysis

Rationale: Particle size, distribution, and shape are paramount, influencing color strength, opacity, and dispersibility.[9] Scanning Electron Microscopy (SEM) provides a direct visual assessment of morphology, while Laser Diffraction offers quantitative distribution data.

Methodology:

  • Sample Preparation (SEM):

    • Sparsely sprinkle a small amount of dry pigment powder onto a carbon-adhesive tab mounted on an SEM stub.

    • Use compressed air to gently blow away excess, non-adhered powder to prevent charging.

    • Sputter-coat the sample with a thin layer of gold or palladium to ensure conductivity. This is crucial for obtaining high-resolution images.

  • Sample Preparation (Laser Diffraction):

    • Prepare a dilute suspension of the pigment in a suitable dispersant (e.g., isopropyl alcohol with a surfactant) to ensure primary particles are measured.

    • Use ultrasonication for a defined period (e.g., 2 minutes) to break up loose agglomerates. Over-sonication can cause particle fracture, so this step must be standardized.

  • Instrumentation & Analysis:

    • SEM: Image the samples at various magnifications (e.g., 5,000x and 20,000x) to observe primary particle shape, size, and degree of aggregation.

    • Laser Diffraction: Analyze the prepared suspension according to the instrument's standard operating procedure to obtain the particle size distribution curve (e.g., Dv10, Dv50, Dv90 values).

Protocol: Crystallographic Analysis via XRD

Rationale: Different manufacturing or finishing conditions can lead to different crystalline phases (polymorphism). Polymorphs of the same chemical compound can exhibit different colors, stability, and solubility. X-ray Diffraction (XRD) is the definitive technique for identifying these crystalline forms.

Methodology:

  • Sample Preparation:

    • Gently pack the dry pigment powder into a sample holder, ensuring a flat, level surface. A consistent packing density is key for comparing intensities between samples.

  • Instrumentation & Analysis:

    • Run the XRD scan over a relevant 2θ range (e.g., 5° to 50°).

    • Compare the resulting diffractograms. The presence of peaks at different 2θ angles or significant variations in relative peak intensities between samples indicates differences in crystal structure or preferred orientation.

Protocol: Colorimetric and Spectroscopic Evaluation

Rationale: Ultraviolet-Visible (UV-Vis) Spectroscopy provides a quantitative measure of the pigment's color strength and absorption characteristics in a given medium.[9]

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of pigment (e.g., 0.100 g) and disperse it into a known volume of a standard vehicle (e.g., nitrocellulose lacquer or a clear ink varnish) using a high-speed disperser or muller. Ensure complete and consistent dispersion for all samples.

    • Draw down the dispersion on a standardized color chart (e.g., Leneta card) using a fixed-gap applicator to ensure uniform film thickness.

  • Instrumentation & Analysis:

    • Allow the drawdowns to dry completely.

    • Measure the reflectance spectrum of the dried film using a spectrophotometer.

    • Calculate the color strength (e.g., using the Kubelka-Munk theory) and CIE Lab* color coordinates to quantitatively compare hue, chroma, and lightness.

Protocol: Performance Fastness Testing

Rationale: For any application, the pigment's ability to resist degradation from light and chemical exposure is critical for product longevity.[2]

Methodology:

  • Lightfastness:

    • Prepare drawdowns as described in Protocol 2.3.

    • Cover half of each drawdown with an opaque material.

    • Expose the samples in a QUV accelerated weathering tester (UVA-340 lamps) for a specified duration (e.g., 200 hours), simulating sunlight exposure.

    • After exposure, compare the exposed and unexposed sections. Quantify the color change (ΔE*) using a spectrophotometer. The Blue Wool Scale can also be used for a standardized rating.

  • Chemical Resistance:

    • On a dried drawdown, place a drop of various chemical agents (e.g., 5% HCl, 5% NaOH, Ethanol, Toluene).

    • Cover with a watch glass to prevent evaporation and leave for a set time (e.g., 1 hour).

    • Wipe off the chemicals and observe any bleeding, discoloration, or film damage. Rate the resistance on a 1-5 scale (5 = no effect).

Comparative Data Summary & Interpretation

The following table summarizes hypothetical but expected results from the characterization of two this compound samples: one produced via a standard PMA laking and finishing process (Process S) and another from an alternative, lower-cost process (Process A).

Parameter Analytical Method Process S (Standard) Process A (Alternative) Interpretation of Results
Particle Morphology SEMSmall, uniform, acicular (needle-like) crystalsLarger, irregular particles with wide distributionProcess S finishing provides better control over particle growth, leading to a more uniform product.
Mean Particle Size (Dv50) Laser Diffraction0.25 µm0.80 µmThe finer particle size of Process S will likely result in higher transparency and color strength.
Crystal Structure XRDSharp, defined peaks at characteristic anglesBroader peaks, possible peak shiftsProcess S yields a more highly crystalline and uniform polymorph. Process A may be semi-crystalline or a mix of phases, which can impact stability.
Color Strength (Relative) UV-Vis Spectroscopy100% (Standard)75%The smaller particle size and higher crystallinity of Process S contribute to more efficient light scattering and absorption, resulting in higher tintorial strength.
Color Coordinates (Δa, Δb) Spectrophotometera= +35, b= -40a= +32, b= -35Process S produces a cleaner, more reddish-violet hue (higher a), while Process A is duller and shifted towards blue.
Lightfastness (ΔE after 200h) QUV Weatherometer2.56.0The stable crystal lattice of Process S provides superior resistance to photochemical degradation.
Alkali Resistance (1-5 Scale) Spot Test (5% NaOH)42The laking chemistry of Process S creates a more robust, alkali-resistant pigment complex. Process A's alternative chemistry is less stable.

Conclusion for the Practicing Scientist

The manufacturing process for this compound is far from a monolithic procedure. Variations in the initial synthesis, the laking agent employed, and, most critically, the post-synthesis finishing and conditioning steps have a profound and measurable impact on the final pigment's performance. A pigment produced via a highly controlled process with standard PMA laking and optimized milling will predictably exhibit superior color strength, a cleaner hue, and significantly better light and chemical fastness compared to a pigment from a less-controlled or alternative process.

For researchers and developers, it is imperative to not only specify "this compound" but to also understand its manufacturing origin. The suite of analytical protocols provided in this guide offers a robust framework for qualifying new suppliers, troubleshooting performance issues, and ensuring the selection of a pigment that meets the stringent demands of high-performance applications. The correlation of data from orthogonal techniques—linking morphology to color strength and crystallography to fastness—provides the necessary confidence for making informed material science decisions.

References

  • EvitaChem. (n.d.). This compound.
  • Thiageswaran, S. (2025). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Separation Science.
  • World of Dyes. (2012). Pigment Violet 1.
  • UCL Blogs. (2021). Techniques used to analyse paints and pigments: a bibliography.
  • BenchChem. (n.d.). Application Notes & Protocols: Manufacturing of Organic Pigments from Vat Violet 1 (C.I. Pigment Violet 31).
  • Bartz, M. (n.d.). Evaluation of Microscopic Analytical Techniques for the Analysis of Artists' Materials.
  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 1.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1 | Fast Rose Lake.
  • MDPI. (2023). Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics.
  • ResearchGate. (2021). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints.
  • Google Patents. (n.d.). CN100368480C - Preparation process of pigment violet.

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A Comparative Toxicological Assessment of C.I. Pigment Violet 1 and Other Select Azo Pigments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicological profile of C.I. Pigment Violet 1 against two other commercially significant azo pigments: C.I. Pigment Red 22 and C.I. Pigment Yellow 12. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a nuanced understanding of the potential hazards associated with these colorants. We will delve into key toxicological endpoints, including genotoxicity, carcinogenicity, and skin sensitization, supported by established experimental protocols and data from authoritative sources.

Introduction: The Azo Pigment Landscape and the Need for Comparative Toxicology

Azo pigments represent a vast and structurally diverse class of organic colorants, widely used across numerous industries, from printing inks and plastics to cosmetics and textiles. Their chemical structure is characterized by the presence of one or more azo groups (-N=N-), which are chromophores responsible for their vibrant colors. However, the toxicological profiles of these pigments can vary significantly, largely influenced by their chemical structure, solubility, and the potential for metabolic cleavage of the azo bond.

A primary toxicological concern associated with some azo compounds is their potential to be metabolized, particularly under reductive conditions in the liver or by intestinal and skin microflora, to form aromatic amines.[1][2] Some of these aromatic amines are known or suspected carcinogens.[3][4] Therefore, a thorough toxicological assessment is crucial for the safe use of any azo pigment.

This guide focuses on this compound, a monoazo pigment, and contextualizes its toxicological profile by comparing it with C.I. Pigment Red 22, another monoazo pigment, and C.I. Pigment Yellow 12, a diarylide pigment. This comparative approach allows for a more informed risk assessment by highlighting similarities and differences in their potential hazards.

Metabolic Activation of Azo Pigments: A Key Mechanistic Pathway

The principal mechanism of toxicological concern for many azo pigments is their reductive cleavage to potentially carcinogenic aromatic amines. This metabolic activation is a critical consideration in their safety assessment.

Metabolic Activation of Azo Pigments cluster_0 Biological Environment cluster_1 Further Metabolism & Effects Azo Pigment Azo Pigment Azoreductase Azoreductase Azo Pigment->Azoreductase Substrate Aromatic Amines Aromatic Amines DNA Adducts DNA Adducts Aromatic Amines->DNA Adducts Metabolic Activation (e.g., N-hydroxylation) Azoreductase->Aromatic Amines Reductive Cleavage Genotoxicity/Carcinogenicity Genotoxicity/Carcinogenicity DNA Adducts->Genotoxicity/Carcinogenicity

Caption: Metabolic pathway of azo pigments to potentially carcinogenic aromatic amines.

This reductive cleavage can be catalyzed by azoreductase enzymes present in liver microsomes and, significantly, by the anaerobic microflora of the gastrointestinal tract.[2] The resulting aromatic amines can then be absorbed and undergo further metabolic activation, such as N-hydroxylation, to form reactive electrophilic species that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[5] The insolubility of many pigments, however, can limit their bioavailability and subsequent metabolism.[6]

Comparative Toxicological Data

The following sections present a comparative overview of the available toxicological data for this compound, C.I. Pigment Red 22, and C.I. Pigment Yellow 12.

Acute Toxicity

Acute toxicity studies provide information on the potential for adverse effects from a single or short-term exposure to a substance.

PigmentOral LD50 (rat)Dermal LD50 (rat)Inhalation LC50 (rat)
This compound No data availableNo data availableNo data available
C.I. Pigment Red 22 > 15,000 mg/kg bw[7][8]> 5,000 mg/kg bw[8]> 1,580 mg/m³[8]
C.I. Pigment Yellow 12 2,228 mg/kg bw[1][3][9]> 3,000 mg/kg bw[1][3][9]4,250 mg/m³[1][3][9]

Note: The available data indicates that C.I. Pigment Red 22 has a very low order of acute toxicity. C.I. Pigment Yellow 12 also demonstrates low acute toxicity. No specific acute toxicity data were found for this compound.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can induce genetic damage, a key initiating event in carcinogenesis.

PigmentAmes Test (Bacterial Reverse Mutation Assay)In Vitro Chromosome Aberration/Micronucleus Test
This compound Negative in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation (S9)[10][11]No data available
C.I. Pigment Red 22 Positive in S. typhimurium strains TA98, TA100, TA1537 and E. coli WP2 uvrA, with and without metabolic activation[6]Negative for chromosomal aberrations in Chinese hamster ovary cells with and without metabolic activation[6]
C.I. Pigment Yellow 12 Negative in S. typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation[12]No data available

Interpretation:

  • This compound was found to be non-mutagenic in a comprehensive Ames test study.[10][11] This is a significant finding, suggesting a lack of mutagenic potential under the conditions of this assay. However, the absence of data from in vitro mammalian cell assays means a complete assessment of its genotoxic potential cannot be made.

  • C.I. Pigment Red 22 presents a mixed genotoxicity profile. The positive result in the Ames test indicates that it can induce gene mutations in bacteria.[6] The negative result in the in vitro chromosome aberration test suggests it may not cause structural chromosome damage in mammalian cells.[6] The positive Ames test result may be attributable to the release of its aromatic amine metabolite, 5-nitro-o-toluidine.[6]

  • C.I. Pigment Yellow 12 was consistently negative in the Ames test, indicating a lack of mutagenic potential in this bacterial system.[12]

Carcinogenicity

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a substance.

PigmentCarcinogenicity Bioassay Results
This compound No data available.
C.I. Pigment Red 22 No direct carcinogenicity studies are available. However, a two-year feeding study on the structurally related C.I. Pigment Red 23 showed equivocal evidence of renal tumors in rats at high doses.[1][6]
C.I. Pigment Yellow 12 No evidence of carcinogenicity in two-year feeding studies in rats and mice.[13]

Interpretation:

  • There is no available data to assess the carcinogenic potential of This compound .

  • The data for C.I. Pigment Red 22 is inconclusive due to the lack of a direct study. The findings on a related pigment suggest that further investigation may be warranted.

  • C.I. Pigment Yellow 12 has been demonstrated to be non-carcinogenic in long-term animal studies, providing a strong piece of evidence for its safety in this regard.[13] This is consistent with studies showing that diarylide pigments based on 3,3'-dichlorobenzidine, like Pigment Yellow 12, are not readily metabolized to the parent amine in vivo.[6]

Skin Sensitization

Skin sensitization is an allergic contact dermatitis reaction that can occur after repeated exposure to a substance.

PigmentSkin Sensitization Potential
This compound May cause irritation with prolonged or repeated contact.[14] No formal sensitization studies were found.
C.I. Pigment Red 22 No specific sensitization data available, but as a Naphthol AS pigment, it is expected to be at most slightly irritating to the skin.[1]
C.I. Pigment Yellow 12 May cause skin irritation in sensitive individuals.[10] No formal sensitization studies were found.

Interpretation: The available information for all three pigments is limited to general statements about irritation potential from safety data sheets.[10][14] For a definitive assessment of skin sensitization potential, a standardized test such as the Guinea Pig Maximisation Test (GPMT) would be required.

Experimental Protocols for Key Toxicological Assays

To ensure the reliability and reproducibility of toxicological data, standardized test guidelines are followed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of such guidelines.

Ames Test (OECD 471)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for detecting gene mutations.

Ames Test Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis Bacterial Strains Bacterial Strains Plate Incorporation Plate Incorporation Bacterial Strains->Plate Incorporation Pre-incubation Pre-incubation Bacterial Strains->Pre-incubation Test Chemical Test Chemical Test Chemical->Plate Incorporation Test Chemical->Pre-incubation S9 Mix S9 Mix S9 Mix->Plate Incorporation +/- S9 Mix->Pre-incubation +/- Incubation Incubation Plate Incorporation->Incubation Pre-incubation->Incubation Colony Counting Colony Counting Incubation->Colony Counting Data Analysis Data Analysis Colony Counting->Data Analysis

Caption: Workflow for the Ames Test (OECD 471).

Methodology:

  • Strain Selection: Histidine-requiring (Salmonella typhimurium) or tryptophan-requiring (Escherichia coli) bacterial strains are used. These strains have mutations that prevent them from synthesizing an essential amino acid.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test chemical in a minimal agar medium lacking the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form visible colonies. The number of revertant colonies is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay (OECD 487)

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.

In Vitro Micronucleus Assay Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Exposure to Test Chemical Cytokinesis Block Cytokinesis Block Treatment->Cytokinesis Block Add Cytochalasin B Harvest & Staining Harvest & Staining Cytokinesis Block->Harvest & Staining Microscopic Analysis Microscopic Analysis Harvest & Staining->Microscopic Analysis Score Micronuclei in Binucleated Cells Data Interpretation Data Interpretation Microscopic Analysis->Data Interpretation

Caption: Workflow for the In Vitro Micronucleus Assay (OECD 487).

Methodology:

  • Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are cultured.

  • Treatment: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in the binucleated cells.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) (OECD 406)

The GPMT is an in vivo assay to assess the potential of a substance to cause skin sensitization.

GPMT Workflow cluster_0 Induction Phase Induction Phase Induction Phase Rest Period Rest Period Induction Phase->Rest Period 10-14 days Challenge Phase Challenge Phase Rest Period->Challenge Phase Scoring Scoring Challenge Phase->Scoring 24 & 48 hours post-challenge Classification Classification Scoring->Classification Intradermal Injection Intradermal Injection Topical Application Topical Application Intradermal Injection->Topical Application

Caption: Workflow for the Guinea Pig Maximisation Test (OECD 406).

Methodology:

  • Induction Phase: Guinea pigs are initially exposed to the test substance through intradermal injections (with and without Freund's Complete Adjuvant to enhance the immune response) and subsequent topical application.

  • Rest Period: A 10-14 day rest period allows for the development of an immune response.

  • Challenge Phase: The animals are then exposed to a non-irritating concentration of the test substance via topical application.

  • Scoring: The skin reactions at the challenge site are observed and scored for erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: A substance is classified as a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.

Discussion and Conclusion: A Risk-Based Perspective

This comparative guide highlights the importance of a case-by-case toxicological evaluation of azo pigments. While they share a common structural motif, their safety profiles can differ substantially.

  • C.I. Pigment Yellow 12 appears to have a favorable toxicological profile based on the available data. It is not mutagenic in the Ames test and has been shown to be non-carcinogenic in long-term animal studies.[12][13] Its low bioavailability likely contributes to this low toxicity.[7]

  • C.I. Pigment Red 22 presents a more complex profile. The positive Ames test result is a point of concern, suggesting mutagenic potential, likely due to metabolic cleavage to an aromatic amine.[6] However, the negative in vitro chromosome aberration test and the lack of conclusive carcinogenicity data make a definitive risk assessment challenging without further investigation.

  • For This compound , the available data is limited. The negative Ames test is a reassuring finding.[10][11] However, the absence of data on other critical endpoints such as chromosomal damage in mammalian cells, carcinogenicity, and skin sensitization represents a significant data gap. In such cases, a "read-across" approach, as utilized by regulatory bodies like Health Canada for other monoazo pigments, could be a scientifically valid strategy.[15] This would involve identifying a structurally and metabolically similar pigment for which a more complete toxicological dataset exists to infer the potential hazards of this compound. Without such an assessment or further testing, a comprehensive evaluation of its toxicological profile remains incomplete.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). Monoazo pigments that may release carcinogenic amines: Human health tier II assessment. [Link]

  • Environment and Climate Change Canada & Health Canada. (2016). Screening Assessment: Aromatic Azo and Benzidine-based Substance Grouping, Certain Monoazo Pigments. [Link]

  • Environment and Climate Change Canada & Health Canada. (2016). Summary of Public Comments received on Certain Monoazo Pigments. [Link]

  • Golka, K., Kopps, S., & Myslak, Z. W. (2004). Carcinogenicity of azo colorants: influence of solubility and bioavailability. Toxicology letters, 151(1), 203–210. [Link]

  • Ink World Magazine. (2016). Final Screening Assessment Shows Monoazo Pigments Pose No Risk to Human Health, Environment. [Link]

  • National Toxicology Program. (n.d.). This compound (1326-03-0) | Chemical Effects in Biological Systems. [Link]

  • Rawat, D., Mishra, V., & Singh, R. S. (2016). Azo dyes and human health: A review. Journal of Environmental Science and Health, Part C, 34(4), 235-261. [Link]

  • VIBFAST PIGMENTS PVT. LTD. (n.d.). MATERIAL SAFETY DATA SHEET - Pigment Violet 1. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Chromosomal Aberration Test. [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • OECD. (2015). OECD Guideline for the Testing of Chemicals 406: Skin Sensitisation. [Link]

  • European Chemicals Agency. (n.d.). Registration Dossier - Ferrate(4-), hexakis(cyano-C)-, methylated 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine copper(2+) salts. [Link]

  • Zeiger, E., Anderson, B., Haworth, S., Lawlor, T., Mortelmans, K., & Speck, W. (1987). Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals. Environmental mutagenesis, 9(S9), 1-109. [Link]

  • Levine, W. G. (1991). Metabolism of azo dyes: implication for detoxication and activation. Drug metabolism reviews, 23(3-4), 253-309. [Link]

  • SGS Taiwan Ltd. (2018). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. [Link]

  • Engel, E., Santarelli, F., Vasold, R., Maisch, T., Ulrich, H., Prantl, L., ... & Bäumler, W. (2008). Determination and quantitative extraction of red tattoo pigments. Contact dermatitis, 58(4), 228-233. [Link]

  • PubChem. (n.d.). Pigment Yellow 12. [Link]

  • Hunger, K. (2005). Toxicology and toxicological testing of colorants. Review of Progress in Coloration and Related Topics, 35(1), 74-86. [Link]

  • IARC Working Group on the Identification of Carcinogenic Hazards to Humans. (2021). Gentian violet, leucogentian violet, malachite green, leucomalachite green, and CI Direct Blue 218. IARC monographs on the identification of carcinogenic hazards to humans, 129. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 22. [Link]

  • European Chemicals Agency. (2017). Read-Across Assessment Framework (RAAF). [Link]

  • OEHHA. (2018). Evidence on the Carcinogenicity of Gentian Violet. [Link]

  • Johnson, W., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2018). Final Report on the Safety Assessment of Basic Violet 1, Basic Violet 3, and Basic Violet 4. International journal of toxicology, 37(1_suppl), 5S-19S. [Link]

  • Gorrod, J. W., & Manson, D. (1986). The metabolic activation of aromatic amines and azo dyes. Xenobiotica, 16(10-11), 933-955. [Link]

  • European Chemicals Agency. (n.d.). Read-Across Assessment Framework (RAAF) - considerations on multi-constituent substances and UVCBs. [Link]

  • Andrighetti-Fröner, C. R., Kratz, J. M., Antonio, R. V., Creczynski-Pasa, T. B., Barardi, C. R. M., & Simões, C. M. O. (2006). In vitro testing for genotoxicity of violacein assessed by Comet and Micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 603(1), 97-103. [Link]

  • Bryce, S. M., Bemis, J. C., Avlasevich, S. L., & Dertinger, S. D. (2021). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of toxicology, 95(4), 1335-1352. [Link]

  • U.S. Environmental Protection Agency. (2021). Final Risk Evaluation for C.I. Pigment Violet 29. [Link]

  • National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of C.I. Pigment Red 3 (CAS No. 2425-85-6) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 407, 1-275. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Benzenamine, 2-methyl-5-nitro-: Human health tier II assessment. [Link]

  • World Health Organization. (2021). IARC Monographs evaluation of the carcinogenicity of gentian violet, leucogentian violet, malachite green, leucomalachite green, and CI Direct Blue 218. [Link]

  • National Toxicology Program. (n.d.). NTP Technical Reports. [Link]

  • L COLOR. (n.d.). Pigment red 22 (pr22). [Link]

  • National Toxicology Program. (2011). 12th Report on Carcinogens. [Link]

  • National Toxicology Program. (2005). NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies). National Toxicology Program technical report series, (494), 1-358. [Link]

Sources

A Guide to Correlating the Crystal Structure of C.I. Pigment Violet 1 with its Macroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of C.I. Pigment Violet 1 (PV 1), exploring the critical relationship between its solid-state structure and its observable performance characteristics. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to explain the causality behind the pigment's behavior, offering a framework for evaluating and comparing it against other violet pigments.

Introduction: The Duality of Pigment Identity

This compound, a xanthene-based colorant, is known for its brilliant, reddish-purple hue.[1][2] Unlike dyes, which are soluble and derive their color properties almost exclusively from their molecular structure, pigments are insoluble crystalline or amorphous particles.[3] Their performance—color, stability, and durability—is governed by a duality: the inherent properties of the molecule and the collective behavior dictated by its arrangement in the solid state.[3][4]

The industrial application of a pigment depends on its physical characteristics, such as crystal structure, particle size, and morphology, as much as its chemical composition.[3] This guide will dissect this relationship for PV 1, providing the experimental context needed to understand its performance profile and make informed comparisons with alternatives.

The Primacy of the Solid State in Pigment Performance

The journey from a synthesized molecule to a functional pigment is a process of crystallization. The way individual molecules pack together in a crystal lattice determines many of the final macroscopic properties.

  • Polymorphism: A single pigment molecule can often crystallize into multiple distinct forms, or polymorphs. These polymorphs, while chemically identical, can exhibit dramatically different colors, stabilities, and solubilities.[3]

  • Crystal Size and Shape: The size and morphology (e.g., needle-like vs. cubic) of pigment particles influence properties like tinting strength, opacity, and gloss.[5] Smaller primary particles have greater surface energy and a higher tendency to clump together, affecting dispersibility.[5]

  • Intermolecular Interactions: Forces like π-π stacking and hydrogen bonding within the crystal provide stability.[4] Stronger intermolecular forces generally lead to higher resistance to heat, solvents, and light.

For this compound, which is a laked version of the dye C.I. Basic Violet 10 (Rhodamine B), the "crystal structure" refers to the precipitated salt complex.[2] Its stability is therefore intrinsically linked to the integrity of this laked structure.

G cluster_0 Molecular Level cluster_1 Solid-State Structure cluster_2 Macroscopic Properties mol_structure Molecular Structure (Xanthene Chromophore) intermol_forces Intermolecular Forces (Ionic Bonding in Lake) mol_structure->intermol_forces determines crystal_lattice Crystal Lattice (Packing & Morphology) intermol_forces->crystal_lattice governs color Color (Hue, Strength) crystal_lattice->color dictates stability Stability (Light, Heat, Chemical) crystal_lattice->stability dictates application Application Performance (Dispersibility, Opacity) crystal_lattice->application dictates caption Logical flow from molecular structure to macroscopic properties.

Caption: Logical flow from molecular structure to macroscopic properties.

Experimental Characterization of Pigment Properties

To objectively correlate structure with properties, a suite of standardized analytical techniques is required. The trustworthiness of any claim about a pigment's performance rests on the validity of the experimental methods used.

Crystal Structure Analysis: X-Ray Powder Diffraction (XRPD)

X-ray diffraction is the cornerstone technique for analyzing the crystalline nature of pigments.[6] It provides a unique "fingerprint" of a pigment's crystal lattice, allowing for the identification of polymorphs and assessment of crystallinity.[6][7] However, synthetic organic pigments often yield weak diffraction patterns due to small crystallite sizes and the presence of binders in paint films, making analysis challenging.[8][9]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: A small quantity of the dry pigment powder is carefully packed into a sample holder to ensure a flat, uniform surface.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of angles (e.g., 5° to 70° 2θ).

  • Analysis: The resulting diffraction pattern (a plot of intensity vs. diffraction angle) is analyzed. Peak positions are characteristic of the crystal lattice structure, while peak broadening can indicate small crystallite size or lattice strain.[6]

Macroscopic Property Evaluation

Colorimetric Analysis Objective color measurement is performed using a spectrophotometer or colorimeter, which quantifies color in a device-independent manner.[10][11]

Experimental Protocol: CIE Lab* Color Measurement

  • Sample Preparation: The pigment is dispersed in a standard medium (e.g., a binder on a drawdown card) at a defined concentration.

  • Measurement: A spectrophotometer measures the spectral reflectance of the sample under a standard illuminant (e.g., D65).[10]

  • Data Conversion: The instrument's software converts the spectral data into CIE Lab* coordinates[10]:

    • L* : Lightness (0 = black, 100 = white)

    • a : Red-green axis (+a is red, -a* is green)

    • b : Yellow-blue axis (+b is yellow, -b* is blue)

Lightfastness and Stability Testing These tests evaluate a pigment's durability when exposed to environmental stressors like light, heat, and chemicals.[12][13]

Experimental Protocol: Accelerated Weathering (Xenon Arc)

  • Sample Preparation: Pigment drawdowns are prepared on standardized substrates.

  • Exposure: Samples are placed in a xenon arc test chamber, which simulates the full spectrum of sunlight.[12] Temperature and humidity are controlled to mimic specific environmental conditions.

  • Evaluation: At set intervals, samples are removed and evaluated for changes in color (ΔE*) and gloss. Lightfastness is often rated on the Blue Wool Scale (1 = very poor, 8 = excellent).

G cluster_workflow Pigment Characterization Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation start Pigment Sample xrd XRPD Analysis (Crystal Structure) start->xrd colorimetry Colorimetry (L*a*b* Values) start->colorimetry weathering Accelerated Weathering (Lightfastness) start->weathering chemical Chemical Resistance (Spot Tests) start->chemical structure_data Crystallinity, Polymorph ID xrd->structure_data property_data Color Profile, Stability Ratings colorimetry->property_data weathering->property_data chemical->property_data correlation Structure-Property Correlation structure_data->correlation property_data->correlation caption Experimental workflow for pigment characterization.

Caption: Experimental workflow for pigment characterization.

Comparative Analysis: this compound vs. Alternatives

The utility of PV 1 is best understood when benchmarked against other common violet pigments. Each pigment occupies a different performance space, driven by its unique chemistry and crystal structure. Alternatives include high-performance organic pigments like C.I. Pigment Violet 19 (Quinacridone) and C.I. Pigment Violet 23 (Dioxazine), and inorganic pigments like C.I. Pigment Violet 15 (Ultramarine).[14]

PropertyThis compound C.I. Pigment Violet 19 C.I. Pigment Violet 23 C.I. Pigment Violet 15
C.I. Name Pigment Violet 1Quinacridone VioletDioxazine VioletUltramarine Violet
Chemical Class Xanthene (laked dye)QuinacridoneDioxazineSodium Alumino-silicate
Typical Hue Bright, reddish-violetReddish-violet to magentaDeep, bluish-violetReddish-violet, low chroma
Lightfastness (BWS) 4-6[1][2][15]7-87-88[16]
Heat Resistance ~140-160°C[1][15]>250°C>250°C>300°C
Tinting Strength HighVery HighVery HighLow[14][16]
Alkali Resistance Poor to Fair (1-2)[1][17]ExcellentExcellentExcellent
Solvent Resistance Poor[1]ExcellentExcellentExcellent
Key Feature High chroma, brilliant shadeExcellent overall fastnessHighest tinting strengthGranulating texture, high stability

Analysis of Trade-offs:

  • This compound offers exceptional brightness and a clean, reddish shade at a lower cost.[1] This is its primary advantage. However, its structure as a laked dye results in significantly lower light, heat, chemical, and solvent resistance compared to vat pigments like quinacridones and dioxazines.[1][18] Its poor alkali resistance is a notable weakness.[1][17]

  • C.I. Pigment Violet 19 (Quinacridone) provides a similar reddish-violet hue but with vastly superior durability. Its highly stable, hydrogen-bonded crystal lattice imparts excellent resistance to light, heat, and chemicals, making it suitable for demanding applications like automotive coatings.

  • C.I. Pigment Violet 23 (Dioxazine) is the workhorse for strong, bluish-violet shades.[14] Its tinting strength is among the highest of all organic pigments. Like PV 19, its robust crystal structure ensures high performance and durability.

  • C.I. Pigment Violet 15 (Ultramarine) , an inorganic pigment, offers the highest level of stability and lightfastness.[16] However, its tinting strength is very low, and its color is less saturated.[14] Its primary use in artistic applications often centers on its granulating textural properties.[14][16]

Conclusion: From Crystal Lattice to Application Success

The macroscopic properties of this compound are a direct manifestation of its solid-state chemistry. Its identity as a laked organic dye results in a brilliant, high-chroma color that is difficult to achieve with other pigment classes. However, this same structure, which lacks the robust intermolecular forces of high-performance pigments like quinacridones, leads to compromises in lightfastness, thermal stability, and chemical resistance.

Understanding this fundamental correlation is paramount. It allows researchers and formulators to look beyond a simple color swatch and select a pigment based on a holistic performance profile. For applications where vibrant color is the primary driver and durability requirements are moderate, such as in certain printing inks, PV 1 remains a viable option.[1][19] For applications demanding long-term stability in harsh environments, the superior crystal lattice stability of pigments like PV 19 or PV 23 makes them the authoritative choice.

References

  • EvitaChem. (n.d.). This compound.
  • Various Authors. (2025). The effect of crystal structure on color application properties of organic pigments.
  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 1.
  • Industry News. (2025). Several Common Test Methods for Pigment Weather Resistance.
  • Konica Minolta. (2023). Measuring Color Pigments in Paints and Coatings.
  • Umbrex. (n.d.). Color Stability and Pigment Quality Analysis.
  • Radboud Repository. (n.d.). Crystal Structure and Morphology Prediction of Organic Pigments.
  • L Color. (n.d.). Pigment violet 1 (pv1).
  • NBchao.Com. (n.d.). What is a pigment Colorimeter?.
  • Jackson's Art Blog. (2021). Pigment Colour Index: Violet Pigments.
  • Allan Chemical Corporation. (2025). How to Test Stability of Plant-Based Colorants.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake.
  • Hunger, K. (n.d.). The effect of crystal structure on colour application properties of organic pigments. SDC ColourClick.
  • Hangzhou Shine Chemical Co., Ltd. (n.d.). This compound. Paint & Coatings.
  • American Coatings Association. (n.d.). Comparison of Methods to Assess Pigment Dispersion.
  • Separation Science. (2025). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • ACS Publications. (n.d.). Colorimetric Characterization for Comparative Analysis of Fungal Pigments and Natural Food Colorants.
  • arXiv. (2021). High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints.
  • SY Chemical Co., Ltd. (n.d.). Pigment Violet 1.
  • WorldOfColorants. (2012). Pigment Violet 1.
  • ACS Publications. (2009). Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art.
  • ResearchGate. (n.d.). Identification of organic pigments by solution spectrophotometry.
  • PASCO scientific. (n.d.). Plant Pigment Analysis.
  • ResearchGate. (2025). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments.
  • ChemBK. (2024). Pigment Violet 1.
  • YouTube. (2024). Battle Of The Shades: Purple Vs. Violets.
  • LUM. (n.d.). APPLICATION NOTE - PAINT PRODUCTS ACCELERATED STABILITY AND QUALITY TESTING.
  • YouTube. (2020). Colossal Color Showdown S2 Ep.1: Ultramarine Violet.
  • TingeBlends. (2025). Role of Crystal Structure in Pigments (part 1).
  • YouTube. (2022). Cobalt Violet Watercolor Comparison.
  • Bio-protocol. (2018). Pigment characterization.
  • ResearchGate. (n.d.). PROTOCOL FOR PIGMENT CONTENT QUANTIFICATION IN HERBACEOUS COVERS: SAMPLING AND ANALYSIS v3.
  • protocols.io. (2018). protocol for pigment content quantification in herbaceous covers: sampling and analysis v.3.
  • Natural Pigments. (2023). Color Notes: Ultramarine Violet in Painting.
  • NIH. (2021). Molecular Characterization of Fungal Pigments.
  • Alfa Chemistry. (n.d.). CAS 1326-03-0 Pigment violet 1.
  • SPring-8. (2005). Relation between the crystal structure of the organic dye molecules and the color change induced by their crystallization.
  • World dye variety. (2012). Basic Violet 1.
  • ECHEMI. (n.d.). 1326-03-0, Pigment Violet 1 Formula.

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Safety Operating Guide

C.I. Pigment Violet 1 proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of C.I. Pigment Violet 1

For researchers and drug development professionals, meticulous handling of chemical compounds extends throughout their entire lifecycle, including final disposal. This compound (CAS No. 1326-03-0), a triarylcarbonium compound, requires a nuanced approach to waste management.[1] While some evaluations classify the pigment "as received" as a non-hazardous waste under specific EPA tests, other classifications highlight significant environmental hazards.[1][2][3] This guide provides a comprehensive, safety-first framework for the proper disposal of this compound, ensuring compliance and minimizing environmental impact.

Hazard Profile and Regulatory Landscape

Understanding the hazard profile of this compound is foundational to its safe disposal. The primary risks are associated with its physical form and its potential environmental effects.

Physical and Health Hazards:

  • Irritation: The pigment powder may cause mechanical irritation to the eyes, skin, and respiratory tract upon prolonged or excessive exposure.[1][3]

  • Dust Explosion: Like many fine organic powders, this compound presents a dust explosion hazard if dispersed in the air in sufficient concentrations near an ignition source.[1][3][4]

  • Hazardous Combustion: If involved in a fire, it can decompose and emit toxic substances, including carbon monoxide and nitrogen oxides.[1][3]

Environmental Hazards & Regulatory Classification:

A critical aspect of disposing of this compound is navigating its varied classifications. This ambiguity necessitates a conservative approach, treating the substance with a high degree of caution.

Classification SystemResultKey Considerations
EPA Hazardous Waste (40 CFR Part 261) Typically "Non-Hazardous"This classification is based on Toxicity Characteristic Leaching Procedure (TCLP) tests of the pure, unaltered product.[1][3] Crucially, this may not apply if the pigment is mixed with or contaminated by other chemicals.
GHS Classification Hazardous to the aquatic environment, long-term (Chronic) - Category 1This classification indicates the substance is "very toxic to aquatic life with long lasting effects" (H410).[2] This is a primary driver for preventing its release into sewers or waterways.
EPA K181 Listing Potentially ApplicableThe EPA lists wastes from the production of certain dyes and pigments as hazardous waste K181 if they contain specific constituents (like aniline) above certain thresholds.[5][6] While this applies to manufacturing waste, it underscores that pigments can be associated with hazardous materials.

The core directive from safety data sheets is unequivocal: all waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[1][3] Altering the pigment through processing or contamination can fundamentally change its waste profile.[1][3]

Personal Protective Equipment (PPE) for Waste Handling

Prior to handling any this compound waste, ensure the following personal protective equipment is in use to mitigate exposure risks.

Protection TypeSpecificationRationale
Respiratory NIOSH/MSHA-approved respirator (e.g., FFP2 or N95)To prevent inhalation of fine pigment dust, which can cause respiratory irritation.[1]
Hand PVC or Nitrile industrial glovesTo prevent skin contact and irritation.[1]
Eye Safety glasses with side shields or chemical splash gogglesTo protect against airborne dust particles causing mechanical eye irritation.[1]
Body Closed footwear, lab coat, or working clothesTo prevent contamination of personal clothing and skin.[1]

Waste Characterization and Disposal Pathway

The correct disposal procedure hinges on a critical question: is the pigment waste in its pure, "as-received" state, or has it been contaminated during research activities? The following workflow provides a decision-making framework.

G start Start: this compound Waste Generated is_contaminated Is the waste contaminated? (e.g., mixed with solvents, reagents, or other chemicals) start->is_contaminated uncontaminated_path Pure, Unused Pigment or Contaminated only with inert materials (e.g., sand from spill cleanup) is_contaminated->uncontaminated_path No contaminated_path Contaminated Waste (e.g., solutions, reaction mixtures, process residuals, used labware) is_contaminated->contaminated_path Yes uncontaminated_procedure Package in a sealed, clearly labeled container. Label as 'Non-Hazardous Industrial Waste: this compound'. Do NOT dispose in regular trash. Arrange for pickup by a licensed chemical waste contractor. uncontaminated_path->uncontaminated_procedure contaminated_procedure Assume waste is HAZARDOUS. Package in a sealed, clearly labeled container. Label with 'Hazardous Waste' and list all known constituents. Manage through your institution's Environmental Health & Safety (EHS) program. contaminated_path->contaminated_procedure end_point End: Proper Disposal uncontaminated_procedure->end_point contaminated_procedure->end_point

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Protocols

Protocol 1: Uncontaminated this compound Waste

This procedure applies to the pure pigment powder or materials used for cleaning up a spill of the pure pigment.

  • Containment: Carefully scoop or sweep the solid pigment into a durable, sealable container (e.g., a wide-mouth polyethylene bottle). Avoid actions that generate dust.[1][3]

  • Labeling: Securely close the container. Label it clearly with "Non-Hazardous Industrial Waste," the chemical name "this compound," and the CAS number "1326-03-0."

  • Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials like strong oxidizing agents.[1][3]

  • Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this material in the regular trash or sewer system. The high aquatic toxicity necessitates professional disposal.[2]

Protocol 2: Contaminated this compound Waste

This procedure applies to any material that has been mixed with solvents, reaction byproducts, or other chemicals. This waste must be treated as hazardous.

  • Segregation: Collect all contaminated waste streams separately. This includes leftover solutions, contaminated labware (pipettes, vials), and contaminated PPE.

  • Containment: Place the waste into a designated, compatible hazardous waste container. Ensure the container is properly sealed to prevent leaks or spills.

  • Labeling: Affix a hazardous waste label to the container immediately. Fill it out completely, listing "this compound" and all other chemical constituents and their approximate percentages.

  • Disposal: Manage the container according to your institution's hazardous waste management plan. This typically involves moving it to a satellite accumulation area and scheduling a pickup with your EHS office for disposal via a certified hazardous waste vendor.

Spill Management Procedures

In the event of a spill, prompt and correct action is crucial to prevent dispersion and exposure.

For Small Spills (Solid Powder):

  • Control Dust: Do not use a dry brush or compressed air. If possible, gently dampen the spilled powder with an inert material like sand.[4][7] An alternative method for trained personnel in a well-ventilated area is to dampen the solid with a high-flashpoint solvent like toluene before transfer.[8]

  • Collect: Carefully scoop the material into a designated waste container.[1]

  • Decontaminate: Wipe the spill area with absorbent paper dampened with a suitable solvent (if applicable and safe), followed by a thorough wash with soap and water.[8]

  • Dispose: Seal all cleanup materials in a vapor-tight bag or container and dispose of them as hazardous waste.[8]

For Large Spills:

  • Evacuate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could disperse the powder.

  • Ignition Sources: Secure and remove all potential sources of ignition due to the dust explosion hazard.[4]

  • Containment: Prevent the powder from entering drains or waterways by creating a dike with an inert material like sand or earth.[4][9]

  • Cleanup: Follow the procedure for small spills using appropriate PPE. An industrial vacuum cleaner with a HEPA filter may be used.[4]

  • Reporting: Notify your institution's EHS department immediately.

By adhering to these protocols, researchers can ensure that this compound is managed responsibly from the benchtop to its final disposal, upholding the principles of laboratory safety and environmental stewardship.

References

  • VIBFAST PIGMENTS PVT. LTD. (n.d.). MATERIAL SAFETY DATA SHEET: Pigment Violet 1.
  • Echemi. (n.d.). Pigment Violet 1 SDS, 1326-03-0 Safety Data Sheets.
  • Koch Color. (2021). Safety Data Sheet: Pigment Dispersion.
  • National Oceanic and Atmospheric Administration (NOAA). (1992). This compound - CAMEO Chemicals.
  • Navpad Pigments Pvt. Ltd. (2020). MATERIAL SAFETY DATA SHEET.
  • P2 InfoHouse. (n.d.). Wastes from Manufacture of Dyes and Pigments.
  • GGINK International Limited. (2012). MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous.
  • Langridge Artist Colours. (2017). Safety Data Sheet Product name: Ultramarine Violet Pigment.
  • U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C.I. Pigment Violet 1

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of C.I. Pigment Violet 1 (CAS No. 1326-03-0). Beyond a simple checklist, this document, grounded in established safety protocols, offers a deeper understanding of why specific personal protective equipment (PPE) and handling procedures are critical. By understanding the causality behind these recommendations, we can foster a culture of safety that is both intelligent and intuitive.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a violet powder that, while generally considered stable, presents several potential hazards that dictate our safety protocols.[1][2] The primary risks are associated with its physical form as a powder and the potential for inhalation or contact.

  • Respiratory Irritation: As a fine powder, this compound can become airborne during handling, posing a risk of respiratory tract irritation with prolonged or excessive exposure.[1][2]

  • Eye and Skin Irritation: Direct contact with the pigment dust can cause mechanical irritation to the eyes and may lead to skin irritation with prolonged or repeated contact.[1][2]

  • Ingestion: While less common in a laboratory setting, ingestion of large amounts can cause gastrointestinal disturbances.[1][2]

  • Combustibility: Like many organic powders, there is a risk of dust explosion, although the product is not readily ignitable.[1][2][3]

One safety data sheet also classifies it as very toxic to aquatic life with long-lasting effects, highlighting the importance of proper disposal to prevent environmental release.[4]

Hazard Summary Table
HazardClassificationPrimary Routes of ExposurePotential Health Effects
Health HMIS Health: 1Inhalation, Skin Contact, Eye ContactMay cause respiratory, skin, and eye irritation.[1][2]
Flammability HMIS Flammability: 1N/ANot readily ignitable, but dust explosions are possible.[1][2][3]
Reactivity HMIS Reactivity: 0N/AGenerally stable.[1][2] Incompatible with strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is our first line of defense against the hazards outlined above. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.

Respiratory Protection
  • Rationale: The primary concern with this compound is the inhalation of airborne dust particles.

  • Recommendation: A respirator, such as an FFP2 (EN 149:2001) or a NIOSH-approved half-face respirator with a dust/mist filter, is recommended, especially when handling larger quantities or when adequate ventilation is not available.[1][2][5]

Eye Protection
  • Rationale: To prevent mechanical irritation from dust particles.

  • Recommendation: Safety glasses with side shields are essential to protect against airborne dust.[1][2]

Hand Protection
  • Rationale: To prevent skin contact and potential irritation.

  • Recommendation: For hygiene reasons, PVC industrial gloves or equivalent are recommended.[1][2]

Skin and Body Protection
  • Rationale: To minimize skin exposure and contamination of personal clothing.

  • Recommendation: A lab coat or other protective clothing and closed-toe footwear are necessary.[1][2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task Scale and Potential for Dust Generation start->task_assessment small_scale Small Scale / Low Dust Potential (e.g., weighing small quantities in a fume hood) task_assessment->small_scale Low large_scale Large Scale / High Dust Potential (e.g., bulk transfers, milling) task_assessment->large_scale High ppe_standard Standard PPE: - Safety glasses with side shields - PVC gloves - Lab coat - Closed-toe shoes small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE PLUS - FFP2/NIOSH-approved respirator large_scale->ppe_enhanced end Proceed with Task ppe_standard->end ppe_enhanced->end

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area to minimize the build-up of dust.[1][2] A chemical fume hood is recommended for tasks with a high potential for dust generation.

  • Avoiding Dust: Take care to avoid creating dust when handling the powder.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Keep the container closed when not in use.[1][2]

  • Storage: Store in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[1][2]

Spill Response

In the event of a spill, the primary objectives are to contain the material, prevent further dispersal, and clean the area safely.

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Don Appropriate PPE: At a minimum, wear the enhanced PPE outlined in the workflow diagram.

  • Containment: Prevent the powder from spreading.

  • Cleanup: Carefully scoop or vacuum the spilled material into a suitable container for disposal.[1] Avoid dry sweeping, which can generate dust. For small spills, you can dampen the material to prevent it from becoming airborne.[5]

  • Decontamination: Clean the spill area thoroughly.

Disposal

While this compound is generally considered a non-hazardous waste under EPA regulations (40 CFR Part 261), it is crucial to adhere to local and institutional guidelines.[1][2]

  • Waste Characterization: The waste may be subject to different regulations if it is mixed with other chemicals.

  • Containerization: Place waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through your institution's approved chemical waste program.[4] Given its toxicity to aquatic life, do not dispose of it down the drain.[4][7]

First Aid Measures: Immediate Actions

In case of accidental exposure, prompt and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water.[1][2] Seek medical attention.[1][2]

  • Skin Contact: Wash the affected area with soap and water.[5]

  • Ingestion: Do not induce vomiting.[4] Seek immediate medical attention.[1][2]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their work.

References

  • Vibfast Pigments Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Pigment Violet 1. Retrieved from [Link]

  • Navpad Pigments Pvt. Ltd. (2020, November 1). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Slideshare. (n.d.). Pigment violet 23 permanent violet rl cas 6358 30-1 safety data sheet msds sds baoxu chemical. Retrieved from [Link]

  • Koch Color. (n.d.). Safety Data Sheet: Pigment Dispersion. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.